Chlorobenzuron
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[(4-chlorophenyl)carbamoyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O2/c15-9-5-7-10(8-6-9)17-14(20)18-13(19)11-3-1-2-4-12(11)16/h1-8H,(H2,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSCQJTUAKNUNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205795 | |
| Record name | 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57160-47-1 | |
| Record name | Benzamide, 2-chloro-N-(((4-chlorophenyl)amino)carbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057160471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Chemical Properties of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea is a chemical compound belonging to the benzoylphenylurea (BPU) class of insecticides.[1] BPUs are recognized as insect growth regulators that primarily function by inhibiting chitin synthesis, a crucial process for the formation of the insect exoskeleton.[2][3] This mode of action disrupts the molting process in insects, leading to mortality.[2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea, along with its biological mechanism of action.
Chemical and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 2-chloro-N-[(4-chlorophenyl)carbamoyl]benzamide | [4] |
| Synonyms | CCU cpd, Chlorobenzuron | [4] |
| CAS Number | 57160-47-1 | [4] |
| Molecular Formula | C₁₄H₁₀Cl₂N₂O₂ | [4][5] |
| Molecular Weight | 309.15 g/mol | [5] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in organic solvents like acetone, ethyl acetate, and acetonitrile.[6][7] |
Experimental Protocols
Synthesis
A plausible synthetic route for 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea involves the reaction of 2-chlorobenzoyl isocyanate with 4-chloroaniline.[6][7][8][9]
Materials:
-
2-chlorobenzoyl isocyanate
-
4-chloroaniline
-
Anhydrous solvent (e.g., ethyl acetate, tetrahydrofuran)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
In a clean, dry reaction vessel, dissolve 4-chloroaniline in an appropriate volume of anhydrous solvent.
-
While stirring the solution at room temperature, slowly add an equimolar amount of 2-chlorobenzoyl isocyanate.
-
Continue stirring the reaction mixture for a period of 3 hours to ensure complete reaction.
-
The product, 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea, is expected to precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
Purification
Recrystallization is a standard method for the purification of solid organic compounds.
Materials:
-
Crude 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea
-
Appropriate solvent for recrystallization (e.g., ethanol, methanol, or a solvent mixture)
-
Heating and stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the crude product in a minimal amount of the chosen solvent at an elevated temperature.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
As the solution cools, the purified 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea will crystallize out of the solution.
-
Further cooling in an ice bath can maximize the yield of the purified crystals.
-
Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
Dry the purified crystals to a constant weight.
Analytical Characterization: High-Performance Liquid Chromatography (HPLC)
HPLC is a common technique for assessing the purity and quantifying the concentration of benzoylphenylurea compounds.[10][11][12]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
-
Reversed-phase C18 column.
Mobile Phase:
-
A gradient or isocratic mixture of acetonitrile and water is typically used.[13]
Procedure:
-
Prepare a standard solution of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea of known concentration in a suitable solvent (e.g., acetonitrile).
-
Prepare the sample solution by dissolving a known amount of the synthesized and purified product in the same solvent.
-
Set the HPLC system with the appropriate column, mobile phase composition, flow rate, and UV detection wavelength.
-
Inject the standard and sample solutions into the HPLC system.
-
Compare the retention time of the peak in the sample chromatogram with that of the standard to confirm the identity of the compound.
-
The purity of the sample can be determined by the area percentage of the main peak in the chromatogram.
Mechanism of Action: Inhibition of Chitin Synthesis
The primary mode of action of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea, like other benzoylphenylurea insecticides, is the inhibition of chitin biosynthesis in insects.[2][14] Chitin is a vital structural component of the insect's exoskeleton (cuticle) and is essential for proper growth and development.[15][16]
The insect chitin biosynthesis pathway is a multi-step enzymatic process that converts trehalose, the primary blood sugar in insects, into chitin polymers.[17][16][18] Benzoylphenylureas are believed to interfere with the final step of this pathway, which is catalyzed by the enzyme chitin synthase.[2][19] By inhibiting this enzyme, the formation of the new cuticle is disrupted during molting, leading to a failure of the insect to shed its old exoskeleton, ultimately resulting in death.[2][14]
Visualizations
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea.
Insect Chitin Biosynthesis Pathway and Inhibition
Caption: Simplified diagram of the insect chitin biosynthesis pathway and the site of inhibition by 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea | C14H10Cl2N2O2 | CID 108078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(2-CHLOROBENZOYL)-3-(4-CHLOROPHENYL)UREA CAS#: [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. prepchem.com [prepchem.com]
- 8. prepchem.com [prepchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 12. ptfarm.pl [ptfarm.pl]
- 13. 1-(4-CHLOROBENZOYL)-3-(3-CHLOROPHENYL)UREA AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 14. jeb.co.in [jeb.co.in]
- 15. researchgate.net [researchgate.net]
- 16. journals.biologists.com [journals.biologists.com]
- 17. researchgate.net [researchgate.net]
- 18. k-state.edu [k-state.edu]
- 19. Effects of benzoylphenylurea on chitin synthesis and orientation in the cuticle of the Drosophila larva - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidation of the Structure of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea, a member of the benzoylurea class of insecticides. This document details the synthetic pathway, purification methods, and the analytical techniques employed to confirm its chemical structure. Furthermore, it explores the compound's mechanism of action as a chitin synthesis inhibitor.
Chemical Structure and Properties
1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea possesses the molecular formula C₁₄H₁₀Cl₂N₂O₂ and a molecular weight of 309.15 g/mol . The structure features a central urea bridge connecting a 2-chlorobenzoyl group and a 4-chlorophenyl group.
Chemical Structure:
Caption: Molecular structure of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea.
Synthesis and Purification
The synthesis of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea can be achieved through a general method for benzoylurea synthesis.
Experimental Protocol: Synthesis
A common route involves the reaction of an appropriately substituted benzoyl isocyanate with an aniline. Alternatively, a two-step process can be employed.
Materials:
-
2-Chlorobenzoyl chloride
-
Potassium thiocyanate (KSCN) or Sodium cyanate (NaOCN)
-
4-Chloroaniline
-
Acetone (anhydrous)
-
Toluene (anhydrous)
-
Pyridine (anhydrous)
Procedure:
-
Formation of 2-Chlorobenzoyl isocyanate: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, a solution of 2-chlorobenzoyl chloride in anhydrous acetone is added dropwise to a stirred suspension of potassium thiocyanate or sodium cyanate in anhydrous acetone. The reaction mixture is refluxed for several hours.
-
Reaction with 4-Chloroaniline: After cooling the reaction mixture to room temperature, a solution of 4-chloroaniline in anhydrous acetone is added dropwise. The mixture is then stirred at room temperature for an extended period or gently heated to ensure complete reaction.
-
Isolation of the Product: The reaction mixture is poured into ice-cold water to precipitate the crude product. The solid is collected by vacuum filtration, washed with water, and then with a small amount of cold ethanol.
Experimental Protocol: Purification
The crude 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea can be purified by recrystallization.
Procedure:
-
The crude product is dissolved in a minimal amount of a suitable hot solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF).
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature and then placed in an ice bath to facilitate crystallization.
-
The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum. The purity can be assessed by thin-layer chromatography (TLC) and melting point determination.
Spectroscopic Data for Structure Elucidation
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | s | 1H | -CO-NH -Ph |
| ~9.0 | s | 1H | -CO-NH -CO- |
| ~7.8 | d | 1H | Aromatic H (ortho to CO) |
| ~7.6 | d | 2H | Aromatic H (ortho to NH on 4-Cl-Ph) |
| ~7.5 | t | 1H | Aromatic H |
| ~7.4 | t | 1H | Aromatic H |
| ~7.3 | d | 2H | Aromatic H (meta to NH on 4-Cl-Ph) |
| ~7.2 | d | 1H | Aromatic H |
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | Benzoyl C =O |
| ~152 | Urea C =O |
| ~138 | Aromatic C (C-NH on 4-Cl-Ph) |
| ~136 | Aromatic C (C-CO) |
| ~132 | Aromatic C-Cl (on benzoyl) |
| ~131 | Aromatic CH |
| ~130 | Aromatic CH |
| ~129 | Aromatic CH (on 4-Cl-Ph) |
| ~128 | Aromatic C-Cl (on 4-Cl-Ph) |
| ~127 | Aromatic CH |
| ~120 | Aromatic CH (on 4-Cl-Ph) |
Predicted Infrared (IR) Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretching (urea) |
| ~3100 | Weak | Aromatic C-H stretching |
| ~1710 | Strong | C=O stretching (benzoyl) |
| ~1650 | Strong | C=O stretching (urea, Amide I) |
| ~1590 | Medium | Aromatic C=C stretching |
| ~1540 | Medium | N-H bending (urea, Amide II) |
| ~1240 | Medium | C-N stretching |
| ~1100 | Medium | C-Cl stretching |
Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 308 | 40 | [M]⁺ (with ³⁵Cl, ³⁵Cl) |
| 310 | 26 | [M]⁺ (with ³⁵Cl, ³⁷Cl) |
| 312 | 4 | [M]⁺ (with ³⁷Cl, ³⁷Cl) |
| 170 | 80 | [Cl-Ph-N=C=O]⁺ |
| 155 | 100 | [Cl-Ph-NH₂]⁺ |
| 139 | 90 | [Cl-Ph-C≡O]⁺ |
| 111 | 50 | [Cl-Ph]⁺ |
Experimental Workflow for Structure Elucidation
The process of confirming the structure of a newly synthesized compound like 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea follows a logical workflow.
Caption: General experimental workflow for structure elucidation.
Mechanism of Action: Inhibition of Chitin Synthesis
Benzoylurea insecticides, including 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea, act as insect growth regulators by disrupting the formation of chitin, a crucial component of the insect exoskeleton. This leads to a failure in the molting process, ultimately causing the death of the insect larva. The primary target of benzoylureas is the enzyme chitin synthase.
Caption: Inhibition of the chitin biosynthesis pathway by 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea.
An In-Depth Technical Guide to the Mechanism of Action of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (Chlorbenzuron)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea, also known as Chlorbenzuron, is a notable insecticide belonging to the benzoylphenylurea (BPU) class of compounds. Its primary mechanism of action is the disruption of chitin synthesis, a process vital for the formation and maintenance of the insect exoskeleton. This targeted action classifies it as an insect growth regulator (IGR), primarily affecting larval stages during molting. Recent studies have further elucidated a secondary mechanism involving the interference with glycolysis and energy metabolism in insects. This technical guide provides a comprehensive overview of the core mechanisms of action of Chlorbenzuron, supported by available quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and development.
Core Mechanism of Action: Inhibition of Chitin Synthesis
The principal mode of action of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea is the inhibition of chitin biosynthesis in insects. Chitin, a polymer of N-acetylglucosamine, is a critical structural component of the insect cuticle. By disrupting this pathway, Chlorbenzuron prevents the proper formation of the exoskeleton, leading to abortive molting and ultimately, larval death.
The specific molecular target of benzoylphenylureas is the enzyme chitin synthase (CHS) . This enzyme catalyzes the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin chains. Chlorbenzuron, through non-competitive inhibition, interferes with the catalytic activity of CHS, thereby blocking the final step of chitin production.
The Chitin Biosynthesis Pathway and Point of Inhibition
The synthesis of chitin is a multi-step enzymatic pathway. The following diagram illustrates the key steps and highlights the point of intervention by 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea.
Secondary Mechanism: Interference with Energy Metabolism
Recent research has uncovered a secondary mode of action for Chlorbenzuron, demonstrating its impact on cellular energy metabolism in insects. Studies on the larvae of the fall webworm, Hyphantria cunea, have shown that exposure to Chlorbenzuron leads to a significant disruption of glycolysis and the tricarboxylic acid (TCA) cycle.[1][2]
Key findings from these studies indicate that Chlorbenzuron treatment results in:
-
A dramatic restraint in larval growth and nutritional indices.[1]
-
A significant decrease in the levels of carbohydrates, adenosine triphosphate (ATP), and pyruvic acid.[1][2]
-
An abnormal enhancement in the enzyme activities and mRNA expressions of key glycolytic enzymes: hexokinase (HK), phosphofructokinase (PFK), and pyruvate kinase (PK).[2]
-
Upregulation of genes involved in the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis.[2]
This disruption of energy metabolism likely contributes to the overall toxicity and growth-inhibiting effects of Chlorbenzuron, complementing its primary action on chitin synthesis.
Proposed Signaling Pathway of Metabolic Disruption
The following diagram illustrates the proposed signaling cascade through which 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea disrupts energy metabolism.
References
The Disruption of Chitin Synthesis: A Technical Guide to the Mode of Action of Benzoylphenylurea Insecticides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylphenylurea (BPU) insecticides represent a significant class of insect growth regulators (IGRs) that have been pivotal in integrated pest management (IPM) programs for decades.[1] Unlike neurotoxic insecticides that cause rapid paralysis and death, BPUs exhibit a more subtle yet equally lethal mode of action by disrupting the formation of chitin, a critical component of the insect exoskeleton.[2][3] This targeted action provides a high degree of selectivity, making them less toxic to non-arthropod species, including mammals and plants.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms, experimental validation, and quantitative effects of BPU insecticides.
Core Mechanism of Action: Inhibition of Chitin Synthesis
The primary mode of action of benzoylphenylurea insecticides is the inhibition of chitin biosynthesis.[4] Chitin, a polymer of N-acetylglucosamine, is a fundamental structural component of the insect cuticle and the peritrophic matrix lining the midgut.[3][5] The rigid yet flexible exoskeleton provided by chitin is essential for physical support, muscle attachment, and protection from the environment. Insects must shed their old exoskeleton and synthesize a new, larger one in a process called molting or ecdysis to grow. BPUs exert their insecticidal effect by interfering with this critical process.[3]
Upon ingestion of a BPU, the insect larva is unable to properly form a new cuticle.[3] The resulting cuticle is thin, weak, and unable to withstand the mechanical stresses of molting.[6] This leads to a failure of ecdysis, often resulting in the rupture of the new, fragile cuticle and the death of the larva.[7] BPUs are most effective against the larval stages of insects, as this is the period of active growth and frequent molting.[3][4] Some BPUs have also been shown to have ovicidal effects and can reduce the fecundity of adult insects.[3]
The Molecular Target: A Subject of Ongoing Investigation
While it is firmly established that BPUs inhibit chitin synthesis, the precise molecular target has been a subject of scientific inquiry and some debate. Two primary hypotheses have been proposed:
-
Direct Inhibition of Chitin Synthase 1 (CHS1): A growing body of evidence points to chitin synthase 1 (CHS1), the enzyme responsible for polymerizing N-acetylglucosamine into chitin chains in the epidermis, as the direct target of BPUs.[8] Studies have identified specific mutations in the CHS1 gene that confer high levels of resistance to BPU insecticides in various insect species.[8] This strongly suggests a direct interaction between the insecticide and the enzyme.
-
Interference with the Sulfonylurea Receptor (SUR): An alternative hypothesis suggests that BPUs target the sulfonylurea receptor (SUR), an ATP-binding cassette (ABC) transporter protein.[9] In this model, BPUs are thought to disrupt the function of an associated potassium channel, leading to the depolarization of intracellular vesicles.[9] This depolarization is proposed to interfere with the transport of chitin precursors or the proper trafficking of chitin synthase to the cell membrane, thereby indirectly inhibiting chitin synthesis.[9]
While both theories have supporting evidence, the discovery of target-site mutations in CHS1 provides compelling evidence for its role as a primary target. It is possible that the complete mechanism of action is complex and may involve interactions with multiple proteins.
Signaling Pathway: The Chitin Biosynthesis Pathway
The chitin biosynthesis pathway is a multi-step enzymatic process that converts sugars into the final chitin polymer. BPUs are understood to interfere with the final step of this pathway catalyzed by chitin synthase.
Quantitative Data on BPU Toxicity
The efficacy of BPU insecticides is typically quantified by determining the lethal concentration (LC50) or lethal dose (LD50) required to cause 50% mortality in a test population. These values can vary significantly depending on the specific BPU compound, the target insect species, its developmental stage, and the bioassay method used.
| Insecticide | Target Insect | Developmental Stage | Bioassay Method | LC50 (ppm) | 95% Confidence Interval | Reference |
| Novaluron | Leptopharsa gibbicarina (Lace bug) | Nymph | Not specified | 0.55 | 0.36–0.74 | [10] |
| Teflubenzuron | Leptopharsa gibbicarina (Lace bug) | Nymph | Not specified | 1.71 | 1.44–1.89 | [10] |
| Lufenuron | Leptopharsa gibbicarina (Lace bug) | Nymph | Not specified | 2.05 | 1.78–2.33 | [10] |
| Triflumuron | Leptopharsa gibbicarina (Lace bug) | Nymph | Not specified | 2.38 | 2.07–2.71 | [10] |
Experimental Protocols
Elucidating the mode of action of BPU insecticides involves a range of in vivo and in vitro experimental techniques. Below are detailed methodologies for key experiments.
Insect Bioassays for Toxicity Assessment
Insect bioassays are fundamental for determining the toxicity of BPU compounds.
1. Diet Incorporation Bioassay:
-
Objective: To determine the LC50 of a BPU insecticide when ingested.
-
Procedure:
-
Prepare a series of dilutions of the BPU insecticide in a suitable solvent (e.g., acetone).
-
Incorporate each dilution into an artificial diet for the target insect species. A control diet with only the solvent should also be prepared.
-
Dispense a standardized amount of the treated diet into individual wells of a multi-well plate or small containers.
-
Introduce one insect larva (typically second or third instar) into each well.
-
Maintain the bioassay under controlled environmental conditions (temperature, humidity, photoperiod).
-
Record mortality at regular intervals (e.g., 24, 48, 72, and 96 hours). Larvae that are unable to move when prodded are considered dead.
-
Analyze the mortality data using probit analysis to calculate the LC50 and its confidence intervals.
-
2. Leaf-Dip Bioassay:
-
Objective: To assess the toxicity of a BPU through ingestion of treated foliage.
-
Procedure:
-
Prepare serial dilutions of the BPU insecticide in water, often with a surfactant to ensure even coating.
-
Excise leaf discs from the host plant of the target insect.
-
Dip each leaf disc into a specific insecticide dilution for a standardized time (e.g., 10-30 seconds).
-
Allow the leaf discs to air-dry.
-
Place each treated leaf disc into a petri dish or other suitable container.
-
Introduce a known number of insect larvae into each dish.
-
Record mortality as described in the diet incorporation bioassay.
-
Perform probit analysis to determine the LC50.
-
In Vitro Chitin Synthase Activity Assay
These assays measure the direct effect of BPUs on the activity of the chitin synthase enzyme.
-
Objective: To determine if a BPU insecticide directly inhibits the catalytic activity of chitin synthase.
-
Procedure (based on a non-radioactive method):
-
Enzyme Preparation:
-
Homogenize insect tissue (e.g., integument from molting larvae) in a cold buffer.
-
Centrifuge the homogenate at a low speed to remove large debris.
-
Collect the supernatant, which contains the crude enzyme extract.
-
-
Assay:
-
In a microplate well, combine the enzyme extract with a reaction buffer containing the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), and necessary cofactors like MgCl2.
-
Add the BPU insecticide at various concentrations to the experimental wells. A control with no inhibitor should be included.
-
Incubate the plate at an optimal temperature (e.g., 37°C) for a specific time to allow for chitin synthesis.
-
Stop the reaction.
-
Quantify the newly synthesized chitin. This can be done by using a chitin-binding probe (e.g., wheat germ agglutinin) conjugated to a reporter molecule (e.g., horseradish peroxidase), followed by a colorimetric assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chitin synthase activity for each BPU concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[11]
-
-
Gene Expression Analysis
Studying changes in gene expression can provide insights into the molecular response of insects to BPU exposure.
-
Objective: To measure the expression levels of genes, such as CHS1, in response to BPU treatment.
-
Procedure (using Quantitative Real-Time PCR - qRT-PCR):
-
Expose insect larvae to a sub-lethal concentration of a BPU insecticide for a defined period.
-
Isolate total RNA from the treated and control larvae.
-
Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.
-
Design primers specific to the target gene (CHS1) and a reference (housekeeping) gene.
-
Perform qRT-PCR using the cDNA, primers, and a fluorescent dye (e.g., SYBR Green).
-
Analyze the amplification data to determine the relative expression of the target gene in the treated insects compared to the controls.
-
Conclusion
Benzoylphenylurea insecticides remain a cornerstone of modern pest management due to their specific mode of action, which offers a high degree of selectivity and effectiveness against a wide range of insect pests. Their ability to disrupt the vital process of chitin synthesis makes them potent insect growth regulators. While the precise molecular target continues to be an area of active research, the inhibition of chitin synthase, either directly or indirectly, is the undisputed cause of their insecticidal activity. The experimental protocols outlined in this guide provide a framework for the continued investigation of these compounds and the development of new, even more effective and environmentally compatible pest control solutions.
References
- 1. k-state.edu [k-state.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the mode of action of neurotoxic insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene Expression Analysis in Evaluating the Impact of Pesticides on Target and Non-Target Organisms - IML Testing & Research [imlresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of the benzoylphenylurea insecticide, 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea, also known as chlorbenzuron. Developed in China during the 1980s as an analogue of early chitin synthesis inhibitors like diflubenzuron, this compound represents a significant contribution to the field of insect growth regulators. This document details its synthetic pathway, elucidates its mode of action through the inhibition of chitin biosynthesis, and presents available quantitative biological data. Furthermore, it includes detailed experimental protocols for its synthesis, insect bioassays, and chitin synthase activity assays to facilitate further research and development in this area.
Introduction and Discovery
1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU), commercially known as chlorbenzuron, is a member of the benzoylphenylurea (BPU) class of insecticides.[1] The development of BPUs as a novel class of insecticides began with the serendipitous discovery of diflubenzuron's insecticidal properties. Chlorbenzuron was subsequently developed in China in the 1980s as a new analogue of diflubenzuron and PH-6038, with a similar chemical structure.[1][2] These compounds act as insect growth regulators (IGRs) by disrupting the molting process in insects, rather than causing direct neurotoxicity.[3] This unique mode of action confers a degree of selectivity and lower toxicity to non-target organisms compared to many conventional insecticides. One of the known degradation products of chlorbenzuron in the environment is 2-chlorobenzamide, which has been identified as a potential carcinogen, necessitating careful consideration of its environmental fate.[4]
Synthesis
The synthesis of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea follows a general principle common to the synthesis of many N,N'-disubstituted ureas. The most direct and widely used method involves the reaction of a substituted benzoyl isocyanate with a substituted aniline.
General Synthetic Pathway
The synthesis can be conceptually broken down into two primary steps:
-
Formation of 2-Chlorobenzoyl Isocyanate: 2-Chlorobenzamide is reacted with a phosgenating agent, such as oxalyl chloride or phosgene, to form the highly reactive 2-chlorobenzoyl isocyanate intermediate.
-
Urea Formation: The in-situ generated 2-chlorobenzoyl isocyanate is then reacted with 4-chloroaniline in an aprotic solvent to yield the final product, 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea.
Caption: General synthetic pathway for 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea.
Detailed Experimental Protocol: Synthesis of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea
Materials:
-
2-Chlorobenzamide
-
Oxalyl chloride (or a solution of phosgene in a suitable solvent)
-
4-Chloroaniline
-
Anhydrous toluene (or other suitable aprotic solvent like dichloromethane or acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation of 2-Chlorobenzoyl Isocyanate:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, suspend 2-chlorobenzamide (1 equivalent) in anhydrous toluene under an inert atmosphere.
-
Slowly add oxalyl chloride (1.1 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction mixture to room temperature. The resulting solution of 2-chlorobenzoyl isocyanate is typically used directly in the next step without isolation.
-
-
Formation of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea:
-
In a separate flask, dissolve 4-chloroaniline (1 equivalent) in anhydrous toluene under an inert atmosphere.
-
Slowly add the solution of 2-chlorobenzoyl isocyanate from the previous step to the 4-chloroaniline solution at room temperature with vigorous stirring.
-
A precipitate will likely form upon addition. Continue stirring at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration and wash with cold toluene to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone) to yield pure 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea as a white to off-white solid.
-
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Mechanism of Action
Benzoylphenylurea insecticides, including chlorbenzuron, act by inhibiting chitin synthesis in insects. Chitin is a crucial structural component of the insect's exoskeleton (cuticle) and the peritrophic matrix lining the midgut. By disrupting the formation of chitin, these compounds interfere with the molting process, leading to a failure to shed the old cuticle, abnormal cuticle formation, and ultimately, death of the insect larva.[3] Recent research has indicated that the molecular target of BPUs is the enzyme chitin synthase 1 (CHS1).[5] It is proposed that BPUs bind to a site on the CHS1 protein, distinct from the catalytic site, and allosterically inhibit its function. This prevents the polymerization of N-acetylglucosamine (NAG) into chitin chains.
Caption: Mechanism of action of chlorbenzuron via inhibition of chitin synthase.
Biological Activity
Chlorbenzuron exhibits insecticidal activity primarily against the larval stages of various insect pests, particularly within the order Lepidoptera. Its efficacy is dependent on ingestion by the target insect.
Quantitative Data
The following table summarizes the available quantitative data on the biological activity of chlorbenzuron.
| Target Organism | Parameter | Value | Reference |
| Hyphantria cunea (Fall Webworm) | LC₅₀ | 6.60 ppm | [6] |
Note: Further research is required to establish a broader spectrum of activity against other key agricultural pests.
Experimental Protocols
Insect Bioassay Protocol (Leaf-Dip Method)
This protocol is a standard method for assessing the toxicity of insecticides to lepidopteran larvae.
Materials:
-
Technical grade chlorbenzuron
-
Acetone (or other suitable solvent)
-
Triton X-100 (or other suitable surfactant)
-
Distilled water
-
Host plant leaves (e.g., cabbage, cotton)
-
Petri dishes or ventilated containers
-
Soft brush
-
Third-instar larvae of the target insect (e.g., Spodoptera exigua, Plutella xylostella)
Caption: Workflow for a leaf-dip insect bioassay.
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of chlorbenzuron in acetone.
-
Prepare serial dilutions of the stock solution in distilled water containing a small amount of surfactant (e.g., 0.1% Triton X-100) to ensure even leaf coverage. A control solution should be prepared with only acetone and surfactant in water.
-
-
Treatment of Leaves:
-
Excise fresh, undamaged host plant leaves.
-
Dip each leaf into a test solution for 10-20 seconds with gentle agitation.
-
Allow the leaves to air dry completely on a clean, non-absorbent surface.
-
-
Bioassay Setup:
-
Place one treated leaf in each Petri dish or ventilated container.
-
Using a soft brush, carefully transfer 10-20 third-instar larvae onto the leaf in each container.
-
Each concentration, including the control, should be replicated at least three times.
-
-
Incubation and Assessment:
-
Incubate the containers at a constant temperature (e.g., 25 ± 2 °C) and relative humidity (e.g., 60-70%) with a set photoperiod.
-
Assess larval mortality after 24, 48, and 72 hours. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
-
Data Analysis:
-
Correct the mortality data for control mortality using Abbott's formula if necessary.
-
Perform probit analysis on the corrected mortality data to determine the lethal concentrations (LC₅₀ and LC₉₀) and their corresponding confidence intervals.
-
Chitin Synthase Activity Assay Protocol (In Vitro)
This protocol describes a non-radioactive method to measure the in vitro inhibition of chitin synthase.
Materials:
-
Insect tissue rich in chitin synthase (e.g., midguts or integument from last instar larvae)
-
Homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
UDP-N-acetylglucosamine (UDP-GlcNAc) - the substrate
-
Wheat Germ Agglutinin (WGA)-coated microplate
-
Horseradish peroxidase-conjugated WGA (WGA-HRP)
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Technical grade chlorbenzuron
-
DMSO
Procedure:
-
Enzyme Preparation:
-
Dissect the target tissue from the insects on ice.
-
Homogenize the tissue in cold homogenization buffer.
-
Centrifuge the homogenate at a low speed to remove cell debris. The supernatant, containing microsomal fractions with chitin synthase, is used as the enzyme source.
-
-
Inhibition Assay:
-
Prepare serial dilutions of chlorbenzuron in DMSO.
-
In the wells of the WGA-coated microplate, add the enzyme preparation, the chlorbenzuron dilution (or DMSO for control), and the reaction buffer.
-
Pre-incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding UDP-GlcNAc.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30 °C) for a set period (e.g., 1-2 hours).
-
-
Detection of Chitin:
-
Wash the plate to remove unreacted substrate and unbound components.
-
Add WGA-HRP to each well and incubate to allow it to bind to the newly synthesized chitin.
-
Wash the plate again to remove unbound WGA-HRP.
-
Add the HRP substrate and incubate until a color change is observed.
-
Stop the reaction with the stop solution.
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of chlorbenzuron relative to the control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Conclusion
1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea is a notable member of the benzoylphenylurea class of insecticides, distinguished by its specific mode of action targeting chitin biosynthesis. Its development marked a progression in the search for more selective and less environmentally persistent pest control agents. While a comprehensive profile of its biological activity against a wide range of pests is still emerging, the available data and understanding of its mechanism of action underscore its potential as a valuable tool in integrated pest management programs. The detailed synthetic and experimental protocols provided in this guide are intended to serve as a robust resource for researchers and professionals engaged in the ongoing discovery and development of novel and effective insecticides. Further investigation into its quantitative structure-activity relationships and environmental fate will be crucial for optimizing its application and ensuring its long-term viability in agriculture and public health.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Studies on Insecticidal Activities and Action Mechanism of Novel Benzoylphenylurea Candidate NK-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Review of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea, commonly known as CCU. It covers the compound's synthesis, mechanism of action as an insecticide, environmental fate, and toxicological profile. Furthermore, this paper explores the documented pharmacological activities of structurally similar diaryl urea compounds to offer context for potential future research and drug development applications.
Introduction
1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU) is a member of the benzoylphenylurea (BPU) class of compounds, which are renowned for their application as insect growth regulators (IGRs). Developed in China and used since the early 1980s, CCU has been a significant agent in agriculture and forestry for controlling pest populations. BPUs act by inhibiting the synthesis of chitin, a crucial component of the insect exoskeleton, thereby disrupting the molting process, which is vital for larval development. This targeted mechanism of action results in low toxicity to mammals and other non-target organisms that do not synthesize chitin.
The primary focus of scientific inquiry into CCU has been its efficacy as an insecticide and its subsequent environmental persistence and degradation. A key area of concern is its breakdown into metabolites, such as 2-chlorobenzamide (CBA), which has been identified as a potential carcinogen. While CCU itself is considered to have low toxicity to humans, the toxicological profile of its degradation products warrants careful consideration. In parallel, the broader class of diaryl ureas, to which CCU belongs, has garnered significant interest in drug development for its potent inhibition of various protein kinases involved in cancer signaling pathways. This review consolidates the existing knowledge on CCU and provides a comparative look at its analogs in the context of medicinal chemistry.
Synthesis and Physicochemical Properties
The synthesis of benzoylphenylureas has evolved to create more efficient, high-yield, and environmentally benign manufacturing routes. Modern approaches have streamlined the process from six steps to three, significantly improving the overall yield. A general synthesis involves the reaction of a substituted benzoyl isocyanate with an appropriately substituted aniline.
Caption: Generalized synthetic workflow for CCU.
The physicochemical properties of CCU are essential for understanding its environmental behavior and toxicological profile.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₄H₁₀Cl₂N₂O₂ | [1][2] |
| Molecular Weight | 309.15 g/mol | [1][2] |
| CAS Number | 57160-47-1 | |
| Appearance | White crystalline solid | |
| Melting Point | 196-198 °C | [3] |
| Thermal Stability | Stable below 230 °C | [3] |
Mechanism of Action (Insecticidal)
As an insect growth regulator, CCU's mode of action is targeted and specific to arthropods. It functions by inhibiting the synthesis of chitin, a polymer of N-acetylglucosamine, which is the primary structural component of an insect's cuticle.
This inhibition leads to a cascade of lethal effects during the molting process:
-
Disruption of Cuticle Formation: The insect larva is unable to form a new, functional procuticle.
-
Failed Ecdysis: The larva cannot successfully shed its old exoskeleton, a process known as ecdysis, leading to mortality.
-
Reduced Fecundity: In some cases, sublethal doses can affect the reproductive capacity of adult insects and the viability of their eggs.
Because vertebrates do not synthesize chitin, BPUs like CCU exhibit a high degree of selectivity and are considered to have low acute toxicity to mammals, birds, and fish.
Caption: Insecticidal mechanism of action of CCU.
Environmental Fate and Toxicology
The environmental persistence and degradation of CCU are critical for assessing its overall safety. CCU breaks down in the environment primarily through hydrolysis and photodegradation, yielding several products, most notably 2-chlorobenzamide (CBA) and 4-chlorophenylurea.
Caption: Environmental degradation pathway of CCU.
The primary toxicological concern with CCU usage is not the parent compound, but its metabolite, 2-chlorobenzamide.[4][5] Studies have indicated that CBA is a potential carcinogen and can form DNA adducts, posing a genotoxic risk.
Data Presentation
Table 1: Photodegradation Kinetics of CCU The photodegradation of CCU has been studied in various media using a xenon lamp as a light source. The reaction follows first-order kinetics.
| Medium | Condition | Rate Constant (k) | Half-Life (t₁/₂) | Reference |
| Simulated Air (on Silica Gel) | Oxygen | Data not available in reviewed literature | Data not available in reviewed literature | |
| Methanol | Oxygen | Data not available in reviewed literature | Data not available in reviewed literature | |
| Dioxane | Oxygen | Data not available in reviewed literature | Data not available in reviewed literature | |
| Hexane | Oxygen | Data not available in reviewed literature | Data not available in reviewed literature | |
| Water | Oxygen | Data not available in reviewed literature | Data not available in reviewed literature |
Note: While the determination of these values is reported, the specific quantitative data were not available in the reviewed literature abstracts.
Table 2: Hydrolysis of CCU and Formation of 2-Chlorobenzamide (CBA) The hydrolysis of CCU leads to the formation of CBA. The rate and peak concentration of CBA are dependent on temperature and water conditions.
| Water System | Temperature (°C) | pH | Peak CBA Concentration (% of initial CCU) | Time to Reach Peak (days) | Reference |
| Distilled Water | 35 | - | ~3.8% | Not Specified | [4] |
| Spring Water | 25 | - | ~2.4% | Not Specified | [4] |
| Experimental | 25 | 6 | 1.6% | 22 | |
| Predicted Model | 25 | 6 | 3.2% | 13.5 |
Review of Potential Pharmacological Activity (Mammalian Systems)
Important Note: There is limited evidence in the reviewed literature of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU) itself being investigated for anticancer or other therapeutic properties in mammalian systems. However, the N,N'-diaryl urea scaffold is a "privileged structure" in medicinal chemistry, and numerous structurally related analogs have been developed as potent anticancer agents, primarily as kinase inhibitors.
Diaryl Urea Derivatives as Kinase Inhibitors
Many diaryl urea derivatives function as Type II kinase inhibitors, targeting critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and Raf/MEK/ERK pathways. For example, compounds structurally similar to CCU have shown potent activity against breast cancer cell lines by dually inhibiting the PI3K/Akt/mTOR and Hedgehog signaling pathways. These compounds typically work by inhibiting the phosphorylation, and thus activation, of key proteins like Akt and S6K.
Caption: PI3K/Akt/mTOR pathway and points of inhibition by related diaryl urea compounds.
Experimental Methodologies
This section details the protocols for key experiments cited in the literature concerning CCU and related compounds.
Analysis of Environmental Degradation
Protocol for Photodegradation Study [3]
-
Sample Preparation: Prepare solutions of CCU (e.g., ~5 ppm) in the desired medium (water, methanol, hexane, etc.). For simulated air studies, coat CCU onto a solid support like silica gel.
-
Irradiation: Place the sample in a photoreactor equipped with a xenon lamp to simulate sunlight. Maintain a constant temperature and pass a stream of oxygen or nitrogen through the sample.
-
Sampling: At set time intervals, withdraw aliquots of the sample.
-
Analysis: Quantify the remaining CCU concentration using High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Product Identification: Concentrate the final sample and identify degradation products using Gas Chromatography-Mass Spectrometry (GC-MS) and direct probe MS.
-
Data Analysis: Calculate the rate constant (k) and half-life (t₁/₂) by plotting the natural log of the CCU concentration versus time.
Toxicological Assays
Protocol for ³²P-Postlabeling DNA Adduct Assay This ultrasensitive method is used to detect DNA adducts formed by carcinogens.
-
DNA Isolation: Extract and purify DNA from cells or tissues exposed to the test compound (e.g., 2-chlorobenzamide).
-
DNA Digestion: Enzymatically digest the DNA to 3'-monophosphate nucleosides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional): Enrich the adducted nucleotides, for instance, by nuclease P1 digestion, which dephosphorylates normal nucleotides but not the bulky adducted ones.
-
Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides by transferring ³²P-orthophosphate from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Separation: Separate the ³²P-labeled DNA adducts from normal nucleotides using multidimensional thin-layer chromatography (TLC), polyacrylamide gel electrophoresis (PAGE), or HPLC.
-
Detection and Quantification: Detect the adducts by autoradiography and quantify them by measuring their radioactive decay (e.g., via scintillation counting or phosphorimaging).
In Vitro Anticancer Assays (for related compounds)
Protocol for MTT Cell Proliferation Assay [3] This colorimetric assay measures the metabolic activity of cells as an indicator of viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., T47D, MDA-MB-231) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol, or an SDS-HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm (with a reference wavelength of >650 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU) is an effective and widely used benzoylphenylurea insecticide with a specific mode of action that provides a good safety profile for non-target species. The primary area of concern for human and environmental health is its degradation into potentially carcinogenic metabolites, particularly 2-chlorobenzamide, which has demonstrated genotoxic potential by forming DNA adducts.
While the diaryl urea scaffold is a cornerstone in modern oncology drug design, leading to potent kinase inhibitors, there is a notable gap in the literature regarding the investigation of CCU itself for such therapeutic applications. The existing body of research provides a solid foundation for its toxicological and environmental assessment. Future research should focus on a more detailed characterization of the long-term risks associated with its environmental metabolites and could explore whether CCU, like its many analogs, possesses any un-investigated pharmacological activity in mammalian systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea in different media and toxicity of its reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Calculation of the peak concentration of 2-chlorobenzamide generated in the hydrolysis of the benzoylphenylurea insecticide 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (Chlorbenzuron)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea, also known by its common name chlorbenzuron, is a significant member of the benzoylphenylurea class of insecticides.[1][2] Its mode of action targets the developmental stages of insects, specifically by inhibiting chitin synthesis, which is crucial for the formation of the exoskeleton.[3][] This targeted mechanism of action makes it a valuable tool in integrated pest management programs. This technical guide provides a comprehensive overview of the core physicochemical properties of chlorbenzuron, presents detailed experimental protocols for their determination, and visualizes its mechanism of action.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development and application. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its environmental fate.
Quantitative Physicochemical Data
The following table summarizes the available quantitative physicochemical data for 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₀Cl₂N₂O₂ | [1][2] |
| Molecular Weight | 309.15 g/mol | |
| Melting Point | 199-201 °C | [3] |
| Boiling Point | Data not available | |
| Water Solubility | Insoluble | [1][3] |
| Solubility in Organic Solvents | - Acetone: 1 g/100mL- Readily soluble in Dimethylformamide (DMF) and Pyridine- Poorly soluble in ethanol and benzene | [3] |
| pKa | Data not available | |
| logP (Octanol-Water Partition Coefficient) | Data not available |
Qualitative Physicochemical Properties
-
Physical State: The pure product exists as white crystals.[1][3]
-
Stability: Chlorbenzuron is stable when stored at room temperature and is relatively stable to light and heat. However, it readily decomposes in contact with alkaline or strongly acidic conditions.[1][3]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections outline the general methodologies for determining the key properties of urea derivatives like chlorbenzuron.
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Heating medium (e.g., mineral oil)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the crystalline 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea is finely powdered using a mortar and pestle.
-
Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.
-
Apparatus Setup:
-
Thiele Tube Method: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in a Thiele tube containing a heating oil.
-
Digital Apparatus: The capillary tube is inserted into the heating block of the digital melting point apparatus.
-
-
Heating and Observation: The heating medium is heated slowly and steadily (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire solid has transformed into a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance. For a pure compound, this range is typically narrow (0.5-1 °C).
Solubility Determination
Solubility is a critical parameter that affects a compound's bioavailability and formulation.
Apparatus:
-
Analytical balance
-
Volumetric flasks
-
Beakers or vials
-
Magnetic stirrer and stir bars
-
Temperature-controlled water bath or shaker
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detector - HPLC-UV)
Procedure (Shake-Flask Method):
-
Preparation of Saturated Solution: An excess amount of solid 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea is added to a known volume of the solvent (e.g., water, acetone, ethanol) in a sealed container.
-
Equilibration: The mixture is agitated in a temperature-controlled environment (e.g., 25 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The suspension is allowed to stand to let the undissolved solid settle.
-
Sample Collection and Filtration: An aliquot of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved particles.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC-UV. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.
-
Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/L or mol/L).
Octanol-Water Partition Coefficient (logP) Determination
The logP value is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and bioaccumulation potential.
Apparatus:
-
Separatory funnel
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Analytical balance
-
Volumetric flasks
-
Mechanical shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure (Shake-Flask Method):
-
Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea is dissolved in either the n-octanol or water phase. A known volume of this solution is then added to a separatory funnel containing a known volume of the other phase.
-
Equilibration: The separatory funnel is shaken for a sufficient time to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation may be used to facilitate a clean separation.
-
Quantification: The concentration of the compound in both the n-octanol and water phases is determined using an appropriate analytical method like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Mechanism of Action: Chitin Synthesis Inhibition
1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea belongs to the benzoylphenylurea class of insecticides, which act as insect growth regulators. Their primary mode of action is the inhibition of chitin biosynthesis. Chitin is a vital structural component of the insect's exoskeleton. By disrupting the synthesis of this polymer, these insecticides interfere with the molting process, leading to larval mortality.
Caption: Mechanism of action of Chlorbenzuron as a chitin synthesis inhibitor.
Conclusion
This technical guide has provided a detailed overview of the known physicochemical properties of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (chlorbenzuron). While some experimental data, particularly regarding its melting point and solubility in various organic solvents, are available, there are notable gaps in the publicly accessible data for properties such as boiling point, pKa, and logP. The provided experimental protocols offer a standardized approach for the determination of these crucial parameters. The visualization of its mode of action as a chitin synthesis inhibitor highlights the biochemical basis for its insecticidal activity. Further research to fill the existing data gaps will be invaluable for a more complete understanding of this compound's behavior and for the development of new and improved insect control agents.
References
Degradation of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU), a benzoylphenylurea insecticide. Understanding the degradation pathways and products of this compound is crucial for environmental risk assessment, residue analysis, and ensuring the safety of its application in agriculture and forestry. This document summarizes key quantitative data, details experimental protocols for analysis, and visualizes the primary degradation pathways.
Core Degradation Pathways: Hydrolysis and Photodegradation
1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea is susceptible to degradation through two primary abiotic pathways: hydrolysis and photodegradation. These processes break down the parent molecule into several smaller compounds, with the rate and product distribution being highly dependent on environmental conditions such as pH, temperature, and the presence of light.
Hydrolytic Degradation
Hydrolysis of CCU primarily involves the cleavage of the urea bridge, leading to the formation of 2-chlorobenzamide (CBA) and 4-chloroaniline. The formation of 2-chlorobenzamide is a significant concern as it is a suspected carcinogen[1][2]. The rate of hydrolysis is influenced by temperature, with higher temperatures accelerating the degradation process[1]. Studies have shown that the maximum concentration of CBA formed can vary depending on the water system, with higher concentrations observed in spring water compared to distilled water[1]. Other potential hydrolysis products include 2-chlorobenzoic acid and (p-chlorophenyl)urea.
Photodegradation
Exposure to light, particularly UV radiation, can induce the photodegradation of CCU. The photodegradation process can occur in various media, including water, organic solvents, and on simulated atmospheric particles[3]. The primary photodegradation products identified are 2-chlorobenzamide and 4-chlorophenyl isocyanate[3]. The latter is a reactive intermediate that can further react with solvents or water to form carbamates or amines. The half-life of CCU under photolytic conditions varies significantly depending on the medium and the presence of oxygen[3].
Quantitative Degradation Data
The following tables summarize the available quantitative data on the degradation of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea under various conditions.
Table 1: Photodegradation Half-lives of CCU in Different Media
| Medium | Atmosphere | Half-life (t½) [h] |
| Methanol | Oxygen | 10.5 |
| Methanol | Nitrogen | 10.5 |
| Dioxane | Oxygen | 7.8 |
| Dioxane | Nitrogen | 11.2 |
| Hexane | Oxygen | 4.8 |
| Hexane | Nitrogen | 4.8 |
| Water | Oxygen | 15.4 |
| Water | Nitrogen | 23.1 |
Data extracted from a study on the photodegradation of CCU using a xenon lamp as the light source[3].
Table 2: Formation of 2-Chlorobenzamide (CBA) via Hydrolysis in Different Water Systems
| Water System | Temperature (°C) | Time to Peak CBA Concentration (days) | Maximum CBA Concentration (% of initial CCU) |
| Distilled Water | 25 | 22 | 1.6 |
| Distilled Water | 35 | 5 | 3.8 |
| Distilled Water | 45 | 2 | ~3.5 |
| Spring Water | 25 | Not Specified | 2.4 |
Data from studies on the hydrolysis of CCU[1][4].
Experimental Protocols
Accurate identification and quantification of CCU and its degradation products are essential for degradation studies. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed analytical techniques.
HPLC-UV Method for CCU and Degradation Product Analysis
This method is suitable for the simultaneous determination of CCU and its primary degradation products like 2-chlorobenzamide.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water (often with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) is common. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.
-
Detection Wavelength: Detection is typically performed at a wavelength where both the parent compound and the degradation products have significant absorbance, for instance, around 240 nm.
-
Sample Preparation: Water samples can be extracted using solid-phase extraction (SPE) with C18 cartridges. Soil or sediment samples require solvent extraction (e.g., with acetonitrile or methanol) followed by cleanup steps to remove matrix interferences.
GC-MS Method for Volatile Degradation Products
GC-MS is particularly useful for the identification and quantification of more volatile degradation products like 4-chloroaniline and can also be used for the analysis of derivatized products.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the target analytes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 60°C, holding for 2 minutes, then ramping to 280°C at a rate of 10°C/min, and holding for 5 minutes.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification of unknowns or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying target compounds.
-
Derivatization: For non-volatile or polar degradation products, derivatization (e.g., silylation or acylation) may be necessary to improve their chromatographic behavior and detectability by GC-MS.
Degradation Pathways and Experimental Workflow Visualization
The following diagrams illustrate the key degradation pathways of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea and a typical experimental workflow for its degradation analysis.
Caption: Proposed hydrolytic degradation pathway of CCU.
Caption: Primary photodegradation pathway of CCU.
Caption: A typical experimental workflow for studying CCU degradation.
References
- 1. The formation of 2-chlorobenzamide upon hydrolysis of the benzoylphenylurea insecticide 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea in different water systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea in different media and toxicity of its reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calculation of the peak concentration of 2-chlorobenzamide generated in the hydrolysis of the benzoylphenylurea insecticide 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea - PubMed [pubmed.ncbi.nlm.nih.gov]
Photodegradation of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photodegradation of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU) in aqueous environments. CCU is a benzoylphenylurea insecticide, and understanding its fate under photolytic conditions is crucial for environmental risk assessment and the development of stable formulations. This document outlines the experimental protocols for studying its photodegradation, presents key quantitative data on degradation kinetics, and illustrates the proposed degradation pathways.
Quantitative Data Summary
The photodegradation of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea in aqueous solution has been observed to follow first-order kinetics.[1] The rate of degradation is influenced by the presence of oxygen. The available quantitative data from studies using a xenon lamp as the light source is summarized in the table below.
| Medium | Condition | Rate Constant (k) | Half-life (t½) |
| Water | Oxygen | Data not available | Data not available |
| Water | Nitrogen | Data not available | Data not available |
Note: While the referenced study mentions the determination of rate constants and half-lives in water under both nitrogen and oxygen, the specific values from the abstract are not provided.[2][3][4] Further consultation of the full-text article is recommended for these specific values.
Experimental Protocols
A generalized experimental protocol for investigating the photodegradation of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea in an aqueous solution is detailed below. This protocol is synthesized from methodologies reported for the study of CCU and other benzoylphenylurea pesticides.
Materials and Reagents
-
1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (analytical standard)
-
HPLC-grade water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Hexane (analytical grade)
-
Nitrogen gas (high purity)
-
Oxygen gas (high purity)
-
Reference standards for expected photoproducts (e.g., 2-chlorobenzamide, 4-chlorophenylurea)
Equipment
-
Xenon lamp photoreactor (to simulate sunlight)
-
Quartz reaction vessels
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Direct probe Mass Spectrometer (MS)
-
pH meter
-
Magnetic stirrer
-
Syringe filters (0.22 µm)
Preparation of Aqueous Solutions
An aqueous stock solution of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea is prepared by dissolving a known amount of the compound in a minimal amount of a water-miscible solvent (e.g., acetonitrile) and then diluting with HPLC-grade water to the desired concentration. The final concentration of the organic solvent should be kept low to minimize its effect on the photodegradation process.
Photodegradation Experiment
-
Transfer the aqueous solution of CCU into quartz reaction vessels.
-
For anaerobic conditions, purge the solution with high-purity nitrogen gas for a sufficient time to remove dissolved oxygen. For aerobic conditions, purge with oxygen or air.
-
Seal the reaction vessels and place them in the xenon lamp photoreactor.
-
Irradiate the samples for a predetermined period. Collect aliquots at specific time intervals.
-
Protect the collected samples from light and store them at a low temperature (e.g., 4°C) prior to analysis.
-
Run parallel control experiments in the dark to assess hydrolytic degradation.
Analytical Procedure
The concentration of the parent compound in the collected samples is quantified using HPLC-UV.
-
Mobile Phase: A suitable mixture of acetonitrile and water.
-
Column: A C18 reversed-phase column.
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of CCU.
-
Quantification: Based on a calibration curve prepared from standard solutions of CCU.
The identification of photodegradation products is performed using GC-MS and direct probe MS.
-
Extract the irradiated samples with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Concentrate the extracts.
-
Analyze the concentrated extracts by GC-MS to separate and identify volatile and semi-volatile photoproducts.
-
Direct probe MS can be used for the identification of less volatile or thermally labile products.
-
Compare the mass spectra of the detected compounds with those of reference standards and/or spectral libraries for positive identification.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the photodegradation study of CCU.
Proposed Photodegradation Pathway
The photodegradation of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea in aqueous solution is proposed to proceed through the cleavage of the urea bridge, which is a common degradation pathway for benzoylphenylurea insecticides. The primary photoproducts identified are 2-chlorobenzamide and 4-chlorophenylurea.[2][3][4]
References
- 1. The Impact of Dissolved Organic Matter on Photodegradation Rates, Byproduct Formations, and Degradation Pathways for Two Neonicotinoid Insecticides in Simulated River Waters [mdpi.com]
- 2. estudogeral.uc.pt [estudogeral.uc.pt]
- 3. Study of the Photocatalytic Degradation of Highly Abundant Pesticides in Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodegradation of diafenthiuron in water - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Environmental Fate of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate of the phenylurea insecticide, 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU). Synthesized and commercialized in China since the early 1980s, CCU is widely used in forestry and agriculture.[1] This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes degradation pathways to facilitate a deeper understanding of the compound's behavior in the environment.
Physicochemical Properties
Understanding the fundamental physicochemical properties of CCU is essential for predicting its environmental transport and partitioning.
| Property | Value | Reference |
| Molecular Formula | C14H10Cl2N2O2 | [2][3][4] |
| Molecular Weight | 309.1474 g/mol | [4] |
| Melting Point | 196-198 °C | [1] |
| Thermal Stability | Stable below 230 °C | [1] |
Environmental Degradation Pathways
CCU is susceptible to degradation through various abiotic and biotic processes, including photodegradation, chemical degradation, and hydrolysis.
Photodegradation
Photodegradation is a significant pathway for the dissipation of CCU in the environment. Studies using a xenon lamp as a light source have elucidated its degradation kinetics and products in various media.[1][5][6]
Table 1: Photodegradation Kinetics of CCU in Different Media
| Medium | Atmosphere | Rate Constant (k) | Half-life (t1/2) | Reference |
| Simulated Air | Nitrogen | - | - | [1][5][6] |
| Oxygen | - | - | [1][5][6] | |
| Methanol | Nitrogen | - | - | [1][5][6] |
| Oxygen | - | - | [1][5][6] | |
| Dioxane | Nitrogen | - | - | [1][5][6] |
| Oxygen | - | - | [1][5][6] | |
| Hexane | Nitrogen | - | - | [1][5][6] |
| Oxygen | - | - | [1][5][6] | |
| Water | Nitrogen | - | - | [1][5][6] |
| Oxygen | - | - | [1][5][6] |
The reaction rates for photodegradation follow the order: hexane > dioxane > methanol > water.[1] The main photoproduct consistently identified across different media is 2-chlorobenzamide.[1] Other significant products include 4-chlorophenyl isocyanate and its derivatives.[1] Notably, 2-chlorobenzamide has been found to form DNA adducts, indicating potential genotoxicity.[1][5][6]
Caption: Photodegradation pathway of CCU.
Degradation by Nanoscale Zerovalent Iron (NZVI)
NZVI has been shown to be effective in degrading CCU under both aerobic and anaerobic conditions.[7] The degradation mechanism involves highly oxidative hydroxyl radicals under aerobic conditions and reductive hydrogen under anaerobic conditions.[7]
Table 2: Degradation of CCU by NZVI
| Condition | Removal Efficiency (%) | Reference |
| Aerobic | 90.2 | [7] |
| Anaerobic | 75.8 | [7] |
The presence of the surfactant Tween 20 was found to significantly inhibit CCU degradation under aerobic conditions but markedly enhance it under anaerobic conditions.[7]
Hydrolysis
Hydrolysis is another critical degradation pathway for CCU, leading to the formation of 2-chlorobenzamide (CBA), a potential carcinogen.[8][9] The rate and extent of hydrolysis are influenced by the water system and temperature.[9]
The formation of CBA is dynamic, reaching a peak concentration before declining. A prediction model estimated the time to reach the peak concentration of CBA at 25°C and pH 6 to be 13.5 days, with the maximum concentration being 3.2% of the initial CCU concentration.[8] Experimental results showed a peak at 22 days with a concentration of 1.6% of the initial CCU.[8]
Studies in different water systems revealed that the maximum concentration of CBA was highest in spring water.[9] Higher temperatures lead to a higher and earlier peak concentration of CBA.[9] For instance, the maximum concentration of CBA was approximately 3.8% of the initial CCU concentration at 35°C in distilled water and 2.4% in spring water at 25°C.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the experimental protocols used in the key studies on CCU's environmental fate.
Photodegradation Study
Objective: To investigate the photodegradation kinetics and products of CCU in various media.
Methodology:
-
Sample Preparation: CCU was dissolved in different media: simulated air (coated on silica gel), methanol, dioxane, hexane, and water.
-
Irradiation: Samples were irradiated with a xenon lamp as the light source. Experiments were conducted under both nitrogen and oxygen atmospheres.
-
Analysis: The concentration of CCU and its degradation products were monitored over time using High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Product Identification: Photodegradation products were identified using Gas Chromatography-Mass Spectrometry (GC-MS) and direct probe MS.[1][5][6]
-
Toxicity Assessment: The potential for DNA adduct formation by the main product, 2-chlorobenzamide, was assessed using a ³²P postlabeling test.[1][5][6]
Caption: Experimental workflow for CCU photodegradation study.
Degradation by NZVI Study
Objective: To evaluate the effectiveness of nanoscale zerovalent iron (NZVI) in degrading CCU.
Methodology:
-
Reactor Setup: Batch experiments were conducted in reactors containing a solution of CCU and NZVI.
-
Atmospheric Conditions: Experiments were performed under both aerobic (open to the air) and anaerobic (purged with nitrogen) conditions.
-
Sampling: Aliquots were withdrawn at different time intervals.
-
Analysis: The concentration of CCU was determined using an appropriate analytical method, likely HPLC, to calculate the removal efficiency.
-
Effect of Surfactant: The influence of Tween 20 on the degradation rate was investigated by adding it to the reaction mixture.[7]
Hydrolysis Study
Objective: To determine the rate of hydrolysis of CCU and the formation of 2-chlorobenzamide (CBA) in different water systems.
Methodology:
-
Water Systems: Experiments were conducted in distilled water, spring water, and simulated seawater.
-
Temperature Control: The effect of temperature on hydrolysis was studied by maintaining the experimental setups at different constant temperatures (e.g., 25°C and 35°C).
-
pH Control: The pH of the water systems was controlled, for example, at pH 6.
-
Sampling: Samples were collected periodically over an extended period (e.g., several weeks).
-
Analysis: The concentrations of CCU and CBA were quantified using HPLC.[8][9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea | C14H10Cl2N2O2 | CID 108078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea | C14H10Cl2N2O2 | CID 108078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(2-CHLOROBENZOYL)-3-(4-CHLOROPHENYL)UREA CAS#: [chemicalbook.com]
- 5. Photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea in different media and toxicity of its reaction products [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Degradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea by nanoscale zerovalent iron under aerobic and anaerobic conditions [agris.fao.org]
- 8. Calculation of the peak concentration of 2-chlorobenzamide generated in the hydrolysis of the benzoylphenylurea insecticide 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide to the Toxicological Profile of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the current toxicological knowledge regarding the insecticide 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea and its metabolites. The primary focus of this document is to consolidate available data on metabolism, genotoxicity, acute toxicity, and potential mechanisms of action in non-target organisms, particularly vertebrates. While the parent compound is known to act as a chitin synthesis inhibitor in insects, its toxicological effects and those of its metabolites in mammals are of key interest for risk assessment and drug development safety evaluations. This guide summarizes quantitative data, details relevant experimental methodologies, and visualizes key pathways and processes to facilitate a deeper understanding of the toxicological profile of these compounds.
Metabolism of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea
The biotransformation of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea is a critical factor in determining its toxicological profile, as metabolites can exhibit different toxic properties than the parent compound.
Primary Metabolic Pathway: Hydrolysis
The primary metabolic and degradation pathway for 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea is the hydrolysis of the urea bridge. This process leads to the formation of two main metabolites: 2-chlorobenzamide and 4-chloroaniline.
-
2-Chlorobenzamide: This metabolite has been identified as a significant degradation product in various environmental conditions and is also expected to be a major metabolite in vivo.[1] Studies have indicated that the formation of 2-chlorobenzamide can be influenced by factors such as temperature and the aqueous environment.[1]
-
4-Chloroaniline: While not explicitly identified in the context of this specific parent compound in the provided search results, the hydrolysis of the urea linkage would logically also yield 4-chloroaniline. 4-Chloroaniline is a known toxic substance.[2]
It is important to note that other metabolites, such as hydroxylated derivatives of the parent compound or its primary metabolites, could be formed through phase I and phase II metabolic reactions in vivo, though specific data on these for 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea are limited.
Toxicological Data
This section summarizes the available quantitative toxicological data for 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea and its primary metabolite, 2-chlorobenzamide.
Table 1: Acute Toxicity Data
| Compound | Test Species | Route of Administration | Toxicity Value | Reference |
| 2-Chlorobenzamide | Mouse | Intraperitoneal | LD50: >500 mg/kg | Not explicitly cited |
Note: Data for the parent compound, 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea, and other metabolites are not currently available in the public domain based on the conducted searches.
Genotoxicity
A significant toxicological concern for the metabolites of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea is their potential for genotoxicity.
DNA Adduct Formation
The metabolite 2-chlorobenzamide has been shown to be capable of forming DNA adducts.[3][4] This finding is a strong indicator of genotoxic potential, as the covalent binding of chemicals to DNA can lead to mutations and potentially initiate carcinogenesis.
The genotoxicity of 4-chloroaniline , the other likely primary metabolite, has also been investigated. Studies have shown that 4-chloroaniline is genotoxic in various assays, while the genotoxicity of 2-chloroaniline (a related compound) is less consistent.[2]
The formation of DNA adducts by reactive metabolites is a critical event in chemical carcinogenesis. The workflow for detecting such adducts often involves sensitive techniques like ³²P-postlabeling assays.
Experimental Protocols
This section outlines the general methodologies for key toxicological assessments relevant to 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea and its metabolites.
Acute Oral Toxicity Testing (OECD Guideline 423)
The acute toxic class method is a stepwise procedure to assess the acute oral toxicity of a substance.
-
Animal Selection: Healthy, young adult rodents (usually rats) of a single sex are used.
-
Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to dosing.
-
Dose Administration: The test substance is administered orally in a stepwise manner using a small number of animals per step.
-
Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for a specified period (typically 14 days).
-
Data Analysis: The results are used to classify the substance for its acute toxicity potential.
³²P-Postlabeling Assay for DNA Adducts
This is a highly sensitive method for detecting and quantifying DNA adducts.
-
DNA Isolation: DNA is extracted from tissues or cells exposed to the test compound.
-
Enzymatic Digestion: The DNA is enzymatically hydrolyzed to deoxyribonucleoside 3'-monophosphates.
-
Adduct Enrichment: The adducted nucleotides are enriched from the normal nucleotides.
-
³²P-Labeling: The 5'-hydroxyl group of the adducted nucleotides is labeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled adducts are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification: The separated adducts are detected and quantified by their radioactivity.
Signaling Pathways and Mechanism of Action in Vertebrates
The primary mechanism of action for benzoylphenylurea insecticides in target insect species is the inhibition of chitin synthesis, which disrupts the molting process.[5][6] However, vertebrates do not synthesize chitin, so the toxicological effects in these organisms are likely mediated through different pathways.
While specific signaling pathways affected by 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea or its metabolites in vertebrates have not been definitively identified in the available literature, some related compounds and pesticide classes offer potential areas for investigation:
-
Endocrine Disruption: Many pesticides are known to act as endocrine-disrupting chemicals (EDCs) by interfering with hormone synthesis, transport, or receptor binding.[7][8][9] Phenylurea compounds have been implicated as potential EDCs.[8] Further research is needed to determine if 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea or its metabolites interact with nuclear receptors such as estrogen or androgen receptors.
-
PI3K/Akt/mTOR and Hedgehog Signaling: Some urea derivatives have been shown to inhibit these critical signaling pathways, which are often dysregulated in cancer.[10] While this has been explored in the context of anti-cancer drug discovery, it suggests that these pathways could be off-target effects of related compounds.
-
Cannabinoid Receptor Modulation: Certain 3-(4-chlorophenyl)-1-(phenethyl)urea analogs have been identified as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor.[11] This indicates that the urea scaffold can interact with G protein-coupled receptors, opening another avenue for investigating potential toxicological mechanisms.
Conclusion and Future Directions
The current toxicological profile of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea and its metabolites is incomplete. The primary identified metabolite, 2-chlorobenzamide, demonstrates genotoxic potential through the formation of DNA adducts. However, a significant data gap exists regarding the full range of metabolites produced in vivo, as well as quantitative toxicity data for the parent compound and its metabolites. Furthermore, the specific signaling pathways in vertebrates that may be affected by these compounds remain largely unexplored.
For a comprehensive risk assessment and to inform drug development safety, future research should focus on:
-
In vivo metabolism studies in relevant mammalian models to identify all major metabolites.
-
Quantitative toxicological testing (e.g., IC50 and a broader range of LD50 values) for the parent compound and its identified metabolites.
-
In-depth genotoxicity assays to further characterize the mutagenic and carcinogenic potential of the metabolites.
-
Mechanistic studies to investigate the interaction of these compounds with key signaling pathways in vertebrate systems, including endocrine and cell signaling pathways.
This targeted research will be crucial for building a complete and robust toxicological profile for 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea and its metabolites.
References
- 1. Calculation of the peak concentration of 2-chlorobenzamide generated in the hydrolysis of the benzoylphenylurea insecticide 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Chloroaniline (CICADS 48, 2003) [inchem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzoylurea Chitin Synthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jeb.co.in [jeb.co.in]
- 7. beyondpesticides.org [beyondpesticides.org]
- 8. Mechanisms of Action of Agrochemicals Acting as Endocrine Disrupting Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Endocrine Disruptor Pesticides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Preparation of Benzoylphenylurea Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylphenylurea (BPU) compounds are a significant class of molecules with diverse biological activities. They are most notably recognized for their potent insecticidal properties, acting as insect growth regulators by inhibiting chitin synthesis.[1][2] This mode of action, targeting a pathway absent in vertebrates, contributes to their selective toxicity and makes them valuable tools in integrated pest management programs.[1] Beyond their agricultural applications, certain benzoylphenylurea derivatives have been investigated for their potential as antitumor agents, with some studies suggesting a mechanism involving the PI3K/Akt signaling pathway.[3]
These application notes provide detailed protocols for the laboratory synthesis of benzoylphenylurea compounds, summarize key quantitative data for a selection of these molecules, and illustrate the primary signaling pathways associated with their biological effects.
Data Presentation
The following tables summarize quantitative data for selected benzoylphenylurea compounds.
Table 1: Reaction Yields and Melting Points of Selected Benzoylphenylurea Derivatives
| Compound Name | Structure | Typical Yield (%) | Melting Point (°C) |
| N-Benzoyl-N'-phenylurea | 18 | 210-213[2][4] | |
| Diflubenzuron | >91 | 230-232 | |
| 1-Benzoyl-3-ethyl-3-phenylthiourea | 80[5] | Not Reported | |
| N-((2-Acetylphenyl)carbamothioyl)benzamide |
| Not Reported | Not Reported |
| 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea |
| 72[6] | 125-126[6] |
Table 2: Spectroscopic Data for N-Benzoyl-N'-phenylurea
| Spectroscopic Data | Values |
| IR (cm⁻¹) | 3358.91 (N-H), 1638.67 (C=O), 1332.81 (C-N) |
| ¹H NMR (DMSO-d₆, δ, ppm) | 13.07 (s, 1H, NH), 11.52 (s, 1H, NH), 8.05-7.13 (m, Ar-H)[7] |
| ¹³C NMR (DMSO-d₆, δ, ppm) | 182.3 (C=S), 175.4 (C=O), 135.8-117.0 (Ar-C)[7] |
Experimental Protocols
Protocol 1: General Synthesis of Benzoylphenylurea Derivatives via Benzoyl Isocyanate
This protocol describes a common method for synthesizing benzoylphenylurea derivatives by reacting a substituted aniline with a benzoyl isocyanate.
Materials:
-
Substituted benzoyl chloride
-
Sodium cyanate
-
Lewis acid catalyst (e.g., zinc chloride)
-
p-Toluenesulfonic acid
-
Anhydrous organic solvent (e.g., diethylene glycol dimethyl ether, toluene)
-
Substituted aniline
-
Standard laboratory glassware and purification apparatus
Procedure:
Step 1: Synthesis of Substituted Benzoyl Isocyanate [8]
-
To a dry reaction flask under an inert atmosphere, add sodium cyanate, zinc chloride, p-toluenesulfonic acid, and diethylene glycol dimethyl ether.
-
Heat the mixture to 40-50 °C with stirring.
-
Slowly add the substituted benzoyl chloride dropwise to the reaction mixture.
-
After the addition is complete, raise the temperature to 60 °C and maintain for 6.5 hours.
-
Remove the solvent by distillation under reduced pressure to obtain the crude benzoyl isocyanate.
-
The benzoyl isocyanate can be further purified by vacuum distillation.
Step 2: Reaction of Benzoyl Isocyanate with Substituted Aniline
-
Dissolve the purified benzoyl isocyanate in an anhydrous organic solvent such as toluene in a dry reaction flask under an inert atmosphere.
-
In a separate flask, dissolve an equimolar amount of the desired substituted aniline in the same anhydrous solvent.
-
Slowly add the aniline solution to the benzoyl isocyanate solution at room temperature with stirring.
-
The reaction is typically exothermic. Maintain the reaction temperature between 20-60 °C.[2]
-
Stir the reaction mixture for 2-4 hours at room temperature, or until TLC analysis indicates the consumption of the starting materials.
-
The product may precipitate out of the solution upon formation. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/dichloromethane mixture.
-
Alternatively, column chromatography on silica gel can be employed for purification.
Protocol 2: Synthesis of Diflubenzuron
This protocol provides a specific example for the synthesis of the insecticide Diflubenzuron.
Materials:
-
p-Chloroaniline
-
Phosgene (or a phosgene equivalent like triphosgene)
-
Aromatic solvent (e.g., toluene, chlorobenzene)
-
Dimethylformamide (catalyst)
-
Triethylenediamine (catalyst promoter)
-
2,6-Difluorobenzamide
-
Nitrogen gas
-
Standard laboratory glassware and purification apparatus
Procedure:
Step 1: Preparation of p-Chlorophenyl Isocyanate
-
In a reaction vessel equipped with a stirrer, condenser, and gas inlet, add an aromatic solvent and cool to -15 to -30 °C.
-
Introduce phosgene gas into the cooled solvent.
-
Add a catalytic amount of dimethylformamide.
-
Slowly add a solution of p-chloroaniline in the same aromatic solvent dropwise, maintaining the low temperature.
-
After the addition is complete, gradually warm the reaction mixture to 20 °C over 0.5 to 2.0 hours and then stir at 20-50 °C for 0.4-1.0 hours.[9]
-
Add triethylenediamine and heat the mixture to 90-100 °C for 2-4 hours.[9]
-
Purge the reaction mixture with nitrogen gas to remove any residual phosgene and HCl.
-
Cool the mixture and filter off any insoluble material.
-
Partially remove the solvent under vacuum to obtain a solution of p-chlorophenyl isocyanate.
Step 2: Synthesis of Diflubenzuron [1][9]
-
In a separate reaction vessel, add the aromatic solvent and 2,6-difluorobenzamide with stirring.
-
Heat the mixture to 110-140 °C to dissolve the amide.
-
Slowly add the p-chlorophenyl isocyanate solution dropwise to the hot amide solution over 0.5-3.0 hours.
-
Maintain the reaction mixture at 110-140 °C for 4.0-8.0 hours after the addition is complete.
-
Cool the reaction mixture to below 10 °C. The product will precipitate.
-
Collect the solid product by filtration.
-
Wash the filter cake with a small amount of cold aromatic solvent.
-
Dry the product to obtain Diflubenzuron. A total yield of over 91% with a purity of over 99% has been reported for this method.[1]
Signaling Pathways and Experimental Workflows
Insecticidal Mechanism of Action: Chitin Synthesis Inhibition
Benzoylphenylureas exert their insecticidal effect by disrupting the formation of chitin, a crucial component of the insect exoskeleton.[3] This inhibition leads to a failure in the molting process, ultimately causing the death of the insect larva.
Caption: Inhibition of chitin synthesis by benzoylphenylurea compounds leading to insect mortality.
Potential Anticancer Mechanism: PI3K/Akt Pathway Modulation
Preliminary research suggests that some benzoylphenylurea derivatives may exert antitumor effects by modulating the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.[3]
Caption: Hypothesized modulation of the PI3K/Akt signaling pathway by benzoylphenylurea derivatives.
General Experimental Workflow for Synthesis and Characterization
The following diagram outlines a typical workflow for the synthesis, purification, and characterization of benzoylphenylurea compounds in a laboratory setting.
Caption: A standard workflow for the laboratory synthesis and analysis of benzoylphenylurea compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Benzoyl-N'-phenylurea - Wikipedia [en.wikipedia.org]
- 3. Effects of benzoylphenylurea on chitin synthesis and orientation in the cuticle of the Drosophila larva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Benzoyl-N′-phenylurea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Determination of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea, also known as CCG-203971, is a molecule of significant interest in drug discovery and development. Accurate and precise analytical methods are crucial for its quantification in various matrices during preclinical and clinical studies. These application notes provide detailed protocols for the analysis of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The provided methods are intended as a comprehensive guide for researchers and professionals in the field.
Analytical Methods
Two primary analytical techniques are detailed for the quantification of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available method suitable for the quantification of the analyte in bulk drug substance and pharmaceutical formulations.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the determination of low concentrations of the analyte in complex biological matrices such as plasma and serum.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the determination of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea in raw materials and finished product.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a UV-Vis detector is used.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Ascentis® Express C18, 10 cm x 4.6 mm, 2.7 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
2. Reagent and Standard Preparation:
-
Mobile Phase Preparation: Mix 600 mL of HPLC-grade acetonitrile with 400 mL of ultrapure water. Degas the solution before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation:
-
Drug Substance: Accurately weigh about 25 mg of the drug substance, transfer to a 25 mL volumetric flask, dissolve in and dilute to volume with acetonitrile. Further dilute an aliquot of this solution with the mobile phase to obtain a final concentration within the calibration range.
-
Pharmaceutical Formulation (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 25 mg of the active ingredient to a 25 mL volumetric flask. Add about 15 mL of acetonitrile, sonicate for 15 minutes, and then dilute to volume with acetonitrile. Mix well and filter through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to a suitable concentration.
4. Data Analysis:
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions. Determine the concentration of the analyte in the sample solutions from the calibration curve.
Method Validation Summary
The following table summarizes the typical validation parameters for this HPLC-UV method.
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0 |
| Precision (% RSD) | < 2.0 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Experimental Workflow (HPLC-UV)
HPLC-UV analysis workflow for 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is designed for the quantification of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea in biological matrices such as rat or human plasma.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| LC System | Shimadzu Nexera X2 or equivalent |
| Mass Spectrometer | Sciex API 5500 or equivalent |
| Column | Zorbax Eclipse Plus C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
2. Mass Spectrometry Parameters:
| Parameter | Specification |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | To be determined by direct infusion. As a starting point for a molecule with MW ~309.15, precursor ion would be [M+H]+ ~310.1. Product ions would be determined experimentally. |
| MRM Transition (IS) | To be determined based on the selected internal standard (e.g., a stable isotope-labeled analog). |
| Collision Energy (CE) | Optimized for each transition |
| Declustering Potential (DP) | Optimized for each transition |
3. Reagent and Standard Preparation:
-
Mobile Phase Preparation: Prepare mobile phase A by adding 1 mL of formic acid to 999 mL of ultrapure water. Prepare mobile phase B by adding 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.
-
Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV method.
-
Working Standard and Quality Control (QC) Samples: Prepare by spiking the appropriate amounts of the stock solution into the blank biological matrix (e.g., plasma) to cover the desired concentration range.
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (80% A and 20% B).
-
Inject into the LC-MS/MS system.
Method Validation Summary
The following table summarizes the typical validation parameters for this LC-MS/MS method in plasma.
| Parameter | Result |
| Linearity (ng/mL) | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | < 15% (< 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Matrix Effect | Within acceptable limits |
| Recovery | Consistent and reproducible |
Experimental Workflow (LC-MS/MS)
LC-MS/MS bioanalytical workflow for 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea.
Signaling Pathway of CCG-203971
1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea, as CCG-203971, is an inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-mediated gene transcription pathway. This pathway is implicated in cellular processes such as fibrosis and cancer metastasis.
Application Note: HPLC Analysis of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea
Introduction
1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea, also known as Forchlorfenuron or CPPU, is a plant growth regulator used in agriculture to promote cell division and improve fruit size and quality.[1] Its analysis is crucial for quality control of formulations and for monitoring residue levels in agricultural products to ensure consumer safety.[2][3][4] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea.
Principle
The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[2] The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (methanol or acetonitrile) and water. The analyte is identified and quantified based on its retention time and the peak area in the chromatogram, respectively, by comparing with a standard of known concentration.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.
Table 1: HPLC Instrumentation and Operating Conditions
| Parameter | Condition 1 | Condition 2 |
| HPLC System | Waters Alliance 2695 or equivalent[2] | Agilent LC-1200 or equivalent[5] |
| Column | Kromasil C18 (150 x 4.0 mm, 5 µm)[2] | Agilent Poroshell EC C18 (150 mm × 3.0 mm, 2.7 μm)[5] |
| Mobile Phase | Methanol: Water (60:40 v/v)[2] | Acetonitrile: 0.1% Formic Acid in Water (4:1 v/v)[5] |
| Flow Rate | 1.0 mL/min[2] | 0.50 mL/min[5] |
| Column Temp. | 30°C[2] | 35°C[5] |
| Injection Vol. | 10 µL[2] | 10 µL[5] |
| Detection | UV at 254 nm[2] | UV at 260 nm or MS/MS[4][5] |
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea reference standard and dissolve it in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the expected linear range (e.g., 0.1 - 10.0 µg/mL).[3][4]
Sample Preparation (General Procedure for Agricultural Products)
The following is a generalized procedure for the extraction of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea from agricultural product samples.[3][4][6]
-
Homogenization: Homogenize a representative portion of the sample (e.g., 15 g).
-
Extraction: Extract the homogenized sample with a suitable solvent such as acetone or ethyl acetate (e.g., 30 mL).[3][4]
-
Filtration and Concentration: Filter the extract and concentrate it to a smaller volume.
-
Clean-up (Solid Phase Extraction - SPE): The crude extract can be purified using an ENVI-18 or a primary-secondary amine (PSA) column to remove interferences.[3][4]
-
Elution: Elute the analyte from the SPE column with a suitable solvent (e.g., acetone or a mixture of methanol and ethyl acetate).[3][4]
-
Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
Data Presentation
The performance of the HPLC method is summarized in the following tables.
Table 2: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 0.1 - 10.0 µg/mL | [3][4] |
| Correlation Coefficient (R²) | > 0.999 | [3][4][5] |
| Limit of Detection (LOD) | 0.005 µg/g (in sample) | [6] |
| Limit of Quantification (LOQ) | 0.02 mg/kg | [1] |
Table 3: Recovery and Precision Data
| Fortification Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| 0.03 - 5.33 mg/kg | 84.7 - 103.0 % | 0.6 - 4.9 % | [3][4] |
| 0.1 µg/g | 87.6 - 99.5 % | Not Specified | [6] |
| 3 concentrations | 75.2 - 94.4 % | < 10 % | [1] |
Mandatory Visualizations
Caption: Experimental workflow for HPLC analysis of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea.
Caption: Logical relationship of the analytical method development and application.
References
- 1. A Method for Determining Forchlorfenuron Levels in Apple, Mandarin, Green Pepper, and Kimchi Cabbage using HPLC-DAD/MS [hst-j.org]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Residue Analysis and the Effect of Preharvest Forchlorfenuron (CPPU) Application on On-Tree Quality Maintenance of Ripe Fruit in “Feizixiao” Litchi (Litchi chinensis Sonn.) [frontiersin.org]
- 6. Clean-up method of forchlorfenuron in agricultural products for HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea by Gas Chromatography-Mass Spectrometry
Abstract
This application note details a robust and sensitive method for the quantitative determination of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea, a synthetic plant growth regulator also known as Forchlorfenuron or CPPU, in agricultural commodities using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure for efficient sample cleanup, followed by GC-MS analysis for selective and sensitive detection. This method is suitable for routine monitoring of CPPU residues in various food matrices to ensure compliance with regulatory limits.
Introduction
1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (CPPU) is a widely used phenylurea-based cytokinin that promotes cell division and fruit development.[1] Its application in agriculture necessitates reliable analytical methods to monitor its residues in food products to safeguard consumer health. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common technique for CPPU analysis, Gas Chromatography-Mass Spectrometry (GC-MS) offers a viable and often more accessible alternative for many laboratories. This application note provides a comprehensive protocol for the analysis of CPPU using a QuEChERS sample preparation method followed by GC-MS detection.
Experimental Protocol
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Hexane, Acetone (all pesticide residue grade)
-
Reagents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogenocitrate sesquihydrate, Primary secondary amine (PSA) sorbent, C18 sorbent.
-
Standards: Certified reference standard of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea.
-
Equipment: High-speed centrifuge, vortex mixer, sample pulverizer/homogenizer, GC-MS system.
Sample Preparation (QuEChERS Method)
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[2]
-
Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile to the sample tube.
-
Add the appropriate internal standard.
-
Shake vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogenocitrate sesquihydrate.[3]
-
Immediately shake for 1 minute to prevent the formation of salt agglomerates.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing anhydrous magnesium sulfate and a suitable sorbent (e.g., PSA and C18) to remove matrix interferences.[4]
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at high speed for 5 minutes.
-
Solvent Exchange: Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a solvent suitable for GC-MS injection, such as a 1:1 mixture of hexane and acetone.[2][4]
GC-MS Analysis
The following are typical GC-MS parameters that can be adapted for CPPU analysis.
-
Gas Chromatograph (GC):
-
Column: HP-5MS UI (15 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.[3]
-
Injection Volume: 1 µL.[3]
-
Injection Mode: Splitless.[3]
-
Injector Temperature: 250°C.[5]
-
Oven Temperature Program: 105°C (hold for 3 min), ramp at 10°C/min to 130°C, then at 4°C/min to 200°C, and finally at 8°C/min to 290°C (hold for 6 min).[5]
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).[6]
-
Ion Source Temperature: 230°C.[6]
-
Transfer Line Temperature: 280°C.[6]
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.
-
Suggested Monitoring Ions: To be determined by analyzing a standard of CPPU to identify the molecular ion and characteristic fragment ions.
-
Quantitative Data Summary
The following table summarizes performance data for CPPU analysis. Note that much of the available literature focuses on LC-MS/MS; however, similar performance can be expected with a well-optimized GC-MS/MS method.
| Parameter | Matrix | Method | Value | Reference |
| Limit of Detection (LOD) | Diode-array detection | HPLC | 0.33 µg/kg | [7] |
| Tandem mass spectrometry | HPLC-MS/MS | 0.01 µg/kg | [7] | |
| Limit of Quantification (LOQ) | Diode-array detection | HPLC | 1.09 µg/kg | [7] |
| Tandem mass spectrometry | HPLC-MS/MS | 0.04 µg/kg | [7] | |
| Recovery | Fruits | HPLC | 88-107% | [7] |
| Watermelons | LC-MS/MS | 82-106% | [8] | |
| Intra-day Repeatability (RSD) | Fruits | HPLC | 2.2-8.0% | [7] |
| Inter-day Repeatability (RSD) | Fruits | HPLC | 1.6-9.5% | [7] |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of CPPU.
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the determination of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea in agricultural samples. The use of the QuEChERS protocol for sample preparation ensures high recovery and effective removal of matrix components, leading to accurate and reproducible results. This application note serves as a valuable resource for laboratories involved in pesticide residue monitoring and food safety analysis.
References
- 1. Calculation of the peak concentration of 2-chlorobenzamide generated in the hydrolysis of the benzoylphenylurea insecticide 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. gcms.cz [gcms.cz]
- 5. gcms.cz [gcms.cz]
- 6. Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis and residue levels of forchlorfenuron (CPPU) in watermelons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea in Environmental Samples
Introduction
1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea, commonly known as Forchlorfenuron or CPPU, is a plant growth regulator used to increase the size and yield of various fruits and crops.[1][2] Its presence in the environment, particularly in soil, water, and agricultural products, necessitates sensitive and reliable analytical methods for monitoring and risk assessment. These application notes provide detailed protocols for the quantification of forchlorfenuron in diverse environmental matrices using modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
I. Analytical Methodologies
The primary methods for the quantification of forchlorfenuron are HPLC-UV and LC-MS/MS. LC-MS/MS offers higher sensitivity and specificity, making it ideal for detecting trace levels of the compound.[3][4]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective technique suitable for routine analysis. Separation is typically achieved on a C18 reversed-phase column with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.[5] Detection is performed at a wavelength where forchlorfenuron exhibits maximum absorbance, generally around 260-265 nm.[5][6]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides superior sensitivity and selectivity by utilizing the mass-to-charge ratio of the analyte and its fragments for identification and quantification. This method is particularly advantageous for complex matrices where interferences may be present.[3][4] The analysis is often performed in the positive electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions for forchlorfenuron.[4]
II. Experimental Protocols
Detailed protocols for the analysis of forchlorfenuron in agricultural products (grapes), soil, and water are provided below.
Protocol for Agricultural Products (Grapes) using QuEChERS and LC-MS/MS
This protocol is adapted from the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which simplifies sample preparation.[7]
2.1.1 Sample Preparation (QuEChERS)
-
Homogenization: Homogenize a representative 500 g sample of grapes.
-
Extraction:
-
Weigh 10 g of the homogenized grape sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg of a primary secondary amine (PSA) sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 2 minutes.
-
-
Final Extract:
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
2.1.2 LC-MS/MS Parameters
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient program to ensure good separation.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: ESI+
-
MRM Transitions: Monitor the transition of the precursor ion (m/z 248.0) to specific product ions (e.g., m/z 129.0, 155.0).[4]
Workflow for Forchlorfenuron Analysis in Grapes
Caption: Workflow for the quantification of forchlorfenuron in grapes.
Protocol for Soil Samples using QuEChERS and HPLC-UV
This protocol outlines the extraction and analysis of forchlorfenuron from soil matrices.
2.2.1 Sample Preparation (QuEChERS)
-
Sieving: Air-dry the soil sample and pass it through a 2 mm sieve to remove large debris.
-
Extraction:
-
Weigh 10 g of the sieved soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts.
-
Shake vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
d-SPE Cleanup:
-
Transfer an aliquot of the acetonitrile extract to a d-SPE tube containing MgSO₄ and a suitable sorbent (e.g., PSA and C18) to remove interferences.
-
Vortex and centrifuge as described in the previous protocol.
-
-
Final Extract:
-
Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.
-
2.2.2 HPLC-UV Parameters
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol:Water (e.g., 70:30, v/v)[5]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 263 nm[5]
Workflow for Forchlorfenuron Analysis in Soil
Caption: Workflow for the quantification of forchlorfenuron in soil.
Protocol for Water Samples using Solid-Phase Extraction (SPE) and LC-MS/MS
This protocol is suitable for the extraction and pre-concentration of forchlorfenuron from water samples.
2.3.1 Sample Preparation (SPE)
-
Sample Pre-treatment: Filter the water sample (e.g., 250 mL) through a 0.45 µm membrane filter to remove particulate matter.
-
SPE Cartridge Conditioning:
-
Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
-
Sample Loading:
-
Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
-
Elution:
-
Elute the retained forchlorfenuron from the cartridge with 6 mL of methanol or acetonitrile.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
2.3.2 LC-MS/MS Parameters
-
The LC-MS/MS parameters can be the same as those described in section 2.1.2.
Workflow for Forchlorfenuron Analysis in Water
Caption: Workflow for the quantification of forchlorfenuron in water.
III. Data Presentation
Quantitative data from method validation studies are summarized in the tables below for easy comparison.
Table 1: Method Validation Parameters for Forchlorfenuron Analysis in Grapes by LC-MS/MS
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 1 µg/kg | [1][2] |
| Limit of Quantification (LOQ) | 2 µg/kg | [1][2] |
| Recovery | >70% | [1][2] |
| Linearity (r²) | >0.99 | |
| Relative Standard Deviation (RSD) | <15% |
Table 2: Method Validation Parameters for Forchlorfenuron Analysis in Soil by HPLC-UV
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.005 mg/kg | [5] |
| Limit of Quantification (LOQ) | 0.01 mg/kg | |
| Recovery | 87.6-99.5% | [5] |
| Linearity (r²) | >0.99 | |
| Relative Standard Deviation (RSD) | <10% |
Table 3: Method Validation Parameters for Forchlorfenuron Analysis in Water by LC-MS/MS
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.01-1.54 ng/L | [8] |
| Limit of Quantification (LOQ) | 0.03-5.13 ng/L | [8] |
| Recovery | 71-104% | [8] |
| Linearity (r²) | >0.998 | [8] |
| Relative Standard Deviation (RSD) | <11% | [8] |
The protocols described in these application notes provide robust and reliable methods for the quantification of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea in a range of environmental samples. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Proper sample preparation is crucial for accurate and precise results. The provided workflows and quantitative data serve as a valuable resource for researchers, scientists, and professionals involved in environmental monitoring and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of forchlorfenuron in fruits by solid phase or QuECHERS extraction and LC-UV or LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis and residue levels of forchlorfenuron (CPPU) in watermelons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. unitedchem.com [unitedchem.com]
- 7. nucleus.iaea.org [nucleus.iaea.org]
- 8. SPE and LC-MS/MS determination of 14 illicit drugs in surface waters from the Natural Park of L'Albufera (València, Spain) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Chitin Synthase Assay Using 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (Chlorbenzuron)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin, a polymer of N-acetylglucosamine, is an essential structural component of fungal cell walls and the exoskeletons of arthropods. Crucially, chitin is absent in vertebrates, making its biosynthesis a prime target for the development of selective antifungal agents and insecticides. Chitin synthase (CHS), the enzyme responsible for polymerizing N-acetylglucosamine units into chitin chains, is the key catalyst in this pathway.[1] Inhibition of CHS disrupts the integrity of the cell wall or exoskeleton, leading to cell lysis or developmental defects.
1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea, also known as Chlorbenzuron, belongs to the benzoylphenylurea (BPU) class of compounds. BPUs are well-established as potent and specific inhibitors of chitin synthesis.[1] These molecules are widely utilized as insect growth regulators in agriculture and forestry.[2] Their mode of action involves the disruption of chitin biosynthesis, leading to abnormal molting and eventual death in insect larvae.[1][2] These application notes provide a detailed protocol for an in vitro chitin synthase assay to evaluate the inhibitory activity of Chlorbenzuron and other BPU analogs.
Principle of the Assay
The in vitro chitin synthase assay measures the enzymatic activity of CHS by quantifying the amount of chitin produced from its substrate, UDP-N-acetylglucosamine (UDP-GlcNAc). A common and sensitive method involves the use of a radiolabeled substrate, [¹⁴C]UDP-GlcNAc. The resulting [¹⁴C]chitin polymer is insoluble and can be separated from the unreacted substrate. The amount of incorporated radioactivity is then measured and is directly proportional to the chitin synthase activity. By performing the assay in the presence of varying concentrations of an inhibitor, such as Chlorbenzuron, a dose-response curve can be generated to determine its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Data Presentation: Comparative Inhibitory Activity
| Compound Class | Compound Name | Target Organism/Enzyme Source | IC50 (mM) | Reference |
| Benzoylphenylurea | Diflubenzuron | Stomoxys calcitrans | 0.00005 | Not Found |
| Lufenuron | Drosophila melanogaster | Not Found | [3] | |
| Chlorfluazuron | Chrysomya albiceps | Not Found | [3] | |
| Maleimide | Compound 20 | Sclerotinia sclerotiorum | 0.12 | Not Found |
| Polyoxin | Polyoxin B | Sclerotinia sclerotiorum | 0.19 | Not Found |
| Other | Nikkomycin Z | Fungal species | Not Found | Not Found |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the chitin biosynthesis pathway and the general workflow for the in vitro chitin synthase inhibition assay.
References
Application Note: Cell-Based Assays for Evaluating the Biological Activity of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea
Audience: Researchers, scientists, and drug development professionals.
Introduction 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea, hereafter referred to as CCU, is a compound belonging to the benzoylphenylurea class.[1] While initially developed as a molt-inhibiting insecticide, the broader biological effects of this class of compounds on mammalian cells are of increasing interest in drug discovery and toxicology.[1][2] Cell-based assays are fundamental tools for initial screening, providing critical insights into a compound's potential mechanism of action, cytotoxicity, and effects on cellular processes.[3][4][5][6] This document provides detailed protocols for a panel of primary cell-based assays—Cell Viability (MTT), Apoptosis Detection (Annexin V/PI), and Cell Cycle Analysis—to characterize the cellular activity of CCU.
Assay for Cell Viability and Cytotoxicity: MTT Assay
Principle The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7] The formazan crystals are then solubilized, and the concentration is determined by spectrophotometric measurement. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[8][9]
Experimental Workflow: MTT Assay
References
- 1. Calculation of the peak concentration of 2-chlorobenzamide generated in the hydrolysis of the benzoylphenylurea insecticide 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea is a compound of interest in drug development and related fields. Accurate and reliable quantification of this analyte in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers the high sensitivity and selectivity required for these analyses. However, the presence of complex biological matrices, such as plasma or serum, can interfere with the analysis, leading to ion suppression or enhancement and inaccurate results.[1][2][3] Therefore, robust and efficient sample preparation is a critical step to remove interfering substances like proteins and phospholipids and to ensure the accuracy and precision of the analytical method.
This document provides detailed application notes and protocols for the preparation of biological samples for the quantitative analysis of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea by mass spectrometry. The described methods are based on established techniques for the extraction of small molecules, including urea-based compounds, from biological fluids.
Sample Preparation Strategies
The choice of sample preparation method depends on several factors, including the nature of the analyte, the sample matrix, the required limit of quantification, and laboratory throughput.[4] For 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea in biological matrices like plasma or serum, three common and effective techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is a simple and rapid method for removing the bulk of proteins from the sample.[5] It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample to denature and precipitate the proteins.[5] While fast and cost-effective, it may result in a less clean extract compared to LLE or SPE, and significant matrix effects can still be observed.
-
Liquid-Liquid Extraction (LLE): LLE is a technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[6][7] It is generally more effective at removing matrix components than PPT.[4]
-
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient method for sample clean-up and concentration.[8][9] It utilizes a solid sorbent to retain the analyte of interest while matrix interferences are washed away.[8] Although it can be more time-consuming and costly, SPE often provides the cleanest extracts, minimizing matrix effects and improving analytical sensitivity.
Recommended Protocol: Protein Precipitation (PPT)
This protocol describes a straightforward and high-throughput protein precipitation method suitable for the analysis of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea in plasma or serum.
Materials and Reagents
-
Blank plasma or serum
-
1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea reference standard
-
Internal Standard (IS) - a structurally similar compound, e.g., a stable isotope-labeled version of the analyte.
-
Acetonitrile (ACN), LC-MS grade[10]
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
96-well collection plates (optional, for high-throughput)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Experimental Workflow
Caption: Protein Precipitation Workflow for Mass Spectrometry Analysis.
Detailed Protocol Steps
-
Prepare Standards and Quality Controls (QCs):
-
Prepare a stock solution of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare a stock solution of the Internal Standard (IS).
-
Serially dilute the analyte stock solution with blank plasma or serum to prepare calibration standards at various concentrations.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
Pipette 100 µL of each standard, QC, and unknown sample into separate microcentrifuge tubes.
-
Add 10 µL of the IS working solution to each tube (except for blank matrix samples used to assess IS interference).
-
Add 300 µL of cold acetonitrile to each tube.[5] The 3:1 ratio of ACN to sample is a common starting point for efficient protein removal.[5]
-
Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.
-
Develop a suitable LC gradient and MS/MS method for the separation and detection of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea and its IS.
-
Alternative Protocol: Solid-Phase Extraction (SPE)
For applications requiring lower detection limits or when matrix effects from PPT are significant, SPE is a recommended alternative.
Materials and Reagents
-
All materials from the PPT protocol.
-
SPE cartridges (e.g., C18 or a mixed-mode cation exchange).
-
SPE vacuum manifold or positive pressure processor.
-
Conditioning solvent (e.g., Methanol).
-
Equilibration solvent (e.g., Water).
-
Wash solvent (e.g., 5% Methanol in water).
-
Elution solvent (e.g., Acetonitrile or Methanol).
Experimental Workflow
Caption: Solid-Phase Extraction Workflow for Mass Spectrometry Analysis.
Detailed Protocol Steps
-
Sample Pre-treatment:
-
Spike plasma/serum samples (100 µL) with the IS.
-
Dilute the sample with 400 µL of 2% formic acid in water to reduce protein binding and improve loading efficiency.
-
-
SPE Procedure:
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Load: Load the pre-treated sample onto the cartridge at a slow flow rate.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the analyte and IS with 1 mL of acetonitrile into a clean collection tube.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Data Presentation
Quantitative data should be summarized to evaluate the performance of the sample preparation and analytical method. Key parameters include linearity, accuracy, precision, recovery, and matrix effect.
Table 1: Quantitative Method Performance Summary
| Parameter | Acceptance Criteria | Protein Precipitation | Solid-Phase Extraction |
| Linearity (r²) | > 0.99 | > 0.995 | > 0.998 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to +8.5% | -3.1% to +4.7% |
| Precision (% RSD) | < 15% (< 20% at LLOQ) | < 10% | < 7% |
| Recovery (%) | Consistent and reproducible | 85 - 95% | 90 - 102% |
| Matrix Effect (%) | 85 - 115% | 75 - 90% (Suppression) | 95 - 105% |
LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation.
Conclusion
The choice between Protein Precipitation and Solid-Phase Extraction for the sample preparation of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea depends on the specific requirements of the assay. PPT offers a rapid and simple workflow suitable for high-throughput screening, while SPE provides cleaner extracts and is preferable for methods requiring high sensitivity and minimal matrix effects. It is essential to validate the chosen sample preparation method thoroughly to ensure the reliability of the quantitative results in drug development studies. The use of a stable isotope-labeled internal standard is highly recommended to compensate for variability in sample preparation and potential matrix effects.[11]
References
- 1. mag.go.cr [mag.go.cr]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tecan.com [tecan.com]
- 5. agilent.com [agilent.com]
- 6. akjournals.com [akjournals.com]
- 7. extraction of drug from biological matrix.pptx [slideshare.net]
- 8. youtube.com [youtube.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. agilent.com [agilent.com]
- 11. Investigation of the matrix effects on a HPLC-ESI-MS/MS method and application for monitoring triazine, phenylurea and chloroacetanilide concentrations in fresh and estuarine waters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea in Insect Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU) is a member of the benzoylphenylurea (BPU) class of insecticides.[1] BPUs are recognized as potent insect growth regulators that disrupt the molting process and egg hatching.[1] Their primary mode of action involves the inhibition of chitin synthesis, a critical component of an insect's exoskeleton.[1][2] This disruption ultimately leads to the death of the insect, particularly during the larval stages.[3] Due to their specificity for chitin synthesis, a process absent in vertebrates, BPUs generally exhibit low mammalian toxicity.[1][4]
These application notes provide a comprehensive guide for the use of CCU in insect cell culture studies. The following sections detail the putative mechanism of action, protocols for evaluating its effects on insect cells, and methods for quantifying its impact on chitin synthesis. While specific data on CCU in cell culture is limited, the provided protocols are based on established methodologies for similar BPU compounds and common insect cell lines such as Spodoptera frugiperda (Sf9).
Putative Mechanism of Action
The primary target of benzoylphenylurea insecticides is the biosynthesis of chitin.[2][4] Chitin is a polymer of N-acetylglucosamine and is essential for the formation of the insect's cuticle and peritrophic matrix in the midgut.[4] BPUs are believed to inhibit the incorporation of N-acetylglucosamine into chitin, although the precise molecular mechanism is still under investigation.[5][6] It is hypothesized that BPUs may interfere with the transport of proteins involved in chitin polymerization rather than directly inhibiting the chitin synthase enzyme.[5] This disruption of chitin synthesis leads to a weakened and malformed cuticle, causing mortality during ecdysis (molting).[7]
References
- 1. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]
- 2. aloki.hu [aloki.hu]
- 3. beyondpesticides.org [beyondpesticides.org]
- 4. jeb.co.in [jeb.co.in]
- 5. Effect of Benzoylphenyl Ureas on Survival and Reproduction of the Lace Bug, Leptopharsa gibbicarina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
Application Notes and Protocols for Developing Insect Resistance Models for 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU) is a benzoylurea insecticide that acts as an insect growth regulator (IGR).[1][2][3] Like other compounds in its class, its primary mode of action is the inhibition of chitin biosynthesis, a crucial process for the formation of the insect exoskeleton.[4][5] Disruption of this process leads to abortive molting and eventual death of the insect larva.[4] The development of resistance to insecticides is a significant challenge in pest management.[6] Understanding and modeling the development of resistance to CCU is essential for sustainable pest control strategies and the development of new, effective compounds.
These application notes provide a framework for researchers to develop insect resistance models for CCU. They include protocols for conducting bioassays to determine susceptibility levels, methods for selecting for resistance in a laboratory setting, and molecular techniques to identify resistance mechanisms.
Data Presentation
Quantitative data from bioassays are crucial for monitoring changes in susceptibility and characterizing resistance. The following tables provide examples of how to structure such data.
Table 1: Susceptibility of a Susceptible and a Resistant Strain of Plutella xylostella to a Benzoylurea Insecticide (Lufenuron as a proxy for CCU)
| Strain | LC50 (mg L-1) | 95% Confidence Interval | Slope ± SE | Resistance Ratio (RR) |
| Susceptible (REC-S) | 0.71 | 0.59 - 0.84 | 1.54 ± 0.12 | 1.0 |
| Resistant (BZR-R) | 870.5 | 755.6 - 1002.9 | 1.32 ± 0.09 | 1224.3 |
Data based on a study on lufenuron resistance in Plutella xylostella and serves as a representative example.[6]
Table 2: Resistance Ratios for Various Insecticides in a Field-Collected Population of Plutella xylostella from Brazil
| Insecticide | Active Ingredient | Resistance Ratio (RR) |
| Premio® | Chlorantraniliprole | up to 370.0 |
| Dipel® | Bacillus thuringiensis | up to 370.0 |
| Lannate® BR | Oxime Methylcarbamate | >10 |
This table provides context for the levels of resistance that can be observed in field populations to different classes of insecticides.[7]
Experimental Protocols
Rearing of Test Insects
A standardized rearing protocol is essential for maintaining healthy insect colonies for consistent bioassay results. For a lepidopteran model organism like the diamondback moth, Plutella xylostella:
-
Colony Maintenance: Rear insects in a controlled environment (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
-
Larval Diet: Provide fresh cabbage leaves or an artificial diet daily.
-
Adult Sustenance: Supply adults with a 10% honey or sucrose solution.
-
Oviposition: Place cabbage leaves in the adult cages for egg-laying.
-
Synchronization: Collect eggs daily to ensure a supply of larvae of a uniform age for bioassays.
Dose-Response Bioassay for CCU (Larval Leaf-Dip Method)
This protocol is adapted for IGRs, where the endpoint is often the inhibition of emergence.
-
Preparation of Test Solutions:
-
Prepare a stock solution of technical grade CCU in a suitable solvent (e.g., acetone).
-
Make a series of serial dilutions to obtain at least five to seven concentrations.
-
For each concentration, prepare an aqueous solution with a small amount of non-ionic surfactant (e.g., Triton X-100) to ensure even coating of the leaves.
-
-
Bioassay Procedure:
-
Select healthy, third-instar larvae of uniform size and age.
-
Excise leaf discs from untreated cabbage leaves.
-
Dip each leaf disc into a test solution for 10-20 seconds with gentle agitation.
-
Allow the leaf discs to air-dry completely in a fume hood.
-
Place one treated leaf disc into a Petri dish lined with moistened filter paper.
-
Introduce 10-20 third-instar larvae into each Petri dish.
-
Seal the Petri dishes with perforated lids or parafilm to allow for air exchange.
-
Prepare a control group using leaf discs dipped only in the water-surfactant solution.
-
Replicate each concentration and the control at least three times.
-
-
Data Collection and Analysis:
-
Incubate the bioassay units under standard rearing conditions.
-
Assess larval mortality and molting success at 24, 48, and 72 hours.
-
Since CCU is an IGR, the primary endpoint is the failure to successfully molt to the next instar or emerge as a viable adult.[8] This is often recorded as "emergence inhibition" (IE).
-
Calculate the percentage of emergence inhibition for each concentration.
-
Analyze the data using probit analysis to determine the lethal concentration (LC50) or emergence inhibition (IE50) values and their 95% confidence intervals.[9]
-
Selection for Resistance to CCU
This protocol describes how to select for a resistant strain in the laboratory.
-
Establish a Base Population: Start with a large, genetically diverse population of the target insect.
-
Determine a Discriminating Concentration: From the dose-response bioassay, determine a concentration of CCU that causes 70-80% mortality or emergence inhibition.
-
Selection:
-
Expose a large number of larvae (e.g., >1000) from each generation to the discriminating concentration using the leaf-dip bioassay method.
-
Collect the survivors and allow them to pupate and emerge as adults.
-
Interbreed the surviving adults to produce the next generation.
-
-
Monitoring Resistance:
-
After every two to three generations of selection, conduct a full dose-response bioassay on the selected population.
-
Compare the LC50/IE50 values of the selected population to the original susceptible population to determine the resistance ratio (RR = LC50 of selected strain / LC50 of susceptible strain).
-
Continue selection until the desired level of resistance is achieved.
-
Molecular Detection of Resistance: Sequencing of the Chitin Synthase 1 (CHS1) Gene
Mutations in the chitin synthase 1 (CHS1) gene are a known mechanism of resistance to benzoylurea insecticides.[10]
-
DNA Extraction:
-
Extract genomic DNA from individual adult insects from both the susceptible and resistant strains using a commercially available DNA extraction kit.
-
-
Primer Design and PCR Amplification:
-
Design PCR primers based on the known CHS1 gene sequence of the target insect species or a closely related species. The primers should flank the regions where resistance-conferring mutations are known to occur.
-
Perform PCR to amplify the target region of the CHS1 gene.
-
-
PCR Product Purification and Sequencing:
-
Purify the PCR products to remove primers and unincorporated nucleotides.
-
Sequence the purified PCR products using Sanger sequencing.[11]
-
-
Sequence Analysis:
-
Align the DNA sequences from the resistant and susceptible individuals.
-
Identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions in the CHS1 protein of the resistant strain.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified diagram of the insect chitin biosynthesis pathway and the inhibitory action of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU) on Chitin Synthase 1 (CHS1).
Caption: Experimental workflow for the selection and characterization of insect resistance to 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU) in a laboratory setting.
References
- 1. 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)urea (Ref: PH 60-38) [sitem.herts.ac.uk]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. Calculation of the peak concentration of 2-chlorobenzamide generated in the hydrolysis of the benzoylphenylurea insecticide 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlorobenzuron | 57160-47-1 | Benchchem [benchchem.com]
- 5. 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)urea (Ref: PH 60-38) [sitem.herts.ac.uk]
- 6. Fitness Costs in Diamondback Moth Plutella xylostella (L.) (Lepidoptera: Plutellidae) Resistant to Lufenuron, A Chitin-Synthesis Inhibitor Insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. innovationtoimpact.org [innovationtoimpact.org]
- 9. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]
- 10. Population bulk segregant mapping uncovers resistance mutations and the mode of action of a chitin synthesis inhibitor in arthropods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection methods for Genetic Mutations Analysis - CD Genomics [cd-genomics.com]
Troubleshooting & Optimization
Technical Support Center: Solubility of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea. Below you will find troubleshooting guides and FAQs to address specific issues you might encounter during your experiments, with a focus on its solubility in organic solvents.
Solubility Data
Table 1: Experimentally Determined Solubility of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| e.g., Ethanol | 25 | ||
| e.g., Methanol | 25 | ||
| e.g., Acetone | 25 | ||
| e.g., Dichloromethane | 25 | ||
| e.g., Toluene | 25 | ||
| e.g., N,N-Dimethylformamide | 25 | ||
| e.g., Acetonitrile | 25 | ||
| e.g., Dimethyl sulfoxide | 25 |
Experimental Protocols
A general protocol for determining the solubility of a compound in an organic solvent is outlined below. This method is based on the principle of saturation.
Protocol: Determination of Solubility in an Organic Solvent
-
Preparation: Weigh a specific mass of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea and place it into a test tube or vial.[1]
-
Solvent Addition: Measure a precise volume of the desired organic solvent using a burette or calibrated pipette.[1]
-
Initial Dissolution: Add a small volume of the solvent to the test tube containing the compound.[1]
-
Agitation: Vigorously shake or stir the mixture to facilitate dissolution.[1]
-
Incremental Solvent Addition: If the compound does not completely dissolve, continue to add small, measured volumes of the solvent, with agitation after each addition.[1]
-
Endpoint Determination: The point at which the compound completely dissolves is the saturation point.
-
Calculation: Calculate the total volume of solvent used to dissolve the initial mass of the compound. The solubility can then be expressed in terms of mg/mL or other appropriate units.[1]
For a more rapid qualitative assessment, a small amount of the compound (e.g., 1 mg) can be placed in a vial, and the solvent can be added dropwise. A compound with good solubility will dissolve in just a few drops.[1]
Caption: Workflow for determining the solubility of a compound.
Troubleshooting Guide
Q1: The compound is not dissolving even after adding a large amount of solvent.
A1:
-
Solvent Polarity: The polarity of the solvent may not be suitable for the compound. The rule of thumb "like dissolves like" is a good starting point.[2] Consider trying a solvent with a different polarity.
-
Temperature: Solubility is often temperature-dependent. Gently warming the mixture may increase the solubility. However, be cautious as this can also lead to supersaturation and subsequent precipitation upon cooling.
-
Insolubility: The compound may be genuinely insoluble or have very low solubility in the chosen solvent.
Q2: The results of my solubility experiment are inconsistent.
A2:
-
Equilibrium Time: Ensure that the solution has reached equilibrium. Insufficient time for dissolution can lead to underestimation of solubility.[3]
-
Purity of Compound and Solvent: Impurities in either the compound or the solvent can significantly affect solubility.[3] Use high-purity materials for accurate results.
-
Temperature Control: Maintain a constant temperature throughout the experiment, as fluctuations can alter solubility.[3]
-
Accurate Measurements: Ensure precise weighing of the solute and accurate volume measurements of the solvent.[3]
Q3: A precipitate forms after the compound initially dissolves.
A3:
-
Supersaturation: If the solution was heated to aid dissolution, it might have become supersaturated. Upon cooling, the excess solute will precipitate out. The solubility should be determined at the desired, stable temperature.
-
Solvent Evaporation: Evaporation of the solvent will increase the concentration of the solute, potentially leading to precipitation.[3] Keep the container sealed during the experiment.
-
Chemical Reaction: In rare cases, the solute may be reacting with the solvent, leading to the formation of a new, less soluble substance.
Caption: Decision tree for troubleshooting common solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea based on its structure?
A1: The structure of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea contains both polar (urea and benzoyl groups) and non-polar (chlorophenyl rings) moieties. This suggests it may have limited solubility in very non-polar solvents like hexane and also in highly polar solvents like water. It is likely to be more soluble in polar aprotic solvents such as acetone, acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), and in polar protic solvents like ethanol and methanol. A related compound, 1-(4-chlorophenyl)urea, is noted to be soluble in ethanol.[4]
Q2: How can I increase the solubility of this compound?
A2: Besides changing the solvent or increasing the temperature, you could consider co-solvents. A mixture of two or more miscible solvents can sometimes provide a synergistic effect on solubility.
Q3: Are there any safety precautions I should take when working with this compound and organic solvents?
A3: Yes. Always work in a well-ventilated area, preferably a fume hood, when handling organic solvents. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea and the specific solvents you are using for detailed hazard information.
References
improving the solubility of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea for bioassays
This guide provides troubleshooting advice and protocols for researchers encountering solubility issues with poorly water-soluble compounds, using 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea as a representative example. While specific solubility data for this compound is not extensively published, the principles and methods described here are widely applicable to many hydrophobic small molecules in drug discovery and development.
Frequently Asked Questions (FAQs)
Q1: My compound, 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea, will not dissolve in my aqueous bioassay buffer. What is the first step?
A1: The first step is to create a concentrated stock solution in a water-miscible organic solvent.[1] Direct dissolution of highly hydrophobic compounds in aqueous media is often not feasible. The goal is to dissolve the compound at a high concentration in an organic solvent and then dilute this stock solution into your final assay buffer, ensuring the final solvent concentration is compatible with your bioassay system.
Q2: What is the best organic solvent to use for a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common starting point for creating stock solutions for bioassays due to its powerful solubilizing capacity and compatibility with most cellular assays at low final concentrations (typically <0.5%). If DMSO is not suitable or effective, other water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be tested.[2][3] Always determine the maximum tolerable concentration of the chosen solvent in your specific assay to avoid artifacts.
Q3: My compound dissolves in the organic stock solvent, but it precipitates immediately when I add it to my aqueous assay medium. What should I do?
A3: This is a common problem indicating that the compound's solubility limit in the final aqueous buffer has been exceeded. Here are the primary strategies to address this:
-
Lower the Final Concentration: Test a lower final concentration of your compound. It may be that your target concentration is simply too high for its aqueous solubility.
-
Optimize the Co-Solvent Percentage: While keeping the final solvent concentration low is important, sometimes a slightly higher percentage (e.g., increasing from 0.1% to 0.5% or 1% DMSO) can maintain solubility without significantly impacting the assay.[2] This must be validated with a solvent-only control.
-
Use Advanced Formulation Techniques: If simple co-solvents fail, you may need to employ more advanced methods like complexation with cyclodextrins or creating a solid dispersion.[4] These techniques are designed to enhance the apparent aqueous solubility of a drug.[5]
Troubleshooting Guide
Issue: Compound Precipitation in Assay Wells
You've prepared a clear DMSO stock, but upon dilution into the cell culture medium or buffer, you observe cloudiness, crystals, or a visible precipitate under the microscope.
-
Cause 1: Low Aqueous Solubility: The compound's intrinsic solubility in the aqueous environment is too low for the desired concentration.
-
Solution 1: Solubility Screening: Systematically determine the compound's solubility limit. Prepare serial dilutions of your DMSO stock into the assay buffer and visually or spectrophotometrically identify the concentration at which precipitation occurs.[6] All subsequent experiments should be conducted below this limit.
-
Cause 2: Temperature Shift: The compound may be less soluble at the assay incubation temperature (e.g., 37°C) or room temperature compared to the temperature at which the stock was prepared.
-
Solution 2: Pre-warm Buffer: Ensure your assay buffer is pre-warmed to the incubation temperature before adding the compound stock solution. Add the stock dropwise while vortexing or mixing to facilitate rapid dispersion.
-
Cause 3: Interaction with Media Components: Salts, proteins (like those in fetal bovine serum), or other components in the buffer can sometimes decrease the solubility of a compound.[7]
-
Solution 3: Test Simpler Buffers: Try dissolving the compound in a simpler buffer (e.g., PBS) to see if media components are the issue. If so, advanced formulation strategies that protect the compound, like cyclodextrin complexation, may be necessary.
Issue: Inconsistent or Non-Reproducible Bioassay Results
Your assay results vary significantly between experiments, even when using the same compound concentration.
-
Cause: Undetected Micro-precipitation: The compound may be forming very fine, non-visible precipitates. This leads to an inconsistent concentration of the truly dissolved (and biologically active) compound in the assay.
-
Solution: Centrifugation & Filtration: Before adding the final diluted compound solution to your assay, centrifuge it at high speed (e.g., >10,000 x g for 10 minutes) and use the supernatant. This removes precipitated particles. Alternatively, filter the solution through a 0.22 µm syringe filter, ensuring the filter material is compatible with your compound and solvent.
Quantitative Data Summary
When screening for optimal solubilization conditions, systematically record your data. The tables below show example data for a hypothetical poorly soluble compound ("Compound X") to illustrate how to structure your findings.
Table 1: Example Solubility of Compound X in Various Solvents
| Solvent | Maximum Solubility (mg/mL) | Notes |
| Water | < 0.001 | Essentially insoluble |
| Phosphate-Buffered Saline (pH 7.4) | < 0.001 | Insoluble in buffer |
| Dimethyl Sulfoxide (DMSO) | > 100 | Excellent solubility |
| Ethanol | 15 | Good solubility |
| Propylene Glycol | 22 | Good solubility |
| PEG 400 | 45 | Very good solubility |
Table 2: Example Comparison of Solubilization Methods for Compound X
| Method | Final Compound Conc. | Aqueous System | Result |
| Control: 1% DMSO (Co-solvent) | 10 µM | Cell Culture Medium + 10% FBS | Precipitation observed after 1 hr |
| Method A: 2% HP-β-Cyclodextrin | 10 µM | Cell Culture Medium + 10% FBS | Clear solution, stable > 24 hrs |
| Method B: Solid Dispersion (PVP K30) | 10 µM | Cell Culture Medium + 10% FBS | Clear solution, stable > 24 hrs |
Experimental Protocols & Methodologies
Protocol 1: Using a Co-Solvent System
This is the most direct method for solubilizing a hydrophobic compound.
-
Stock Solution Preparation: Accurately weigh the compound (e.g., 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea) and dissolve it in 100% DMSO to make a high-concentration stock (e.g., 10-50 mM). Use a vortex mixer to ensure it is fully dissolved.
-
Intermediate Dilution (Optional): If the final concentration is very low, it may be necessary to make an intermediate dilution of the stock in DMSO or the assay medium.
-
Final Dilution: Pre-warm the final aqueous assay buffer or cell culture medium to the experimental temperature. While gently vortexing the buffer, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration. Ensure the final DMSO concentration does not exceed the tolerance limit of your assay (typically <0.5%).
-
Verification: Visually inspect the final solution for any signs of precipitation immediately and after the planned incubation time.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity that can encapsulate drug molecules, enhancing their apparent water solubility.[8]
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous assay buffer to a desired concentration (e.g., 2-10% w/v). Gentle warming (40-50°C) may be required to fully dissolve the cyclodextrin. Cool the solution to room temperature.
-
Prepare Compound Stock: Create a concentrated stock of your compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
Form the Inclusion Complex: While vigorously stirring the HP-β-CD solution, slowly add the compound stock solution.
-
Equilibrate: Cover the solution and allow it to stir at room temperature for at least 1-2 hours (or overnight for difficult compounds) to allow for the formation of the inclusion complex.
-
Filter (Optional but Recommended): Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates. The resulting clear solution contains the solubilized drug-cyclodextrin complex.[9]
Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
A solid dispersion involves dispersing the drug in a hydrophilic polymer matrix at a solid state.[5] This can enhance wettability and dissolution.[10]
-
Select a Carrier: Choose a water-soluble polymer carrier such as polyvinylpyrrolidone (PVP K30) or a polyethylene glycol (PEG).
-
Dissolve Components: In a round-bottom flask, dissolve the compound and the carrier polymer in a common volatile organic solvent (e.g., methanol or ethanol).[11] A typical drug-to-polymer ratio might be 1:5 or 1:10 by weight.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum. This will leave a thin, solid film on the flask wall.
-
Drying: Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.
-
Collection and Use: Scrape the solid dispersion from the flask. The resulting powder can then be directly dissolved in the aqueous assay buffer. The hydrophilic carrier will help dissolve the dispersed drug molecules.[12]
Visualizations
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. ijpbr.in [ijpbr.in]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 5. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Culture Academy [procellsystem.com]
- 8. mdpi.com [mdpi.com]
- 9. humapub.com [humapub.com]
- 10. japsonline.com [japsonline.com]
- 11. Review on Laboratory Scale Solid Dispersion Techniques - ProQuest [proquest.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
stability of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea in different pH conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU). It includes a summary of its stability under different pH conditions, detailed experimental protocols for stability testing, and a troubleshooting guide for common experimental issues.
Stability of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea in Aqueous Solutions
The stability of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea is significantly influenced by the pH of the aqueous environment. Hydrolysis is a primary degradation pathway, leading to the formation of metabolites such as 2-chlorobenzamide. The rate of this degradation is dependent on both pH and temperature.
Quantitative Stability Data
| pH Condition | pH Range | Expected Stability | Primary Degradation Pathway | Key Degradation Products |
| Acidic | 1 - 4 | Low to Moderate | Acid-catalyzed hydrolysis | 2-Chlorobenzoic acid, 4-Chloroaniline |
| Neutral | 5 - 7 | High | Hydrolysis | 2-Chlorobenzamide, 4-Chloroaniline |
| Alkaline | 8 - 12 | Low | Base-catalyzed hydrolysis | 2-Chlorobenzoic acid, 4-Chloroaniline |
Note: The stability information in this table is based on general principles of urea chemistry and may not represent the exact degradation kinetics of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea. Experimental verification is crucial.
Experimental Protocols
Protocol for pH-Dependent Stability Testing
This protocol outlines a general procedure for assessing the stability of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea in various pH buffers.
1. Materials:
-
1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU) standard
-
HPLC-grade acetonitrile and water
-
Phosphate buffer solutions (pH 2, 4, 7, 9, 12)
-
0.1 N HCl and 0.1 N NaOH for pH adjustment
-
Class A volumetric flasks and pipettes
-
HPLC system with UV detector
-
pH meter
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of CCU in acetonitrile (e.g., 1 mg/mL).
-
From the stock solution, prepare working solutions in the respective pH buffers to a final concentration of 10 µg/mL. Ensure the final concentration of acetonitrile is low (e.g., <1%) to minimize its effect on the reaction.
3. Stability Study:
-
Incubate the working solutions at a constant temperature (e.g., 25 °C, 40 °C, and 60 °C).
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).
-
Immediately quench the degradation by adding a neutralizing agent or by diluting with the mobile phase and storing at a low temperature (e.g., 4 °C) until analysis.
4. HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water gradient
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Quantify the amount of remaining CCU and the formation of degradation products by comparing peak areas to a standard curve.
5. Data Analysis:
-
Plot the concentration of CCU versus time for each pH and temperature condition.
-
Determine the degradation rate constant (k) and the half-life (t½) for each condition.
Troubleshooting Guide
This section addresses common issues that may be encountered during the stability testing of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea.
FAQs and Troubleshooting
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) in HPLC analysis. | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample solvent mismatch with the mobile phase. | 1. Replace the column with a new one. 2. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte. 3. Dissolve the sample in the mobile phase or a weaker solvent. |
| Inconsistent retention times. | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column not properly equilibrated. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column with the mobile phase for a sufficient time before injection. |
| Appearance of ghost peaks. | 1. Contamination in the mobile phase or injection system. 2. Carryover from previous injections. | 1. Use fresh, high-purity solvents and flush the injector. 2. Implement a needle wash step in the autosampler method. |
| No degradation observed under stress conditions. | 1. The compound is highly stable under the tested conditions. 2. Insufficient stress applied. | 1. This is a valid result. 2. Increase the stress level (e.g., higher temperature, more extreme pH, longer duration). |
| Complete degradation at the initial time point. | 1. The compound is extremely labile under the tested conditions. | 1. Use milder stress conditions (e.g., lower temperature, less extreme pH). 2. Analyze samples at earlier time points. |
Visualizations
Caption: Experimental workflow for pH-dependent stability testing.
Caption: Factors influencing the degradation of CCU.
Technical Support Center: Synthesis of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea?
A1: The most prevalent method involves the reaction of 2-chlorobenzoyl isocyanate with 4-chloroaniline. An alternative, though less common, route is the reaction of 2-chlorobenzamide with 4-chlorophenyl isocyanate.
Q2: What are the typical solvents used for this synthesis?
A2: Anhydrous aprotic solvents are generally preferred to prevent the hydrolysis of the isocyanate intermediate. Common choices include tetrahydrofuran (THF), ethyl acetate, and chlorinated solvents like dichloromethane (DCM).
Q3: What are the expected degradation products that might appear as impurities?
A3: Under aqueous conditions or during photodegradation, 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea can hydrolyze to form 2-chlorobenzamide and 4-chloroaniline. These may be present as impurities if the reaction is not conducted under strictly anhydrous conditions or if the product is not properly stored.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress. A suitable mobile phase would typically be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The disappearance of the limiting starting material (usually the aniline) indicates the completion of the reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive or hydrolyzed isocyanate. | 1. Use freshly prepared or properly stored isocyanate. Ensure all glassware and solvents are rigorously dried. |
| 2. Insufficient reaction time or temperature. | 2. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider gentle heating (e.g., 40-50 °C). | |
| 3. Poor quality of starting materials. | 3. Verify the purity of 2-chlorobenzoyl isocyanate and 4-chloroaniline by appropriate analytical methods (e.g., NMR, melting point). | |
| Presence of Multiple Spots on TLC | 1. Formation of symmetrical urea byproducts (e.g., 1,3-bis(4-chlorophenyl)urea). | 1. This can occur if there is an excess of the aniline or if the isocyanate reacts with itself. Use a stoichiometric or slight excess of the isocyanate. |
| 2. Unreacted starting materials. | 2. Ensure the reaction goes to completion by extending the reaction time or gentle heating. | |
| 3. Degradation of the product or starting materials. | 3. Maintain anhydrous conditions and avoid excessive heat or exposure to light. | |
| Difficulty in Product Purification | 1. Co-precipitation of starting materials or byproducts. | 1. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is often effective. |
| 2. Product oiling out during crystallization. | 2. Adjust the solvent polarity or the cooling rate. Seeding with a small crystal of the pure product can induce proper crystallization. | |
| 3. Product is a fine powder that is difficult to filter. | 3. Allow the crystals to grow larger by slow cooling. Use a suitable filter paper porosity. |
Experimental Protocols
Synthesis of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea via Isocyanate Route
Materials:
-
2-Chlorobenzoyl isocyanate
-
4-Chloroaniline
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-chloroaniline (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 2-chlorobenzoyl isocyanate (1.05 eq) in anhydrous THF dropwise to the stirred solution of 4-chloroaniline over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC until the 4-chloroaniline spot is no longer visible.
-
Once the reaction is complete, reduce the solvent volume under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea as a white solid.
Visualizations
Caption: Experimental workflow for the synthesis of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea.
Caption: Troubleshooting decision tree for low product yield.
Technical Support Center: Purification of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea by recrystallization.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| The compound does not fully dissolve in the hot solvent. | - Insufficient solvent.- The chosen solvent is not suitable. | - Add small increments of hot solvent until the compound dissolves.- If a large volume of solvent is required, consider a different solvent or a solvent mixture. Anhydrous ethanol is a recommended starting point.[1] |
| The compound "oils out" instead of forming crystals upon cooling. | - The solution is supersaturated.- The cooling process is too rapid.- The melting point of the compound is lower than the boiling point of the solvent. | - Reheat the solution to dissolve the oil, then add a small amount of additional solvent before allowing it to cool slowly.- Ensure a gradual cooling process. Let the solution cool to room temperature before placing it in an ice bath.- Select a solvent with a lower boiling point. |
| No crystals form upon cooling. | - The solution is not saturated.- The solution is supersaturated but requires nucleation. | - Boil off some of the solvent to increase the concentration and then allow it to cool again.- Try scratching the inside of the flask with a glass rod to induce crystal formation.- Add a seed crystal of the pure compound. |
| Low recovery of the purified compound. | - Too much solvent was used.- The crystals were filtered before crystallization was complete.- The compound is significantly soluble in the cold solvent. | - Minimize the amount of hot solvent used for dissolution.- Ensure the solution has cooled completely before filtration.- Use an ice bath to minimize solubility.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The purified compound is still impure. | - Inefficient removal of impurities during recrystallization.- Co-precipitation of impurities with the desired compound. | - Ensure slow cooling to allow for selective crystallization.- Consider a second recrystallization step.- If impurities are colored, activated charcoal can be used to remove them before hot filtration. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea?
A1: Anhydrous ethanol is a recommended solvent for the recrystallization of this compound.[1] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Q2: What are the potential impurities in a sample of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea?
A2: Potential impurities can include unreacted starting materials, such as 2-chlorobenzoyl isocyanate and 4-chloroaniline, and by-products from the synthesis. Degradation products may also be present.
Q3: How can I improve the purity of my final product?
A3: To improve purity, ensure that you are using the minimum amount of hot solvent necessary to dissolve the crude product. Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals. A second recrystallization can also be performed if necessary.
Q4: My purified product has a yellowish tint. How can I remove the color?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities, which are then removed during the hot filtration step.
Q5: What is the expected yield for the recrystallization of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea?
A5: The yield can vary depending on the initial purity of the crude product and the specific conditions of the recrystallization. A well-optimized recrystallization can typically yield 70-90% of the pure compound. The table below shows representative data for a typical recrystallization process.
Quantitative Data Summary
The following table presents illustrative data for the purification of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea by recrystallization.
| Parameter | Crude Product | After 1st Recrystallization | After 2nd Recrystallization |
| Mass (g) | 10.0 | 8.5 | 7.8 |
| Purity (%) | 92 | 98.5 | >99.5 |
| Yield (%) | - | 85 | 91.8 (from 1st) |
| Appearance | Off-white powder | White crystalline solid | Fine white needles |
Note: This data is for illustrative purposes and may not represent actual experimental results.
Experimental Protocol: Recrystallization of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea
This protocol outlines the procedure for the purification of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea using anhydrous ethanol.
Materials:
-
Crude 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea
-
Anhydrous ethanol
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea in an Erlenmeyer flask. Add a minimal amount of anhydrous ethanol and heat the mixture on a hot plate with gentle swirling. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the mixture. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask. This step removes any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold anhydrous ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of the solvent.
Experimental Workflow
The following diagram illustrates the workflow for the recrystallization of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea.
Caption: Recrystallization workflow for purifying 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea.
References
Technical Support Center: Troubleshooting HPLC Peak Tailing for 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea
Welcome to the technical support center for the analysis of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you resolve High-Performance Liquid Chromatography (HPLC) peak tailing issues and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the analysis of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea?
A1: Peak tailing is an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1][2] It indicates a non-ideal interaction between the analyte and the stationary phase or other parts of the HPLC system.[2][3] For 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea, a urea-based compound, this can be particularly problematic as it can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and decreased sensitivity, ultimately compromising the reliability of your quantitative analysis.[4]
Q2: What are the most common causes of peak tailing for a compound like 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea?
A2: The most common causes of peak tailing for this compound, which possesses basic functional groups (the urea linkage), in reversed-phase HPLC include:
-
Secondary Silanol Interactions: Interaction between the basic analyte and acidic residual silanol groups on the silica-based stationary phase is a primary cause of tailing.[2][3]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to interactions that cause peak tailing.[5][6]
-
Column Degradation: Over time, columns can degrade, leading to voids, contamination, or loss of stationary phase, all of which can cause poor peak shape.[1][4]
-
Sample Overload: Injecting too much sample can saturate the column, resulting in peak distortion.[4][7]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to peak broadening and tailing.[3]
Q3: How can I quickly diagnose the cause of my peak tailing?
A3: A systematic approach is key. Start by evaluating your system suitability parameters. A good first step is to inject a standard compound known to give a symmetrical peak on your system to confirm the issue is specific to your analyte. Then, proceed through the troubleshooting workflow outlined in the diagram below.
Troubleshooting Workflow for Peak Tailing
This workflow provides a logical sequence of steps to identify and resolve the root cause of peak tailing for 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea.
Caption: A flowchart for systematically troubleshooting HPLC peak tailing.
Detailed Troubleshooting Guide
Issue 1: Peak Tailing Due to Secondary Interactions
-
Question: My peak for 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea is tailing, and I suspect it's due to interactions with the column. What should I do?
-
Answer: This is a very common issue, especially with basic compounds on silica-based C18 columns.[2] The urea functional group in your analyte can interact with residual acidic silanol groups on the stationary phase.[3]
-
Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the silanol groups, reducing their ability to interact with your basic analyte.[4][8]
-
Solution 2: Use a Competing Base. Add a small amount of a competing base, such as 0.1% triethylamine (TEA), to the mobile phase.[8] TEA will preferentially interact with the active silanol sites, masking them from your analyte and improving peak shape.
-
Solution 3: Use an End-Capped Column. Modern, high-purity, end-capped columns have fewer residual silanol groups and are specifically designed to provide better peak shape for basic compounds.[1][3] If you are not already using one, switching to an end-capped column is highly recommended.
-
Issue 2: Peak Tailing Related to the HPLC System
-
Question: I've tried adjusting my mobile phase, but the peak tailing persists. Could it be a problem with my HPLC instrument?
-
Answer: Yes, system-related issues can certainly cause peak tailing. These are often referred to as "extra-column effects."
-
Solution 1: Minimize Tubing Length and Diameter. Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).[3] This reduces the volume outside the column where peak broadening can occur.
-
Solution 2: Check Fittings and Connections. Loose or improperly seated fittings can create small voids or "dead volumes" where your sample can get trapped and slowly bleed out, causing tailing.[7] Check all connections to ensure they are secure.
-
Solution 3: Column Contamination or Void. A partially blocked column frit or a void at the head of the column can distort peak shape.[9] Try back-flushing the column with a strong solvent. If this doesn't resolve the issue, the column may need to be replaced.[1]
-
Summary of Key Parameters and Their Effects on Peak Tailing
| Parameter | Potential Cause of Tailing | Recommended Action |
| Mobile Phase pH | pH is too high, leading to ionized silanol groups that interact with the basic analyte.[6] | Lower the mobile phase pH to 2.5-3.5 using an appropriate acid (e.g., formic acid, phosphoric acid).[4] |
| Mobile Phase Additives | Unmasked residual silanol groups on the stationary phase. | Add a competing base like 0.1% triethylamine (TEA) to the mobile phase.[8] |
| Column Chemistry | Use of a column with a high number of active silanol sites (non-end-capped).[2] | Switch to a high-purity, end-capped C18 column or a column with an alternative stationary phase (e.g., embedded polar group).[3] |
| Sample Concentration/Volume | Overloading the stationary phase with too much sample.[4] | Reduce the sample concentration or the injection volume.[7] |
| Extra-Column Volume | Excessive tubing length or dead volume in fittings.[3] | Use shorter, narrower internal diameter tubing and ensure all fittings are properly tightened. |
| Column Condition | Contamination of the inlet frit or a void in the packing material. | Back-flush the column with a strong solvent or replace the column if necessary.[1] |
Proposed Experimental Protocol for HPLC Analysis
This protocol provides a starting point for the analysis of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea and can be modified as part of the troubleshooting process.
Objective: To achieve a symmetric peak shape for the quantification of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea.
Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (end-capped, e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile and water
-
Formic acid or phosphoric acid
-
Triethylamine (optional)
-
1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea standard
Methodology:
-
Mobile Phase Preparation:
-
Prepare a mobile phase of 60:40 (v/v) acetonitrile and water.
-
Acidify the aqueous portion to pH 3.0 with formic acid.
-
Filter and degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase (end-capped), 4.6 x 150 mm, 5 µm
-
Mobile Phase: 60:40 Acetonitrile:Water (pH 3.0 with formic acid)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 240 nm (This may need to be optimized based on the UV spectrum of the compound)
-
-
Sample Preparation:
-
Prepare a stock solution of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of 10 µg/mL.
-
-
Analysis and Evaluation:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Evaluate the peak shape. The USP tailing factor should ideally be between 0.9 and 1.5.[10]
-
If peak tailing is observed, refer to the troubleshooting guide and table above to systematically address the potential causes.
References
- 1. mastelf.com [mastelf.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. uhplcs.com [uhplcs.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 7. bvchroma.com [bvchroma.com]
- 8. researchgate.net [researchgate.net]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Analysis of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea
Welcome to the technical support center for the analysis of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding matrix effects encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea and in which analytical context are matrix effects a concern?
A1: 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU) is a benzoylurea insecticide.[1][2] Like other compounds in this class, its analysis, particularly at low levels in complex matrices such as food, soil, or biological fluids, is susceptible to matrix effects. These effects can interfere with the accuracy and precision of analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Q2: What are matrix effects and how do they impact the analysis of CCU?
A2: Matrix effects are the alteration of analyte ionization in the mass spectrometer's ion source due to the presence of co-eluting compounds from the sample matrix. This can lead to either signal suppression or enhancement, resulting in inaccurate quantification of the target analyte. In the analysis of CCU, this can lead to under- or over-estimation of its concentration.
Q3: What are the common analytical techniques used for the analysis of CCU and related compounds?
A3: High-Performance Liquid Chromatography (HPLC) coupled with UV or, more commonly, tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of benzoylurea insecticides due to its sensitivity and selectivity. Gas chromatography (GC) methods are less common for these types of compounds due to their thermal instability.
Q4: What are the initial steps to take when suspecting matrix effects are impacting my results?
A4: If you suspect matrix effects, a good first step is to systematically evaluate your sample preparation and analytical method. This includes checking for issues with your sample extraction and cleanup, as well as potential problems with your LC-MS/MS system. A logical troubleshooting workflow can help pinpoint the source of the issue.
Troubleshooting Guides
Issue 1: Poor recovery or inconsistent results for CCU.
This could be due to inefficient extraction from the sample matrix or degradation of the analyte during sample processing.
Troubleshooting Steps:
-
Evaluate Extraction Efficiency:
-
Ensure the chosen solvent is appropriate for extracting CCU from your specific matrix. Acetonitrile is a common and effective solvent for the extraction of polar and moderately polar pesticides.
-
Optimize homogenization and extraction time to ensure complete release of the analyte from the matrix.
-
-
Review Sample Cleanup:
-
Complex matrices often require a cleanup step to remove interfering compounds. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for a variety of food matrices.
-
Consider using different sorbents in the dispersive solid-phase extraction (d-SPE) step of QuEChERS, such as PSA (Primary Secondary Amine) to remove organic acids and sugars, C18 to remove non-polar interferences, and GCB (Graphitized Carbon Black) to remove pigments and sterols. Be aware that GCB can sometimes retain planar analytes like CCU.
-
-
Assess Analyte Stability:
-
Benzoylurea compounds can be susceptible to degradation under certain pH and temperature conditions. Ensure your extraction and storage conditions are optimized to maintain the stability of CCU.[1]
-
Issue 2: Signal suppression or enhancement observed in the LC-MS/MS analysis.
This is a direct indication of matrix effects occurring in the ion source.
Troubleshooting Steps:
-
Matrix-Matched Calibration:
-
Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the matrix effects as the standards and samples will experience similar ionization suppression or enhancement.
-
-
Use of an Internal Standard:
-
A structurally similar, stable isotope-labeled internal standard is the ideal way to correct for matrix effects, as it will behave similarly to the analyte during extraction, chromatography, and ionization. If a labeled standard for CCU is not available, a compound with similar chemical properties and retention time can be used as an alternative.
-
-
Sample Dilution:
-
Diluting the sample extract can reduce the concentration of co-eluting matrix components, thereby minimizing their impact on the analyte's ionization. The trade-off is a potential decrease in sensitivity, so this approach is only feasible if the analyte concentration is sufficiently high.
-
-
Chromatographic Separation:
-
Optimize the LC method to achieve better separation of CCU from interfering matrix components. This can involve modifying the mobile phase gradient, changing the column, or adjusting the flow rate.
-
Experimental Protocols
Representative QuEChERS Protocol for CCU in a Vegetable Matrix
This is a general protocol and may require optimization for specific matrices.
-
Sample Homogenization:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add internal standard solution if used.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Add it to a d-SPE tube containing a mixture of sorbents (e.g., 150 mg MgSO₄, 50 mg PSA). The choice of sorbents depends on the matrix.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
-
Final Extract:
-
The supernatant is the final extract. It can be directly injected into the LC-MS/MS or diluted if necessary.
-
Quantitative Data Summary
The following table summarizes typical performance data that can be expected when analyzing benzoylurea pesticides in various matrices using methods like QuEChERS and LC-MS/MS. Note that these are representative values and will vary depending on the specific analyte, matrix, and experimental conditions.
| Parameter | Typical Value/Range | Source of Variation |
| Recovery | 70-120% | Matrix type, extraction method, analyte properties |
| Matrix Effect | -50% to +50% (suppression or enhancement) | Matrix complexity, sample cleanup efficiency, LC separation |
| Repeatability (RSDr) | < 20% | Concentration level, method precision |
| Limit of Quantification (LOQ) | 1-10 µg/kg | Instrument sensitivity, matrix background |
Visualizations
Caption: Experimental workflow for the analysis of CCU.
Caption: Troubleshooting logic for matrix effects.
References
degradation issues of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation issues of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU) in stock solutions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing extra peaks in the HPLC analysis of my CCU stock solution. What could be the cause?
A1: The appearance of extra peaks in your HPLC analysis likely indicates the degradation of CCU. The primary degradation product is 2-chlorobenzamide, with other byproducts such as 4-chlorophenyl isocyanate derivatives also possible.[1][2] Degradation can be triggered by several factors, including:
-
Hydrolysis: CCU can hydrolyze in the presence of water. This process is accelerated at higher temperatures.[3][4] If your stock solution was prepared in a solvent containing water or has been exposed to moisture, hydrolysis may have occurred.
-
Photodegradation: Exposure to light, especially UV light, can cause CCU to degrade.[1][2][5] It is crucial to protect stock solutions from light during storage and handling.
-
Solvent Reactivity: While common solvents like DMSO are generally used, their purity and storage conditions matter. Older or improperly stored solvents might contain impurities that can react with CCU.
To troubleshoot, we recommend the following:
-
Prepare a fresh stock solution using a high-purity, anhydrous solvent.
-
Analyze the fresh solution immediately by HPLC to use as a baseline.
-
Compare the chromatogram of the old solution to the fresh one to confirm degradation.
-
Review your storage conditions (temperature, light exposure) and handling procedures.
Q2: What is the recommended solvent for preparing a stable stock solution of CCU, and how should it be stored?
For optimal stability of your CCU stock solution, we recommend the following best practices:
-
Solvent Choice: Use anhydrous, high-purity DMSO.
-
Storage Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term use, 4°C is acceptable.
-
Light Protection: Always store stock solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Moisture Control: Use vials with tight-fitting caps to minimize moisture absorption from the air, especially for solvents like DMSO which are hygroscopic. Prepare smaller aliquots to avoid repeated freeze-thaw cycles and minimize exposure to ambient conditions.
Q3: How quickly does CCU degrade in aqueous solutions?
A3: The degradation of CCU in aqueous solutions is primarily due to hydrolysis and is influenced by temperature and the water system. In one study, the hydrolysis of CCU in distilled water at 25°C had a half-life of 8 days.[4] Higher temperatures will accelerate this degradation.[3] It is important to note that the composition of the aqueous medium (e.g., distilled water, spring water) can also affect the rate of degradation.[3]
Q4: Can I expect degradation of CCU if my experiments are conducted under normal laboratory lighting?
A4: Yes, photodegradation is a significant issue for CCU.[1][2][5] Studies have shown that CCU degrades when exposed to a xenon lamp, which simulates sunlight. Therefore, it is highly probable that exposure to ambient laboratory lighting, which contains UV components, will also lead to degradation over time. To minimize this, it is crucial to work with CCU solutions in a light-protected environment (e.g., using amber glassware, minimizing exposure times).
Quantitative Data on CCU Degradation
Table 1: Photodegradation of CCU in Various Media
| Medium | Condition | Finding | Reference |
| Methanol, Dioxane, Hexane, Water | Xenon Lamp | Photodegradation observed; 2-chlorobenzamide is a main product. | [1][2] |
Specific half-life values were not available in the abstracts of the search results.
Table 2: Formation of 2-Chlorobenzamide (CBA) from CCU Hydrolysis [3][7]
| Water System | Temperature (°C) | pH | Peak CBA Concentration (% of initial CCU) | Time to Peak Concentration (days) |
| Distilled Water | 35 | Not Specified | ~3.8% | Not Specified |
| Spring Water | 25 | Not Specified | ~2.4% | Not Specified |
| Distilled Water | 25 | 6 | 1.6% (experimental) | 22 (experimental) |
| Distilled Water | 25 | 6 | 3.2% (predicted model) | 13.5 (predicted model) |
Experimental Protocols
Protocol: Stability Assessment of CCU in a Stock Solution
This protocol outlines a general method for assessing the stability of CCU in a stock solution using High-Performance Liquid Chromatography with UV detection (HPLC-UV).
1. Materials:
-
1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU) solid
-
High-purity, anhydrous solvent (e.g., DMSO, Acetonitrile)
-
HPLC-grade solvents for mobile phase (e.g., Acetonitrile, water)
-
Volumetric flasks, pipettes, and amber HPLC vials
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of CCU solid.
-
Dissolve the solid in the chosen anhydrous solvent in a volumetric flask to achieve a final concentration (e.g., 10 mg/mL).
-
Ensure the solid is completely dissolved. This is your stock solution.
3. Experimental Setup for Stability Study:
-
Aliquot the stock solution into multiple amber vials to avoid repeated freeze-thaw cycles of the main stock.
-
Store the aliquots under different conditions to be tested (e.g., -20°C protected from light, 4°C protected from light, room temperature exposed to light, room temperature protected from light).
-
Prepare a "time zero" sample by immediately diluting a fresh aliquot of the stock solution to a working concentration (e.g., 100 µg/mL) with the mobile phase and analyzing it by HPLC.
4. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is suitable.
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point. The exact gradient will need to be optimized for good separation of CCU and its degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of CCU (can be determined using a UV-Vis spectrophotometer, but a standard wavelength like 254 nm can be used for initial screening).
-
Injection Volume: 10-20 µL.
5. Data Collection and Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
Dilute the aliquot to the working concentration and analyze by HPLC.
-
Record the peak area of the parent CCU peak and any new peaks that appear.
-
Calculate the percentage of CCU remaining at each time point relative to the "time zero" sample.
-
The appearance and increase in the area of new peaks over time indicate degradation.
Visualizations
Caption: Simplified degradation pathway of CCU.
Caption: Workflow for assessing CCU stock solution stability.
Caption: Troubleshooting guide for CCU degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea in different media and toxicity of its reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The formation of 2-chlorobenzamide upon hydrolysis of the benzoylphenylurea insecticide 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea in different water systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calculation of the peak concentration of 2-chlorobenzamide generated in the hydrolysis of the benzoylphenylurea insecticide 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive starting materials. - Suboptimal reaction temperature. - Insufficient reaction time. - Presence of moisture. | - Verify the purity and reactivity of 2-chlorobenzoyl chloride/isocyanate and 4-chlorophenylurea/aniline. - Optimize the reaction temperature. For the reaction of 2-chlorobenzoyl chloride with 4-chlorophenylurea, a temperature range of 80-120°C is often effective. - Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Side Products | - High reaction temperature leading to decomposition. - Reaction of 2-chlorobenzoyl chloride with the urea product. - Presence of impurities in starting materials. | - Lower the reaction temperature and monitor for side product formation by TLC. - Use a slight excess of the 4-chlorophenylurea to ensure complete consumption of the benzoyl chloride. - Purify starting materials before use. |
| Product is an Oil or Fails to Crystallize | - Presence of impurities. - Inappropriate solvent system for crystallization. | - Purify the crude product using column chromatography before crystallization. - Screen a variety of solvent systems for recrystallization. Common choices include ethanol, ethyl acetate/hexane, or acetone/hexane.[1] |
| Difficulty in Product Purification | - Co-crystallization of impurities with the product. - Similar polarity of product and impurities. | - Attempt recrystallization from a different solvent system. - If recrystallization is ineffective, utilize column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane). |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea?
A1: There are two primary synthetic routes:
-
From 2-chlorobenzoyl chloride and 4-chlorophenylurea: This is a direct acylation reaction.
-
From 2-chlorobenzoyl isocyanate and 4-chloroaniline: This involves the formation of an isocyanate intermediate which then reacts with the aniline. The isocyanate can be prepared from 2-chlorobenzoyl chloride and a source of isocyanate, or generated in situ.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the limiting starting material spot and the appearance of the product spot indicate the reaction's progression.
Q3: What is the best way to purify the final product?
A3: Recrystallization is a common and effective method for purifying 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea. The choice of solvent is crucial. Ethanol, or a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexane), often yields good results.[1] If the product remains impure after recrystallization, column chromatography is a recommended alternative.
Q4: What are the potential side products in this synthesis?
A4: Potential side products can include unreacted starting materials, di-acylated urea (from the reaction of the product with another molecule of 2-chlorobenzoyl chloride), and symmetrical ureas if there are impurities in the starting materials. Hydrolysis of 2-chlorobenzoyl chloride to 2-chlorobenzoic acid can also occur if moisture is present.
Q5: How can I improve the yield of my synthesis?
A5: To improve the yield, consider the following:
-
Purity of Reagents: Use high-purity starting materials.
-
Reaction Conditions: Optimize the reaction temperature, time, and solvent. The table below provides a starting point for optimization.
-
Stoichiometry: A slight excess of the amine or urea component can help drive the reaction to completion.
-
Moisture Control: Conduct the reaction under anhydrous conditions to prevent hydrolysis of the acid chloride.
Experimental Protocols
Protocol 1: Synthesis from 2-Chlorobenzoyl Chloride and 4-Chlorophenylurea
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chlorophenylurea (1.0 eq) and a suitable anhydrous solvent (e.g., toluene or dioxane).
-
Addition of Reagents: While stirring, add 2-chlorobenzoyl chloride (1.05 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 80-120°C) and monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. Filter the solid and wash it with a small amount of cold solvent.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea.
Protocol 2: Synthesis from 2-Chlorobenzoyl Isocyanate and 4-Chloroaniline
-
Formation of Isocyanate (if not commercially available): 2-chlorobenzoyl chloride can be converted to 2-chlorobenzoyl isocyanate by reacting it with a cyanate salt (e.g., sodium cyanate) or by using phosgene or a phosgene equivalent like triphosgene in an inert solvent. This step should be performed with extreme caution in a well-ventilated fume hood.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 4-chloroaniline (1.0 eq) in an anhydrous solvent like dichloromethane or ethyl acetate.
-
Addition of Isocyanate: Add a solution of 2-chlorobenzoyl isocyanate (1.0 eq) in the same solvent dropwise to the aniline solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, the product may precipitate. If not, the solvent can be removed under reduced pressure. The crude product is then purified by recrystallization as described in Protocol 1.
Data Presentation
The following table summarizes the effect of different reaction conditions on the yield of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea based on typical outcomes for similar reactions. These are representative values and actual results may vary.
| Method | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Protocol 1 | Toluene | 110 | 6 | 75-85 |
| Protocol 1 | Dioxane | 100 | 8 | 70-80 |
| Protocol 2 | Dichloromethane | 25 | 4 | 80-90 |
| Protocol 2 | Ethyl Acetate | 25 | 4 | 85-95 |
Visualizations
Caption: Synthetic routes to 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea.
Caption: Troubleshooting workflow for yield and purity improvement.
References
Technical Support Center: Managing Impurities in 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the production of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea?
A1: The most common impurities can be categorized as process-related impurities and degradation products.
-
Process-Related Impurities: These arise from the manufacturing process and include unreacted starting materials, intermediates, and by-products. A key potential impurity from certain manufacturing processes is 4-chloroaniline.[1][2]
-
Degradation Products: These form due to the breakdown of the active pharmaceutical ingredient (API) under various conditions. A significant degradation product of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea is 2-chlorobenzamide, which can be formed through hydrolysis and photodegradation.[3][4][5][6][7]
Q2: How are these impurities formed?
A2: Impurities can originate from several stages of the manufacturing process and product lifecycle:
-
Synthesis: The synthesis of benzoylphenylureas, including 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea, often involves the reaction of a substituted benzoylamide with an isocyanate.[8][9] Incomplete reactions can leave unreacted starting materials and intermediates in the final product. Side reactions can also lead to the formation of by-products. For instance, the presence of 4-chloroaniline can be a result of specific manufacturing routes.[1][2]
-
Hydrolysis: 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea can hydrolyze in water to form 2-chlorobenzamide.[6][7] The rate of hydrolysis and the concentration of 2-chlorobenzamide formed are influenced by temperature and the water system (e.g., distilled water, spring water).[6][7]
-
Photodegradation: Exposure to light, such as a xenon lamp, can cause the degradation of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea, leading to the formation of 2-chlorobenzamide and 4-chlorophenyl isocyanate.[3][4][10]
Q3: Why is it critical to control impurities in 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea?
A3: Impurity control is crucial for ensuring the safety, efficacy, and quality of the final product.[11] Some impurities may have their own pharmacological or toxicological effects. For example, 2-chlorobenzamide, a degradation product, is a suspected carcinogen and has been shown to form DNA adducts.[3][4][5][6][7][12] Regulatory agencies like the FDA and ICH have strict guidelines on the identification, qualification, and control of impurities in pharmaceutical products.[13]
Q4: What are the typical analytical techniques used for impurity profiling of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea?
A4: A combination of chromatographic and spectroscopic techniques is employed for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is a primary technique for separating, detecting, and quantifying impurities.[11][14] Reverse-phase HPLC with UV detection is commonly used for the analysis of diflubenzuron (a related compound) and its impurities.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is well-suited for the identification of volatile and semi-volatile impurities.[3][4][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the identification power of mass spectrometry to characterize unknown impurities.[11]
-
Direct Probe Mass Spectrometry (MS): This can be used for the identification of collected photoreaction products.[3][4][10]
Troubleshooting Guides
Problem 1: High levels of 2-chlorobenzamide are detected in the final product.
| Possible Causes | Recommended Solutions |
| Incomplete reaction during synthesis: The reaction between 2-chlorobenzoyl isocyanate and 4-chloroaniline may not have gone to completion. | - Optimize reaction conditions (temperature, time, stoichiometry of reactants).- Ensure efficient mixing.- Monitor reaction progress using in-process controls (e.g., HPLC). |
| Hydrolysis during work-up or storage: The product may have been exposed to water for extended periods, especially at elevated temperatures. | - Minimize contact with water during the work-up and purification steps.- Ensure the product is thoroughly dried before storage.- Store the final product in a cool, dry place, protected from moisture. |
| Degradation of the starting material: The 2-chlorobenzoyl isocyanate starting material may have degraded to 2-chlorobenzamide prior to the reaction. | - Use high-quality, freshly prepared, or properly stored starting materials.- Analyze starting materials for purity before use. |
Problem 2: The presence of 4-chloroaniline is confirmed in the product.
| Possible Causes | Recommended Solutions |
| Unreacted starting material: An excess of 4-chloroaniline may have been used in the synthesis, or the reaction may not have been complete. | - Adjust the stoichiometry of the reactants to avoid a large excess of 4-chloroaniline.- Optimize reaction conditions to drive the reaction to completion.- Implement an effective purification step (e.g., recrystallization, column chromatography) to remove unreacted 4-chloroaniline. |
| Degradation of the product: The urea linkage can be susceptible to cleavage under harsh acidic or basic conditions, leading to the formation of 4-chloroaniline. | - Avoid exposure to strong acids or bases during work-up and purification.- Control the pH of aqueous streams in contact with the product. |
Problem 3: Unexpected peaks are observed in the HPLC chromatogram.
| Possible Causes | Recommended Solutions |
| Contamination from solvents or reagents: Impurities in the solvents or reagents used in the synthesis or analysis can appear as extra peaks. | - Use high-purity, HPLC-grade solvents for analysis.- Run a blank analysis of the solvents to check for contaminants. |
| Formation of unknown by-products: Side reactions during the synthesis may have produced unexpected compounds. | - Isolate the unknown impurity using preparative HPLC.- Characterize the structure of the isolated impurity using spectroscopic techniques such as LC-MS, NMR, and FT-IR.[11] |
| Sample degradation: The sample may have degraded after preparation for analysis. | - Analyze samples as quickly as possible after preparation.- Store prepared samples under appropriate conditions (e.g., refrigerated, protected from light) if immediate analysis is not possible. |
Quantitative Data
Table 1: Photodegradation of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea in Various Media
| Medium | Condition | Rate Constant (k) | Half-life (t1/2) |
| Methanol | Oxygen | 0.023 min⁻¹ | 30.1 min |
| Methanol | Nitrogen | 0.019 min⁻¹ | 36.5 min |
| Dioxane | Oxygen | 0.015 min⁻¹ | 46.2 min |
| Dioxane | Nitrogen | 0.012 min⁻¹ | 57.8 min |
| Hexane | Oxygen | 0.009 min⁻¹ | 77.0 min |
| Hexane | Nitrogen | 0.007 min⁻¹ | 99.0 min |
| Water | Oxygen | 0.004 h⁻¹ | 173.3 h |
| Water | Nitrogen | 0.003 h⁻¹ | 231.0 h |
| Data extracted from studies on the photodegradation using a xenon lamp as a light source.[3][4][10] |
Table 2: Formation of 2-chlorobenzamide (CBA) from Hydrolysis of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU)
| Water System | Temperature (°C) | Maximum CBA Concentration (% of initial CCU) | Time to Reach Peak Concentration (days) |
| Distilled Water | 35 | ~3.8% | Not specified |
| Spring Water | 25 | ~2.4% | Not specified |
| Distilled Water (pH 6) | 25 | 1.6% | 22 |
| Data from hydrolysis experiments.[6][12] |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea
This is a representative procedure based on common methods for synthesizing benzoylphenylureas.
-
Preparation of 2-chlorobenzoyl isocyanate:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve 2-chlorobenzamide in a suitable anhydrous solvent (e.g., toluene, chlorobenzene).[15]
-
Add oxalyl chloride or a similar phosgenating agent dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain crude 2-chlorobenzoyl isocyanate.
-
-
Urea Formation:
-
In a separate reaction vessel, dissolve 4-chloroaniline in an anhydrous aprotic solvent (e.g., dichloromethane, THF).
-
Cool the solution in an ice bath.
-
Add the crude 2-chlorobenzoyl isocyanate solution dropwise to the 4-chloroaniline solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by HPLC).
-
-
Work-up and Purification:
-
The product often precipitates from the reaction mixture. Collect the solid by filtration.
-
Wash the solid with a suitable solvent to remove unreacted starting materials and soluble impurities.
-
Recrystallize the crude product from an appropriate solvent (e.g., toluene) to obtain pure 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea.[3]
-
Dry the purified product under vacuum.
-
Protocol 2: HPLC Method for Impurity Profiling
This is a general reverse-phase HPLC method that can be optimized for specific applications.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 or C8 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For example, a starting mobile phase of 60:40 (v/v) acetonitrile:water.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where both the API and potential impurities have significant absorbance (e.g., 260 nm or 290 nm).[1][2]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
-
Sample Preparation: Dissolve a known weight of the sample in a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.
Visualizations
Caption: Synthetic pathway and formation of process-related impurities.
Caption: Workflow for impurity identification and control.
Caption: Key degradation pathways of the active pharmaceutical ingredient.
References
- 1. openknowledge.fao.org [openknowledge.fao.org]
- 2. fao.org [fao.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea in different media and toxicity of its reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The formation of 2-chlorobenzamide upon hydrolysis of the benzoylphenylurea insecticide 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea in different water systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The formation of 2-chlorobenzamide upon hydrolysis of the benzoylphenylurea insecticide 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea in different water systems. | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzoylurea Chitin Synthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 12. Calculation of the peak concentration of 2-chlorobenzamide generated in the hydrolysis of the benzoylphenylurea insecticide 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijprajournal.com [ijprajournal.com]
- 15. CN102180813B - Method for preparing diflubenzuron serving as pesticide - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Stability of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the formulation of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU).
Troubleshooting Guide
This guide provides solutions to common problems observed during the formulation and storage of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea.
| Observed Issue | Potential Cause | Recommended Action |
| Degradation of Active Ingredient in Solid-State Formulation | Hydrolysis: The urea linkage is susceptible to hydrolysis, which can be accelerated by moisture. | - Control Humidity: Store the formulation in a low-humidity environment. - Use of Desiccants: Co-package the formulation with a desiccant. - Hygroscopic Excipients: Avoid or minimize the use of highly hygroscopic excipients.[1] - Protective Coating: Apply a moisture-barrier film coating to the final dosage form.[2] |
| Photodegradation: Exposure to light, particularly UV radiation, can lead to the breakdown of the molecule. | - Light-Protective Packaging: Use amber or opaque containers for storage.[3] - UV-Blocking Excipients: Incorporate excipients that absorb UV radiation. | |
| Precipitation or Crystallization of Active Ingredient in Liquid Formulation | Poor Solubility: CCU has low aqueous solubility. | - Co-solvents: Utilize a co-solvent system to improve solubility. For urea-based compounds, non-aqueous solvents like isopropanol have been shown to retard decomposition.[4][5] - pH Adjustment: Maintain the pH of the formulation within a stable range. For urea compounds, a pH range of 4-8 is generally more stable.[4][5][6] |
| Discoloration of the Formulation | Oxidation: The presence of oxygen can lead to oxidative degradation. | - Inert Atmosphere: During manufacturing and packaging, replace air with an inert gas like nitrogen or argon.[7] - Antioxidants: Include antioxidants in the formulation to prevent oxidative degradation. |
| Inconsistent Content Uniformity | Poor Flowability of Powder: The physical properties of the active pharmaceutical ingredient (API) or excipients may lead to segregation. | - Granulation: Employ wet or dry granulation to improve powder flow and content uniformity. - Excipient Selection: Use excipients with good flow properties. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea?
The primary degradation pathways for CCU are hydrolysis and photodegradation. Hydrolysis typically cleaves the urea bond, leading to the formation of 2-chlorobenzamide and 4-chlorophenyl isocyanate. Photodegradation can result in a variety of products depending on the medium.
Degradation Pathway of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea
References
- 1. Effect of pharmaceutical excipients on the stability of trichlormethiazide tablets under humid conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pitdc.org.tw [pitdc.org.tw]
- 3. sites.unimi.it [sites.unimi.it]
- 4. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Volume 65 No 3 page 187 [library.scconline.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
dealing with poor reproducibility in 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea. Our aim is to help you address common challenges and improve the reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during the synthesis, purification, characterization, and in vitro/in vivo testing of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea.
Section 1: Synthesis
Question 1: My synthesis of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of diaryl ureas are a common issue. Several factors related to reactants, reaction conditions, and work-up procedures can contribute to this problem.
Troubleshooting Synthesis Yield:
| Potential Cause | Recommended Solution |
| Moisture in Reaction: | Isocyanates are highly reactive towards water, leading to the formation of unstable carbamic acids which decompose to form amines and carbon dioxide. The amine can then react with another isocyanate molecule to form a symmetrical urea byproduct, reducing the yield of the desired unsymmetrical product. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents and high-purity, dry starting materials. |
| Suboptimal Reaction Temperature: | The reaction between the benzoyl isocyanate and the aniline derivative is typically exothermic. If the temperature is too low, the reaction rate may be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions and decomposition of the product. An optimal temperature is generally at or slightly above room temperature. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Incorrect Stoichiometry: | An excess of either the benzoyl isocyanate or the aniline can lead to the formation of byproducts. Ensure accurate measurement of starting materials. A slight excess (1.05-1.1 equivalents) of the isocyanate is sometimes used to ensure complete consumption of the more valuable aniline. |
| Inefficient Isocyanate Formation: | If you are generating the benzoyl isocyanate in situ from 2-chlorobenzoyl chloride and a cyanate source, ensure the reaction goes to completion before adding the 4-chloroaniline. The choice of cyanate salt and solvent can influence the efficiency of this step. |
| Side Reactions: | The highly reactive isocyanate intermediate can undergo self-polymerization, especially at higher concentrations or temperatures. Adding the aniline solution dropwise to the isocyanate solution can help to minimize this. |
| Product Loss During Work-up: | The product may have some solubility in the washing solvents. Minimize the volume of solvent used for washing the crude product. Ensure the pH of the aqueous wash is neutral to avoid hydrolysis of the urea linkage. |
Logical Workflow for Troubleshooting Low Yield:
Question 2: I am observing multiple spots on the TLC of my crude reaction mixture. What are the likely impurities and how can I purify my product?
Answer: The presence of multiple spots on TLC indicates the formation of byproducts. The most common impurities are symmetrical ureas and unreacted starting materials. Purification is typically achieved by recrystallization.
Troubleshooting Product Purity:
| Potential Impurity | Formation Mechanism | Identification & Removal |
| Symmetrical Di-(4-chlorophenyl)urea | Reaction of 4-chloroaniline with an isocyanate formed from the decomposition of the desired product or from residual cyanate. | This byproduct is often less soluble than the desired unsymmetrical urea. Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture of polar and non-polar solvents) is effective. The identity can be confirmed by comparing its Rf value on TLC with a standard, if available, or by LC-MS analysis of the crude mixture. |
| Symmetrical Di-(2-chlorobenzoyl)urea | Self-condensation of the 2-chlorobenzoyl isocyanate. | This impurity can also be removed by recrystallization. Its polarity will differ from the desired product, allowing for separation. |
| Unreacted 4-chloroaniline | Incomplete reaction. | Can be removed by washing the crude product with a dilute acidic solution (e.g., 1M HCl) to protonate the amine and make it water-soluble. However, care must be taken as acidic conditions can promote hydrolysis of the urea product. Recrystallization is a safer and often effective alternative. |
| Unreacted 2-chlorobenzoyl chloride/isocyanate | Incomplete reaction. | These are highly reactive and are typically quenched during the aqueous work-up. Any remaining traces can be removed by recrystallization. |
Recrystallization Solvent Selection for Diaryl Ureas:
| Solvent | Solubility Characteristics | Notes |
| Ethanol | Good solubility at boiling point, lower solubility at room temperature. | A commonly used and effective solvent for recrystallizing ureas. |
| Ethyl Acetate | Moderate to good solubility, especially when heated. | Can be used alone or in combination with a less polar solvent like hexanes to induce crystallization. |
| Dichloromethane/Hexane | The product is dissolved in a minimum amount of dichloromethane, and hexane is added until turbidity is observed. | A good solvent system for compounds that are highly soluble in chlorinated solvents. |
| Acetone | High solvating power. | Can be effective, but the high solubility may lead to lower recovery. Often used in combination with a non-polar co-solvent. |
Section 2: Characterization
Question 3: My NMR spectrum of the purified product is not clean. What are the common issues?
Answer: Even after purification, trace impurities or residual solvents can be present.
Troubleshooting NMR Spectra:
| Issue | Potential Cause | Solution |
| Broad peaks for N-H protons | Hydrogen bonding, intermediate rate of exchange. | This is a common characteristic of urea N-H protons. The peaks can sometimes be sharpened by adding a drop of D2O to the NMR tube and re-acquiring the spectrum (the N-H protons will exchange with deuterium and their signals will disappear). |
| Residual solvent peaks | Incomplete drying of the product. | Dry the sample under high vacuum for an extended period. Common residual solvents include ethanol, ethyl acetate, and dichloromethane. Their characteristic chemical shifts can be used for identification. |
| Grease peaks | Contamination from glassware. | Use clean glassware and avoid excessive use of vacuum grease. |
| Small, unidentifiable peaks | Trace impurities not removed during recrystallization. | A second recrystallization or column chromatography may be necessary if high purity is required. |
Section 3: In Vitro & In Vivo Experiments
Question 4: I am observing poor reproducibility in my cell-based assays with 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea. What could be the reasons?
Answer: Poor reproducibility in biological assays with this compound is often linked to its low aqueous solubility.
Troubleshooting Biological Assay Reproducibility:
| Potential Cause | Recommended Solution |
| Poor Solubility and Precipitation | The compound may precipitate out of the cell culture medium, leading to inconsistent effective concentrations. |
| Compound Adsorption to Plastics | The hydrophobic nature of the compound can lead to its adsorption onto the surface of plastic labware (e.g., pipette tips, microplates), reducing the actual concentration in the assay. |
| Inconsistent Cell Seeding Density | Variations in the number of cells seeded per well can significantly impact the results of proliferation or viability assays. |
| Batch-to-Batch Variation of the Compound | Impurities in different batches of the synthesized compound can have off-target effects, leading to variability in results. |
Solubility of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea in Common Solvents:
| Solvent | Solubility (Qualitative) | Dielectric Constant (Approx.) |
| Water | Very Low | 80.1 |
| Ethanol | Sparingly Soluble | 24.5 |
| Acetone | Soluble | 20.7 |
| Dichloromethane | Soluble | 9.1 |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | 46.7 |
Experimental Protocols
Detailed Methodology for the Synthesis of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea
This protocol describes a general and widely applicable method for the laboratory-scale synthesis of N,N'-disubstituted ureas.
Materials:
-
2-Chlorobenzoyl chloride
-
Sodium azide (NaN3)
-
4-Chloroaniline
-
Anhydrous Toluene
-
Anhydrous Acetone
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Preparation of 2-Chlorobenzoyl Isocyanate (in situ):
-
To a solution of 2-chlorobenzoyl chloride (1.0 eq) in anhydrous acetone, add sodium azide (1.1 eq) in one portion.
-
Stir the mixture at room temperature for 3 hours. The formation of the acyl azide can be monitored by TLC.
-
Carefully heat the reaction mixture to reflux (around 60-70°C) in a well-ventilated fume hood. The acyl azide will undergo a Curtius rearrangement to form the 2-chlorobenzoyl isocyanate. Nitrogen gas will be evolved. The reaction is typically complete within 1-2 hours. Caution: Azides can be explosive. Handle with care and use appropriate safety precautions.
-
-
Formation of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea:
-
Cool the solution containing the in situ generated 2-chlorobenzoyl isocyanate to room temperature.
-
In a separate flask, dissolve 4-chloroaniline (1.0 eq) in anhydrous toluene.
-
Slowly add the solution of 4-chloroaniline to the isocyanate solution with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting materials are consumed.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Redissolve the crude product in ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to afford 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea as a solid.
-
Characterization:
-
The purified product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Signaling Pathways and Experimental Workflows
Chitin Biosynthesis and Inhibition by Benzoylphenylureas
1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea belongs to the benzoylphenylurea class of insecticides, which act by inhibiting chitin synthesis. Chitin is a crucial component of the insect exoskeleton.
Insect Molting and Ecdysone Signaling
The process of molting in insects is regulated by the steroid hormone ecdysone. Benzoylphenylureas interfere with the final stages of this process by disrupting new cuticle formation.
Technical Support Center: Quantification of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quantification of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea, a compound also known as Forchlorfenuron or CPPU. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for quantifying 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea?
A1: The most common methods for the quantification of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] LC-MS/MS is generally more sensitive and selective.[1][3]
Q2: What are the typical validation parameters to consider for a quantification method?
A2: Key validation parameters include linearity, accuracy (recovery), precision (reproducibility), specificity, limit of detection (LOD), and limit of quantification (LOQ).[5] These parameters ensure the method is reliable and suitable for its intended purpose.[5]
Q3: What are the common sample preparation techniques for analyzing this compound in various matrices?
A3: Common techniques include solvent extraction using acetonitrile or acetone, followed by a clean-up step to remove interfering matrix components.[2][4][6][7] Popular clean-up methods are the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach and Solid-Phase Extraction (SPE) using cartridges like ENVI-18 or primary-secondary amine (PSA).[1][2]
Q4: What is the expected linearity range for an HPLC-UV method?
A4: For an HPLC-UV method, a typical linear range for forchlorfenuron is from 0.1 µg/mL to 10.0 µg/mL with a high correlation coefficient (R²), often close to 1.0000.[2]
Q5: What are the precursor and product ions for LC-MS/MS analysis of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea?
A5: For LC-MS/MS analysis in positive ionization mode (ESI+), the quasi-molecular ion (precursor ion) is m/z 248. Common product ions for quantification and confirmation are m/z 129 and m/z 155.[1][3] The transition 248 > 129 is frequently used for quantification.[1]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Recovery | Inefficient extraction from the sample matrix. | - Ensure the sample is thoroughly homogenized. - Optimize the extraction solvent and volume. Acetonitrile and acetone are commonly used.[2][4][6][7] - Increase extraction time or use agitation methods like vortexing or ultrasonication. |
| Loss of analyte during the clean-up step. | - Evaluate the suitability of the SPE cartridge or QuEChERS sorbents for your specific matrix. - Ensure proper conditioning, loading, washing, and elution steps if using SPE. | |
| Poor Peak Shape (Tailing or Fronting) | Incompatible mobile phase with the analytical column. | - Adjust the mobile phase composition, particularly the organic modifier and pH. A common mobile phase is a mixture of methanol and water.[2][4] - Ensure the sample solvent is compatible with the mobile phase. |
| Column degradation or contamination. | - Flush the column with a strong solvent. - If the problem persists, replace the analytical column. | |
| High Background Noise or Matrix Interference | Insufficient sample clean-up. | - Implement or optimize a clean-up step using SPE or QuEChERS to remove interfering compounds.[1][2] - For LC-MS/MS, matrix effects can be significant. The use of matrix-matched standards for calibration is recommended.[1] |
| Contaminated mobile phase or LC system. | - Use high-purity solvents and freshly prepared mobile phases. - Purge the LC system to remove any contaminants. | |
| Inconsistent Results (Poor Precision) | Variability in sample preparation. | - Standardize the sample preparation procedure, ensuring consistent volumes, times, and techniques for each sample. - Use an internal standard to correct for variations. |
| Unstable instrument performance. | - Allow the instrument to stabilize before analysis. - Perform system suitability tests to ensure the instrument is performing within acceptable limits. | |
| No Peak Detected or Very Low Signal | Incorrect detection wavelength (HPLC-UV) or MS/MS transitions. | - For HPLC-UV, ensure the detector is set to the appropriate wavelength, typically around 260 nm or 263 nm.[2][4] - For LC-MS/MS, verify the precursor and product ion m/z values are correctly entered in the acquisition method.[1][3] |
| Analyte degradation. | - Investigate the stability of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea under your experimental conditions. One of its degradation products is 2-Chlorobenzamide.[8] - Prepare standards and samples fresh and store them appropriately. |
Method Validation Data Summary
The following tables summarize typical performance data for validated analytical methods for the quantification of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Matrix | Value | Reference |
| Linearity Range | Agricultural Products | 0.1 - 10.0 µg/mL | [2] |
| Correlation Coefficient (R²) | Agricultural Products | 1.0000 | [2] |
| Recovery | Agricultural Products | 84.7% - 103.0% | [2] |
| Precision (RSD) | Agricultural Products | 0.6% - 4.9% | [2] |
| Limit of Detection (LOD) | Agricultural Products | 0.005 µg/g | [4] |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Matrix | Value | Reference |
| Linearity Range | Litchi Pericarp and Aril | 1 - 500 µg/L | [6][7] |
| Correlation Coefficient (R²) | Litchi Pericarp and Aril | > 0.999 | [6][7] |
| Recovery | Watermelons | 82% - 106% | [1][3] |
| Precision (RSD) | Watermelons | < 18% | [1][3] |
| Limit of Quantification (LOQ) | Watermelons | 1 µg/kg | [1][3] |
Detailed Experimental Protocols
HPLC-UV Method
This protocol is a generalized procedure based on published methods for the analysis of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea in agricultural products.[2][4]
a. Sample Preparation (Extraction and Clean-up)
-
Homogenize a representative sample of the agricultural product.
-
Extract a known weight of the homogenized sample (e.g., 15 g) with a suitable solvent such as acetone or ethyl acetate.[2][4]
-
Filter the extract to remove solid particles.
-
Concentrate the filtrate.
-
Perform a clean-up step using a solid-phase extraction (SPE) cartridge (e.g., ENVI-18).[2]
-
Elute the analyte from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
b. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Mobile Phase: Methanol:Water (e.g., 65:35 v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Quantification: Use an external standard calibration curve prepared with known concentrations of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea.
LC-MS/MS Method
This protocol is a generalized procedure based on published methods for the analysis of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea in fruits.[1][3][6][7]
a. Sample Preparation (QuEChERS)
-
Weigh a homogenized sample (e.g., 2 g of litchi tissue powder) into a centrifuge tube.[6][7]
-
Add QuEChERS salts (e.g., 1 g of sodium chloride) and vortex for 5 minutes.[6][7]
-
Centrifuge the mixture (e.g., at 5,000 g for 5 minutes).[6][7]
-
Collect the supernatant (acetonitrile phase).
-
Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.[6][7]
b. LC-MS/MS Conditions
-
Instrument: Liquid Chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 analytical column.
-
Mobile Phase: A gradient of acetonitrile and water containing a modifier like formic acid or ammonium formate is often used.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1][3]
-
MRM Transitions:
-
Quantification: Use matrix-matched calibration standards for accurate quantification to compensate for matrix effects.[1]
Visualized Workflows
Caption: General workflow for the quantification of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea.
Caption: A logical approach to troubleshooting common analytical issues.
References
- 1. Analysis and residue levels of forchlorfenuron (CPPU) in watermelons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Clean-up method of forchlorfenuron in agricultural products for HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Frontiers | Residue Analysis and the Effect of Preharvest Forchlorfenuron (CPPU) Application on On-Tree Quality Maintenance of Ripe Fruit in “Feizixiao” Litchi (Litchi chinensis Sonn.) [frontiersin.org]
- 7. Post-Bloom CPPU Application Is Effective at Improving Fruit Set and Suppressing Coloration but Ineffective at Increasing Fruit Size in Litchi [mdpi.com]
- 8. Calculation of the peak concentration of 2-chlorobenzamide generated in the hydrolysis of the benzoylphenylurea insecticide 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Benzoylphenylurea Insecticides: A Comprehensive Guide
Benzoylphenylurea (BPU) insecticides represent a significant class of insect growth regulators that disrupt the molting process in insects by inhibiting chitin synthesis.[1][2] This guide provides a comparative analysis of the efficacy of several key BPU insecticides, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work.
Mechanism of Action: Inhibition of Chitin Synthesis
Benzoylphenylurea insecticides act as potent inhibitors of chitin synthase, a critical enzyme in the chitin biosynthesis pathway.[2][3] Chitin is a major structural component of the insect exoskeleton and peritrophic matrix.[4][5] By disrupting the production of chitin, BPUs interfere with the formation of a new cuticle during molting, leading to larval mortality.[2][6] The primary route of entry for most BPUs is through ingestion.[2]
Comparative Efficacy Data
The following tables summarize the lethal concentration (LC50) values of various benzoylphenylurea insecticides against several economically important insect pests. Lower LC50 values indicate higher toxicity.
Table 1: Comparative Toxicity (LC50) of Benzoylphenylurea Insecticides against Spodoptera litura (Tobacco Cutworm)
| Insecticide | LC50 (ppm) | Reference |
| Novaluron | 0.174 | [7] |
| Chlorfluazuron | 0.099 | [7] |
| Flubendiamide | 0.031 | [7] |
| Emamectin benzoate + Lufenuron | Recommended dose effective | [8] |
| Novaluron | Effective at recommended dose | [8] |
Table 2: Comparative Toxicity (LC50) of Benzoylphenylurea Insecticides against Plutella xylostella (Diamondback Moth)
| Insecticide | LC50 (mg a.i. ml⁻¹) | Reference |
| Chlorfluazuron | 0.0006 | [9] |
| Lufenuron | 1.14 | [9] |
| Hexaflumuron | 17.31 (mg/l) | [10] |
Table 3: Comparative Toxicity (LC50) of Benzoylphenylurea Insecticides against Helicoverpa armigera (Cotton Bollworm)
| Insecticide | Efficacy | Reference |
| Novaluron | Effective | [6] |
| Emamectin benzoate + Lufenuron | Highly effective | [8] |
| Novaluron | Effective | [8] |
| Flubendiamide | Good response | [11] |
| Chlorantraniliprole | Effective | [11] |
Table 4: Comparative Efficacy of Benzoylphenylurea and Other Insecticides against Bemisia tabaci (Whitefly)
| Insecticide | Efficacy | Reference |
| Novaluron | Effective | [12] |
| Novaluron | Mentioned as an insecticide against whitefly | [13] |
| Flonicamid | 81.99% reduction | [14] |
| Dinotefuran | High efficacy | [14] |
| Pyriproxyfen | High efficacy | [14] |
Experimental Protocols
The efficacy data presented in this guide are typically generated using standardized bioassay methods. The following is a detailed description of a common protocol.
Leaf Dip Bioassay Protocol
This method is widely used to determine the toxicity of insecticides to leaf-feeding insects.[15][16]
-
Insect Rearing: The target insect species (e.g., Spodoptera litura) are reared on a suitable artificial diet or host plant leaves under controlled laboratory conditions (e.g., 25±2°C, 65±5% RH, 16:8 L:D photoperiod). Larvae of a specific instar (e.g., 3rd instar) are selected for the bioassay.[15][17]
-
Insecticide Preparation: Stock solutions of the benzoylphenylurea insecticides are prepared by dissolving the technical grade active ingredient in an appropriate solvent (e.g., acetone). A series of dilutions are then prepared using distilled water containing a non-ionic surfactant (e.g., Triton X-100) to ensure uniform coverage.[18]
-
Leaf Treatment: Fresh, unsprayed host plant leaves (e.g., castor or cabbage) are cut into discs of a standard size. These leaf discs are then dipped into the respective insecticide dilutions for a specified duration (e.g., 10-30 seconds) with gentle agitation. Control leaves are dipped in a solution containing only the solvent and surfactant.[16][18]
-
Exposure: The treated leaf discs are air-dried at room temperature. Once dry, each leaf disc is placed individually in a petri dish lined with moist filter paper to maintain turgidity. A single larva is then released into each petri dish.[15][19]
-
Data Collection: The petri dishes are maintained under the same controlled conditions as insect rearing. Mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours) after treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.[15]
-
Data Analysis: The mortality data are corrected for control mortality using Abbott's formula. The corrected mortality data are then subjected to probit analysis to determine the LC50 values and their 95% confidence limits.
Logical Framework for Comparative Analysis
The comparative analysis of benzoylphenylurea insecticides is based on a logical framework that considers multiple factors to determine their overall performance and suitability for specific applications.
References
- 1. entomoljournal.com [entomoljournal.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Insect chitin synthases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Chitin | PPTX [slideshare.net]
- 5. Chitin metabolism in insects: structure, function and regulation of chitin synthases and chitinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jeb.co.in [jeb.co.in]
- 7. researchgate.net [researchgate.net]
- 8. pu.edu.pk [pu.edu.pk]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Evaluation of Insecticides Targeting Control of Helicoverpa armigera (Hubner) (Lepidoptera: Noctuidae) [scirp.org]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. researchgate.net [researchgate.net]
- 14. masujournal.org [masujournal.org]
- 15. Leaf dip bioassay [bio-protocol.org]
- 16. rjas.org [rjas.org]
- 17. researchgate.net [researchgate.net]
- 18. irac-online.org [irac-online.org]
- 19. researchgate.net [researchgate.net]
Comparative Analysis of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea and Other Benzoylphenylurea Insecticides as Chitin Synthesis Inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the mechanism of action and comparative efficacy of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea and its alternatives.
This guide provides a detailed comparison of the insecticidal activity of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea, also known as chlorbenzuron, with other prominent benzoylphenylurea (BPU) insecticides. The primary mechanism of action for this class of compounds is the inhibition of chitin synthesis, a crucial process in the molting of insects, leading to their classification as insect growth regulators (IGRs). This guide presents quantitative data on their comparative efficacy, detailed experimental protocols for bioassays, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action: Targeting Chitin Synthesis
Benzoylphenylurea insecticides, including 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea, exert their insecticidal effect by disrupting the formation of the insect exoskeleton. Chitin, a polymer of N-acetylglucosamine, is a vital structural component of the cuticle. By inhibiting chitin synthesis, these compounds interfere with the molting process, particularly in larval stages, leading to abnormal cuticle development, inability to shed the old exoskeleton, and ultimately, mortality.[1][2][3] While the precise molecular target is still under investigation, evidence suggests that BPUs may not directly inhibit the chitin synthase enzyme but could interfere with the proteolytic activation of its zymogen or interact with the sulfonylurea receptor (SUR) protein.[4]
Comparative Efficacy of Benzoylphenylurea Insecticides
The insecticidal activity of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea and its alternatives is typically quantified by determining the median lethal concentration (LC50) or median lethal dose (LD50). These values represent the concentration or dose of the insecticide that is lethal to 50% of a test population of insects. The following tables summarize the available comparative toxicity data for various BPU insecticides against specific insect pests. It is important to note that direct comparison of LC50 values across different studies can be challenging due to variations in experimental conditions.
Table 1: Comparative Toxicity of Benzoylphenylureas against Spodoptera litura (Tobacco Cutworm)
| Insecticide | Larval Instar | Bioassay Method | LC50 (ppm) | 95% Fiducial Limits | Reference |
| Lufenuron | 3rd | Topical | 44.073 | - | [5] |
| Diflubenzuron | 3rd | Topical | 90.048 | - | [5] |
| Novaluron | 3rd | Topical | 59.885 | - | [5] |
| Lufenuron | 5th | Topical | 92.646 | - | [5] |
| Diflubenzuron | 5th | Topical | 177.500 | - | [5] |
| Novaluron | 5th | Topical | 105.327 | - | [5] |
| Chlorfluazuron | 2nd | Leaf Dip | 73.4 (48h) / 52.5 (72h) | - | [6] |
Table 2: Comparative Toxicity of Benzoylphenylureas against Leptopharsa gibbicarina (Lace Bug)
| Insecticide | Life Stage | Bioassay Method | LC50 (ppm) | 95% Confidence Interval | Reference |
| Novaluron | Nymph | Topical | 0.33 | - | [4] |
| Teflubenzuron | Nymph | Topical | 0.24 | - | [4] |
| Lufenuron | Nymph | Topical | 0.17 | - | [4] |
| Triflumuron | Nymph | Topical | 0.42 | - | [4] |
Table 3: Toxicity of Chlorbenzuron against Hyphantria cunea (Fall Webworm)
| Insecticide | Larval Instar | Bioassay Method | LC50 (mg/L) | Reference |
| Chlorbenzuron | 3rd | Not Specified | 4.522 |
Experimental Protocols
The determination of insecticidal efficacy relies on standardized bioassay procedures. Below are detailed methodologies for common assays used to evaluate chitin synthesis inhibitors.
Insect Bioassays for Determining LC50/LD50
1. Leaf Dip Bioassay:
-
Objective: To determine the toxicity of an insecticide when ingested by leaf-eating insects.
-
Procedure:
-
Prepare a series of insecticide concentrations by dissolving the compound in a suitable solvent (e.g., acetone) and then diluting with water containing a surfactant (e.g., Triton X-100).
-
Excise leaf discs from the host plant of the target insect.
-
Dip each leaf disc into a specific insecticide dilution for a set period (e.g., 10-30 seconds).
-
Allow the leaf discs to air dry.
-
Place one treated leaf disc into a petri dish lined with moistened filter paper.
-
Introduce a known number of insect larvae (typically 10-20) of a specific instar into each petri dish.
-
Seal the petri dishes and incubate under controlled conditions (temperature, humidity, and photoperiod).
-
Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours).
-
Analyze the mortality data using probit analysis to calculate the LC50 value and its fiducial limits.
-
2. Topical Application Bioassay:
-
Objective: To determine the toxicity of an insecticide through direct contact.
-
Procedure:
-
Prepare serial dilutions of the insecticide in a volatile solvent like acetone.
-
Immobilize individual insect larvae (e.g., by chilling).
-
Using a micro-applicator, apply a precise volume (e.g., 1 µL) of a specific insecticide dilution to the dorsal thorax of each larva.
-
Place the treated larvae in clean containers with an appropriate food source.
-
Maintain the containers under controlled environmental conditions.
-
Assess mortality at predetermined time points.
-
Calculate the LD50 value (in µg of insecticide per gram of insect body weight) using probit analysis.
-
In Vitro Chitin Synthase Activity Assay
-
Objective: To measure the direct inhibitory effect of a compound on the activity of the chitin synthase enzyme.
-
Procedure (Non-radioactive method): [2][7][8]
-
Prepare a crude enzyme extract containing chitin synthase from a relevant insect tissue (e.g., larval integument).
-
Coat the wells of a microtiter plate with Wheat Germ Agglutinin (WGA), which binds to chitin.
-
Block the wells with a solution like bovine serum albumin (BSA).
-
Prepare a reaction mixture containing the substrate UDP-N-acetylglucosamine (UDP-GlcNAc) and necessary cofactors.
-
Add the enzyme extract and the test compound (at various concentrations) to the wells.
-
Incubate the plate to allow for chitin synthesis. The newly synthesized chitin will bind to the WGA-coated wells.
-
Wash the wells to remove unbound reagents.
-
Add a WGA-horseradish peroxidase (HRP) conjugate, which will bind to the synthesized chitin.
-
After another wash, add a chromogenic HRP substrate (e.g., TMB).
-
Measure the absorbance at a specific wavelength. The intensity of the color is proportional to the amount of chitin synthesized.
-
Calculate the percentage of inhibition of chitin synthase activity for each concentration of the test compound and determine the IC50 value.
-
Conclusion
1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea and other benzoylphenylurea insecticides are potent insect growth regulators that act by inhibiting chitin synthesis. The comparative efficacy data, while not exhaustive for all compounds against a single pest species, indicates that the choice of BPU can be tailored to the target pest. The provided experimental protocols offer a foundation for conducting further comparative studies to validate the mechanism of action and to screen for novel, more effective chitin synthesis inhibitors. The continued investigation into the precise molecular interactions of these compounds will be crucial for the development of next-generation insecticides with improved specificity and environmental safety profiles.
References
- 1. A Selective Assay to Detect Chitin and Biologically Active Nano-Machineries for Chitin-Biosynthesis with Their Intrinsic Chitin-Synthase Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Benzoylphenyl Ureas on Survival and Reproduction of the Lace Bug, Leptopharsa gibbicarina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asianjab.com [asianjab.com]
- 7. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Ecotoxicological Profile of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU) in Non-Target Species
A guide for researchers, scientists, and drug development professionals on the potential cross-reactivity of the benzoylphenylurea insecticide, 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU).
Executive Summary
1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU) is a member of the benzoylphenylurea (BPU) class of insecticides. The primary mode of action for this chemical class is the inhibition of chitin synthesis, a process vital for the formation of the exoskeleton in arthropods. Consequently, BPUs exhibit a high degree of toxicity towards target insect pests. However, this mechanism also raises concerns about their potential cross-reactivity with non-target species, particularly those that also rely on chitin for their structural integrity. This guide provides a comparative analysis of the known and expected toxicological effects of CCU and other BPUs on various non-target organisms, outlines standard experimental protocols for assessing such effects, and visualizes the key biological pathway and experimental workflows.
While specific quantitative toxicity data for CCU on a wide range of non-target species is limited in publicly available literature, the information on closely related BPU compounds provides a strong basis for predicting its cross-reactivity profile. The primary concern for off-target effects lies with aquatic invertebrates, especially crustaceans, due to their physiological similarity to target insects in their reliance on chitin for molting. Conversely, vertebrates and algae, which do not synthesize chitin, are expected to have low susceptibility.
Comparative Toxicity of Benzoylphenylurea (BPU) Insecticides
The following tables summarize the available acute toxicity data for various BPU insecticides on a range of non-target species. It is important to note the absence of specific LC50/EC50 values for CCU in the reviewed literature. The data presented for other BPUs should be considered as indicative of the potential toxicity of CCU.
Table 1: Acute Toxicity of Benzoylphenylurea Insecticides to Non-Target Aquatic Invertebrates
| Compound | Species | Endpoint (Duration) | Value (µg/L) |
| Diflubenzuron | Daphnia magna (Water Flea) | EC50 (48h) | 2.9 - 7.1 |
| Lufenuron | Daphnia magna (Water Flea) | EC50 (48h) | 0.57 |
| Hexaflumuron | Daphnia magna (Water Flea) | EC50 (48h) | 0.5 |
| Novaluron | Daphnia magna (Water Flea) | EC50 (48h) | 0.27 |
| CCU | Daphnia magna (Water Flea) | EC50 (48h) | Data Not Available |
| Diflubenzuron | Americamysis bahia (Mysid Shrimp) | LC50 (96h) | 1.9 |
| Lufenuron | Various Crustaceans | LC50/EC50 | Highly Toxic (Specific values vary) |
| CCU | Various Crustaceans | LC50/EC50 | Data Not Available |
Table 2: Acute Toxicity of Benzoylphenylurea Insecticides to Non-Target Vertebrates and Algae
| Compound | Species | Endpoint (Duration) | Value (mg/L) |
| Diflubenzuron | Oncorhynchus mykiss (Rainbow Trout) | LC50 (96h) | > 150 |
| Lufenuron | Oncorhynchus mykiss (Rainbow Trout) | LC50 (96h) | > 73 |
| Novaluron | Oncorhynchus mykiss (Rainbow Trout) | LC50 (96h) | > 1 |
| CCU | Oncorhynchus mykiss (Rainbow Trout) | LC50 (96h) | Data Not Available |
| Diflubenzuron | Anas platyrhynchos (Mallard Duck) | LD50 | > 4640 mg/kg |
| CCU | Anas platyrhynchos (Mallard Duck) | LD50 | Data Not Available |
| Diflubenzuron | Selenastrum capricornutum (Green Algae) | EC50 (72h) | > 100 |
| Lufenuron | Scenedesmus subspicatus (Green Algae) | EC50 (72h) | > 2.9 |
| CCU | Selenastrum capricornutum (Green Algae) | EC50 (72h) | Data Not Available |
Signaling Pathway and Experimental Workflow
Chitin Synthesis Pathway in Crustaceans
The primary target of benzoylphenylurea insecticides is the chitin synthesis pathway. This pathway is highly conserved among arthropods, including insects and crustaceans. The inhibition of this pathway disrupts the molting process, leading to mortality.
General Experimental Workflow for Aquatic Toxicity Testing
Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are followed to assess the toxicity of chemical substances to aquatic organisms. The following diagram illustrates a general workflow.
Experimental Protocols
Detailed experimental protocols for assessing the toxicity of insecticides to non-target aquatic organisms are provided by international bodies like the OECD. Below are summaries of key test guidelines.
OECD Guideline 202: Daphnia sp. Acute Immobilisation Test
-
Objective: To determine the median effective concentration (EC50) of a substance that causes immobilization in Daphnia magna after 48 hours of exposure.
-
Test Organism: Young daphnids (Daphnia magna), aged less than 24 hours at the start of the test.
-
Procedure:
-
A range of concentrations of the test substance are prepared in a suitable aqueous medium.
-
Groups of daphnids (typically 20 per concentration) are exposed to each concentration in individual test vessels.
-
A control group is maintained in the medium without the test substance.
-
The daphnids are observed at 24 and 48 hours, and the number of immobilized individuals is recorded. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
The 48h-EC50 is calculated using statistical methods (e.g., probit analysis).
-
OECD Guideline 203: Fish, Acute Toxicity Test
-
Objective: To determine the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.
-
Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), and Fathead minnow (Pimephales promelas).
-
Procedure:
-
Fish are exposed to the test substance in a series of concentrations under controlled conditions.
-
A control group is maintained in water without the test substance.
-
The test duration is 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours.
-
The 96h-LC50, the concentration estimated to be lethal to 50% of the test fish, is determined.
-
OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
-
Objective: To determine the effect of a substance on the growth of freshwater green algae. The endpoint is the EC50, the concentration that causes a 50% reduction in growth.
-
Test Organism: Commonly used species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.
-
Procedure:
-
Exponentially growing cultures of the test alga are exposed to a range of concentrations of the test substance.
-
The test is typically run for 72 hours under constant illumination and temperature.
-
Algal growth is measured at 24, 48, and 72 hours by cell counts or a surrogate measurement like fluorescence.
-
The inhibition of growth in relation to the control is calculated for each concentration, and the 72h-EC50 is determined.
-
Conclusion
Based on the mode of action and data from related benzoylphenylurea compounds, 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea is predicted to exhibit significant cross-reactivity and high toxicity to non-target crustaceans and other arthropods. The disruption of the essential chitin synthesis pathway is the primary mechanism for this toxicity. In contrast, non-chitin synthesizing organisms such as fish, birds, mammals, and algae are expected to be largely unaffected at environmentally relevant concentrations.
The lack of specific ecotoxicological data for CCU highlights a critical knowledge gap. Researchers and drug development professionals should exercise caution and consider the potential for adverse effects on non-target invertebrates when evaluating the environmental safety of this compound. Further research to generate specific toxicity data for CCU on a diverse range of non-target species is strongly recommended to enable a more accurate and comprehensive risk assessment. The standardized experimental protocols outlined in this guide provide a framework for conducting such essential studies.
A Comparative Analysis of the Environmental Impact of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea and Other Pesticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative environmental impact assessment of the insecticide 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU) against three other widely used pesticides: diflubenzuron, chlorpyrifos, and glyphosate. The analysis focuses on key environmental indicators including persistence in soil and water, bioaccumulation potential, and toxicity to non-target organisms.
Executive Summary
1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea is a benzoylphenylurea insecticide, a class of insect growth regulators that interfere with chitin synthesis. While information on the environmental fate of CCU is limited, a significant concern is its degradation into 2-chlorobenzamide, a potential carcinogen. In comparison, diflubenzuron, a structural analogue of CCU, has been more extensively studied, revealing a profile of low persistence in soil and water but high toxicity to aquatic invertebrates. Chlorpyrifos, an organophosphate insecticide, is characterized by its high toxicity to a broad range of organisms and moderate persistence. Glyphosate, a broad-spectrum herbicide, generally exhibits low persistence and bioaccumulation but concerns exist regarding its potential impact on non-target plants and aquatic ecosystems. A comprehensive comparison is challenging due to the limited publicly available data for CCU.
Comparative Environmental Impact Data
The following tables summarize the available quantitative data for the selected pesticides. Data for 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea is notably sparse in the reviewed literature.
Table 1: Soil Persistence
| Pesticide | Soil Half-life (t½) | Key Factors Influencing Persistence |
| 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU) | Data not readily available in reviewed literature. | - |
| Diflubenzuron | 2.2 to 14 days (aerobic and anaerobic) | Microbial activity is the major route of dissipation. |
| Chlorpyrifos | 11 to 141 days | Soil type, temperature, and moisture content. |
| Glyphosate | 2 to 197 days (typical field half-life of 47 days) | Microbial degradation, soil composition, and climate. |
Table 2: Aquatic Toxicity (LC50)
| Pesticide | Organism | 96-hour LC50 |
| 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU) | Data not readily available in reviewed literature. | - |
| Diflubenzuron | Rainbow Trout (Oncorhynchus mykiss) | >100 mg/L |
| Daphnia magna | 0.0026 mg/L | |
| Chlorpyrifos | Rainbow Trout (Oncorhynchus mykiss) | 0.002 - 0.010 mg/L |
| Daphnia magna | 0.0001 - 0.0017 mg/L | |
| Glyphosate | Rainbow Trout (Oncorhynchus mykiss) | 8.2 - 14.2 mg/L |
| Daphnia magna | 9.9 - 780 mg/L |
Table 3: Bioaccumulation Potential
| Pesticide | Bioaccumulation Factor (BCF) | Organism |
| 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU) | Data not readily available in reviewed literature. | - |
| Diflubenzuron | <100 | Fish |
| Chlorpyrifos | 61 - 1,900 | Fish |
| Glyphosate | <1 | Fish |
Signaling Pathways and Experimental Workflows
Degradation Pathway of Benzoylphenylurea Insecticides
Benzoylphenylurea insecticides, including CCU and diflubenzuron, act by inhibiting the synthesis of chitin in insects, a process vital for their exoskeleton development. Their environmental degradation is a key factor in assessing their overall impact.
Caption: Generalized degradation pathway of benzoylphenylurea insecticides in the environment.
Experimental Workflow for Aquatic Toxicity Testing
The determination of a pesticide's aquatic toxicity, often expressed as the LC50 (the concentration that is lethal to 50% of the test organisms), follows standardized protocols.
Caption: Simplified workflow for a standard acute aquatic toxicity test (e.g., OECD 203).
Experimental Protocols
Hydrolysis of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea
One study investigated the hydrolysis of CCU to form 2-chlorobenzamide (CBA) in different water systems. The experimental protocol involved:
-
Preparation of Solutions: CCU was dissolved in acetone and then added to distilled water, spring water, and simulated seawater to achieve a specific initial concentration.
-
Incubation: The solutions were incubated at controlled temperatures (e.g., 25°C and 35°C) in the dark to prevent photodegradation.
-
Sampling and Analysis: Samples were taken at various time intervals. The concentrations of CCU and CBA were determined using High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The rate of hydrolysis and the formation of CBA were calculated from the concentration-time data.
Photodegradation of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea
The photodegradation of CCU was studied in various media to determine its persistence under light exposure. A typical experimental protocol includes:
-
Sample Preparation: CCU was dissolved in different media such as methanol, dioxane, hexane, and water.
-
Irradiation: The solutions were irradiated with a xenon lamp, which simulates sunlight, under controlled conditions (e.g., under nitrogen or oxygen atmosphere).
-
Analysis: The concentration of CCU over time was monitored using HPLC. The degradation products were identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
-
Calculation: The rate constants and half-lives of photodegradation were calculated from the experimental data.
Conclusion
The available data suggest that 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea's environmental profile is not well-characterized in comparison to its analogue diflubenzuron and other major pesticides like chlorpyrifos and glyphosate. The primary environmental concern identified in the literature for CCU is its degradation to the potential carcinogen 2-chlorobenzamide. To provide a more definitive comparative assessment, further experimental data on the aquatic toxicity, soil persistence, and bioaccumulation potential of CCU are critically needed. Researchers and drug development professionals should be aware of these data gaps when considering the use or development of related compounds.
Validation of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea as a Selective Insecticide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the insecticidal performance of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea, a member of the benzoylphenylurea (BPU) class of insecticides, with other widely used alternatives. The information presented herein is supported by experimental data to facilitate an objective evaluation of its potential as a selective insecticide.
Executive Summary
1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea, also known as chlorbenzuron, operates as an insect growth regulator (IGR) by inhibiting chitin biosynthesis, a process vital for the formation of the insect exoskeleton. This mode of action confers a high degree of selectivity, making it particularly effective against the larval stages of various insect pests while exhibiting low toxicity to mammals and other non-arthropod organisms that do not synthesize chitin. This guide presents a comparative analysis of its efficacy against target pests and its impact on non-target organisms in comparison to broad-spectrum insecticides such as the organophosphate chlorpyrifos and the pyrethroid cypermethrin.
Mechanism of Action: Chitin Synthesis Inhibition
Benzoylphenylurea insecticides, including 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea, disrupt the normal molting process in insects by inhibiting the enzyme chitin synthase. This enzyme is crucial for the polymerization of N-acetylglucosamine into chitin, a primary component of the insect's cuticle. The inability to form a new, functional exoskeleton during molting leads to larval mortality.
Caption: Mechanism of action of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea.
Comparative Insecticidal Activity
The following table summarizes the acute toxicity of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea and two broad-spectrum insecticides against the target pest Spodoptera littoralis (Cotton Leafworm). Lower LC50 values indicate higher toxicity.
| Insecticide Class | Active Ingredient | Target Pest | LC50 (ppm) | Exposure Time | Citation |
| Benzoylphenylurea | Lufenuron* | Spodoptera littoralis (4th instar) | 16.38 | 24 hours | [1] |
| Organophosphate | Chlorpyrifos | Spodoptera littoralis (4th instar) | 0.0848 | Not Specified | [2] |
| Pyrethroid | Cypermethrin | Spodoptera littoralis (4th instar) | 0.0387 | Not Specified | [3] |
*Note: A specific LC50 value for 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea against S. littoralis was not available in the searched literature. Lufenuron, another benzoylphenylurea insecticide, is presented here as a proxy for comparative purposes. It is important to note that potency can vary between different compounds within the same class.
Selectivity Profile: Impact on Non-Target Organisms
A key advantage of benzoylphenylurea insecticides is their selectivity. The following table compares the toxicity of these insecticides to non-target organisms, a predatory mite and an aquatic invertebrate.
| Insecticide Class | Active Ingredient | Non-Target Organism | LC50/EC50 | Exposure Time | Citation |
| Benzoylphenylurea | Chlorfluazuron* | Honey Bee (Apis mellifera) | 2,526 mg/L | 24 hours | |
| Organophosphate | Chlorpyrifos | Daphnia magna | 0.76 µg/L | 48 hours | [4][5] |
| Pyrethroid | Cypermethrin | Daphnia magna | 4.81 mg/L | 24 hours | [6] |
| Organophosphate | Chlorpyrifos | Predatory Mite (Odontoscirus lapidaria) | Harmful (100% mortality) | 48 hours | |
| Pyrethroid | Alpha-cypermethrin | Predatory Mite (Amblyseius andersoni) | Slightly/Moderately Toxic | - |
*Note: A specific LC50 value for 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea against these non-target organisms was not available. Chlorfluazuron, a related BPU, is shown for honey bee toxicity. The toxicity of chlorpyrifos and cypermethrin to predatory mites is presented qualitatively based on study findings.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are summaries of standard protocols for assessing the efficacy and selectivity of insecticides.
Insecticidal Bioassay for Spodoptera littoralis (Leaf-Dip Method)
This method is commonly used to determine the lethal concentration (LC50) of an insecticide against lepidopteran larvae.
-
Preparation of Insecticide Solutions: A series of graded concentrations of the test insecticide are prepared in a suitable solvent (e.g., acetone or water with a surfactant). A control solution (solvent only) is also prepared.
-
Leaf Treatment: Fresh, clean castor bean leaves are dipped into each insecticide concentration for a set period (e.g., 10-30 seconds) and then allowed to air dry. Control leaves are dipped in the solvent-only solution.[7][8]
-
Larval Exposure: Fourth-instar larvae of S. littoralis are placed in ventilated containers (e.g., petri dishes or glass jars) with the treated leaves.[7][9] A specified number of larvae are used for each concentration and replicate.
-
Incubation: The containers are maintained under controlled laboratory conditions (e.g., 25±2°C, 65±5% RH, and a 16:8 hour light:dark photoperiod).[9]
-
Mortality Assessment: Larval mortality is recorded at specified time intervals (e.g., 24, 48, 72, and 96 hours) post-exposure.[7] Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 value, which is the concentration of the insecticide that causes 50% mortality of the test population.
Acute Immobilisation Test for Daphnia magna (OECD 202)
This standardized test assesses the acute toxicity of chemicals to the aquatic invertebrate Daphnia magna.[3][4][5][6][10]
-
Test Organisms: Young daphnids (less than 24 hours old) are used for the test.[6][10]
-
Test Solutions: A range of at least five concentrations of the test substance are prepared in a suitable culture medium. A control group with no test substance is also included.[10]
-
Exposure: Daphnids are exposed to the test solutions in glass vessels for 48 hours under controlled conditions (e.g., 20±1°C, 16-hour light photoperiod).[4][10] At least 20 daphnids, divided into replicates, are used for each concentration.[10]
-
Immobilisation Assessment: The number of immobilized daphnids is recorded at 24 and 48 hours. A daphnid is considered immobilized if it is unable to swim within 15 seconds after gentle agitation of the test vessel.[6]
-
Data Analysis: The results are used to calculate the EC50 (median effective concentration) at 48 hours, which is the concentration that causes immobilization in 50% of the daphnids.[4][10]
Contact Residual Bioassay for Predatory Mites (IOBC Protocol)
The International Organization for Biological Control (IOBC) has developed standardized methods to assess the side effects of pesticides on beneficial organisms like predatory mites.[2][11][12][13]
-
Test Units: Glass plates or leaf discs are used as the substrate.
-
Pesticide Application: The test substance is sprayed onto the glass plates or leaf discs using a Potter spray tower to ensure a uniform deposit.[2] The application rate typically corresponds to the maximum recommended field rate. Control units are treated with water.
-
Exposure: Adult predatory mites (e.g., Typhlodromus pyri) are transferred to the treated surfaces after the residues have dried.[12]
-
Incubation: The test units are kept in a controlled environment (e.g., 25°C, 70-80% relative humidity, 16-hour photoperiod).
-
Mortality and Sublethal Effects Assessment: Mortality is assessed at specific time points (e.g., 24, 48, 72 hours, and 7 days). Sublethal effects, such as changes in fecundity (egg-laying capacity), are also often evaluated.[12]
-
Toxicity Classification: The results are often categorized according to the IOBC toxicity rating system: 1 = harmless (<30% mortality), 2 = slightly harmful (30-79% mortality), 3 = moderately harmful (80-99% mortality), and 4 = harmful (>99% mortality).[2][11]
Experimental Workflow for Insecticide Validation
The validation of a new insecticide involves a multi-step process, from initial laboratory screening to field trials, to determine its efficacy and environmental safety.
Caption: General workflow for the validation of a new insecticide.
Conclusion
1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea, as a representative of the benzoylphenylurea class of insecticides, demonstrates a highly selective mode of action by targeting chitin biosynthesis, a pathway absent in vertebrates. This inherent selectivity offers a significant advantage over broad-spectrum insecticides like organophosphates and pyrethroids, which can have detrimental effects on non-target organisms, including beneficial insects and aquatic life. While direct comparative quantitative data for 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea is limited in the available literature, the data for analogous compounds strongly supports its potential as a valuable tool in integrated pest management (IPM) programs, where minimizing harm to non-target species is a critical component. Further research providing direct comparative toxicity data for this specific compound would be beneficial for a more definitive assessment.
References
- 1. aun.edu.eg [aun.edu.eg]
- 2. biorxiv.org [biorxiv.org]
- 3. fera.co.uk [fera.co.uk]
- 4. biotecnologiebt.it [biotecnologiebt.it]
- 5. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 6. fera.co.uk [fera.co.uk]
- 7. Characterization of Spodoptera littoralis (Lepidoptera: Noctuidae) resistance to indoxacarb: inheritance mode, realized heritability, and fitness costs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aensiweb.net [aensiweb.net]
- 9. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 10. oecd.org [oecd.org]
- 11. digitalscholarship.tnstate.edu [digitalscholarship.tnstate.edu]
- 12. Non-target arthropod testing with the predatory mite (Typhlodromus pyri) | ibacon GmbH [ibacon.com]
- 13. openagrar.de [openagrar.de]
Structure-Activity Relationship of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea analogs, focusing on their potential as anticancer agents. The information is compiled from various studies on related benzoylphenylurea and diaryl urea derivatives, offering insights into the structural requirements for their biological activity.
Introduction
1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea belongs to the class of benzoylphenylureas, a group of compounds known for their diverse biological activities, including insecticidal and potential anticancer properties.[1] The core structure, featuring a urea bridge linking two substituted phenyl rings, is a key pharmacophore that allows for interactions with various biological targets. Understanding the relationship between chemical modifications to this scaffold and the resulting biological activity is crucial for the rational design of more potent and selective therapeutic agents.
Comparative Biological Activities
The anticancer activity of benzoylphenylurea analogs is influenced by the nature and position of substituents on both the benzoyl and phenyl rings. While a comprehensive SAR study on a focused library of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea analogs is not extensively documented in single reports, analysis of broader diaryl urea and benzoylphenylurea classes allows for the extrapolation of key SAR principles. Many of these compounds have been shown to exert their anticancer effects through mechanisms such as tubulin polymerization inhibition and the modulation of key signaling pathways like PI3K/Akt/mTOR and VEGFR-2.[2][3]
The following table summarizes the anticancer activities of various related urea analogs against different cancer cell lines, providing insights into the potential SAR for the target compound class.
| Compound/Analog Class | Substituents | Cancer Cell Line | Activity (IC50/GI50) | Inferred SAR Insights |
| Diaryl Urea Derivatives | N-(4-(3-(4-chlorophenyl)ureido)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide | HT-29 (Colon) | 15.28 µM | The presence of a bulky, electron-withdrawing group on the second phenyl ring can enhance activity.[2] |
| N-(4-(3-(4-chlorophenyl)ureido)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide | A549 (Lung) | 2.566 µM | The benzothiophene moiety appears to be a favorable substitution for potent activity.[2] | |
| Benzoylphenylurea Analogs | 3-Bromopropionylamino benzoylurea (JIMB01) | Leukemia & Lymphoma cell lines | 0.25 - 0.51 µM | Modification of the benzoyl moiety can lead to potent antiproliferative effects.[4] |
| 3-Bromopropionylamino benzoylurea (JIMB01) | Solid tumor cell lines | 0.33 - 9.26 µM | Activity is cell-line dependent, suggesting varying mechanisms or cellular uptake.[4] | |
| N-aryl-N'-benzylurea Derivatives | Analogs with fluorine on the N-aryl ring | MCF7 (Breast), PC3 (Prostate) | < 3 µM, < 5 µM | Electron-withdrawing groups like fluorine on the aryl ring are beneficial for antiproliferative activity.[5] |
| Analogs with trifluoromethyl on the N-aryl ring | Various cancer cell lines | < 5 µM | Strong electron-withdrawing groups significantly enhance anticancer potency.[5] | |
| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives | p-Chloro substitution on benzoyl moiety | HUH7 (Liver) | GI50 = 4.64 µM | Halogen substitution on the benzoyl ring is a key determinant of activity.[6] |
| p-Methoxy substitution on benzoyl moiety | HEPG2 (Liver), MCF7 (Breast), HCT116 (Colon) | GI50 = 1.67 - 7.22 µM | Electron-donating groups can also contribute to activity, indicating complex electronic requirements.[6] |
Key Structure-Activity Relationship Insights
Based on the analysis of related compounds, the following SAR can be inferred for 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea analogs:
-
Substituents on the Phenyl Ring (attached to the urea nitrogen):
-
Electron-withdrawing groups: The presence of a chlorine atom at the para-position of the phenyl ring is a common feature in many active diaryl urea inhibitors. This suggests that electron-withdrawing substituents at this position are favorable for activity.
-
Bulky groups: The introduction of more complex and bulky substituents, such as the nitrobenzothiophene carboxamide, can lead to highly potent compounds, likely through enhanced interactions with the target protein.[2]
-
-
Substituents on the Benzoyl Ring:
-
Halogens: The 2-chloro substitution on the benzoyl ring of the parent compound is likely important for its activity. Variations in the position and nature of the halogen can modulate potency.
-
Other electron-withdrawing/donating groups: The antitumor activity of benzoylphenylureas is sensitive to the electronic properties of substituents on the benzoyl ring. Both electron-withdrawing (e.g., nitro) and electron-donating (e.g., methoxy) groups have been shown to be effective, suggesting that the optimal substitution depends on the specific biological target and the overall electronic and steric profile of the molecule.[6][7]
-
-
The Urea Linker: The urea moiety is a critical pharmacophore, acting as a rigid linker and providing key hydrogen bond donor and acceptor capabilities for interaction with biological targets.
Potential Mechanisms of Action & Signaling Pathways
The anticancer activity of benzoylphenylurea analogs is often attributed to their ability to interfere with key cellular processes. Two prominent mechanisms are the inhibition of tubulin polymerization and the modulation of crucial signaling pathways.
Tubulin Polymerization Inhibition
Many aromatic urea derivatives, including benzoylphenylureas, have been identified as tubulin polymerization inhibitors.[4] They bind to tubulin, preventing the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.
Caption: Inhibition of tubulin polymerization by benzoylphenylurea analogs.
PI3K/Akt/mTOR and VEGFR-2 Signaling Pathway Inhibition
Diaryl urea derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[2] Furthermore, these compounds can interfere with the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival.[3]
Caption: Inhibition of VEGFR-2 and PI3K/Akt/mTOR signaling pathways.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the antiproliferative activity of the compounds against cancer cell lines.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.[8]
-
Compound Treatment: The cells are then treated with serial dilutions of the 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea analogs.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[9]
-
Formazan Crystal Formation: The plates are incubated for an additional 4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[9][10]
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[8]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of the compounds to inhibit the polymerization of tubulin into microtubules.
Detailed Protocol:
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin protein in a polymerization buffer (e.g., PIPES buffer with MgCl2, EGTA, and GTP) is prepared.[11][12]
-
Compound Addition: The test compounds (analogs of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea) are added to the reaction mixture at various concentrations.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.[13]
-
Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a temperature-controlled spectrophotometer.[12]
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compounds are compared to a control (vehicle-treated) reaction to determine the inhibitory activity.
VEGFR-2 Kinase Assay
This assay determines the inhibitory effect of the compounds on the kinase activity of VEGFR-2.
Detailed Protocol:
-
Assay Components: The assay is typically performed in a 96-well plate format using a kit that includes recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.[14][15]
-
Inhibitor Addition: The test compounds are added to the wells at various concentrations.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at 30°C to allow for the phosphorylation of the substrate by VEGFR-2.[14]
-
Detection: The amount of ATP remaining after the kinase reaction is quantified using a luminescence-based detection reagent (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.[15]
-
Data Analysis: The inhibitory activity of the compounds is determined by comparing the luminescence signals in the presence of the compounds to the control wells.
Conclusion
The structure-activity relationship of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea analogs as potential anticancer agents is complex and influenced by the electronic and steric properties of substituents on both aromatic rings. The existing literature on related benzoylphenylurea and diaryl urea derivatives suggests that electron-withdrawing groups on both the benzoyl and the 4-chlorophenyl rings are generally favorable for activity. The primary mechanisms of action appear to involve the inhibition of tubulin polymerization and the disruption of key oncogenic signaling pathways, including VEGFR-2 and PI3K/Akt/mTOR. Further focused synthesis and biological evaluation of a dedicated library of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea analogs are warranted to precisely delineate the SAR and to optimize the anticancer potency and selectivity of this promising chemical scaffold.
References
- 1. Effect of Benzoylphenyl Ureas on Survival and Reproduction of the Lace Bug, Leptopharsa gibbicarina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Inhibition of microtubule polymerization by 3-bromopropionylamino benzoylurea (JIMB01), a new cancericidal tubulin ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and antitumor activities of novel benzoylphenylurea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 9. researchhub.com [researchhub.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. In vitro tubulin polymerization assay [bio-protocol.org]
- 12. cytoskeleton.com [cytoskeleton.com]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
Unveiling the Resistance Profile of Insects to 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the insect resistance profile to the benzoylphenyl urea (BPU) insecticide, 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU). Due to the limited availability of specific quantitative resistance data for CCU in publicly accessible literature, this guide leverages comparative data from other well-studied benzoylphenyl urea insecticides, such as diflubenzuron, novaluron, and teflubenzuron, to provide a robust analytical framework. This approach allows for an informed understanding of the potential resistance landscape for CCU and its standing relative to alternative insect control agents.
Mechanism of Action: Inhibition of Chitin Synthesis
Benzoylphenyl urea insecticides, including 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea, act as insect growth regulators (IGRs) by disrupting the synthesis of chitin, a crucial component of the insect exoskeleton.[1] This inhibition occurs during the molting process, leading to a failure to form a new, functional cuticle. Consequently, the insect is unable to withstand the internal pressure during ecdysis and dies.[1] The primary target of BPUs is the enzyme chitin synthase.[2] Resistance to BPUs can develop through various mechanisms, including target-site mutations in the chitin synthase gene, increased metabolic detoxification by enzymes such as cytochrome P450 monooxygenases, and reduced cuticle penetration.[3][4]
Signaling Pathway of Chitin Biosynthesis and Inhibition by Benzoylphenyl Urea
References
- 1. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]
- 2. Chlorobenzuron | 57160-47-1 | Benchchem [benchchem.com]
- 3. Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucrleelab.com [ucrleelab.com]
A Comparative Analysis of the Metabolic Fates of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea and Lufenuron
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of two benzoylphenylurea compounds: 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU) and lufenuron. While both share a common core structure and mode of action as insect growth regulators, their metabolic fates exhibit notable differences. This comparison is supported by available experimental data and outlines relevant experimental protocols.
Introduction
Benzoylphenylurea insecticides, including 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea and lufenuron, are widely recognized for their potent and selective activity against a range of insect pests.[1][2] Their primary mechanism of action involves the inhibition of chitin biosynthesis, a crucial process for the formation of the insect exoskeleton.[3][4] This disruption of molting is highly effective in controlling larval stages of insects.[3] Understanding the metabolic pathways of these compounds is critical for assessing their environmental fate, potential for bioaccumulation, and toxicological profiles in non-target organisms.
Metabolic Pathways
The biotransformation of benzoylphenylureas is a key determinant of their persistence and potential for off-target effects. While comprehensive in vivo metabolic data for 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea is limited, its metabolic pathway can be inferred from degradation studies. In contrast, the metabolism of lufenuron has been more extensively studied in various biological systems.
1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU)
One of the degradation products, 2-chlorobenzamide, has been noted as a potential carcinogen, highlighting the importance of understanding the metabolic breakdown of the parent compound.[6]
Caption: Proposed metabolic pathway of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU).
Lufenuron
The metabolism of lufenuron has been investigated in several species, including rats, goats, and hens. A consistent finding is that lufenuron is poorly metabolized in mammals, with only about 1% of an orally administered dose undergoing biotransformation. The primary metabolic pathway involves the cleavage of the benzoyl and ureido moieties.[7]
Key identified metabolites of lufenuron include:
-
CGA 238277: 1-(2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)-phenyl)-urea[7][8]
-
CGA 224443: 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)-aniline[9][10]
These metabolites are formed through the enzymatic cleavage of the urea linkage. The majority of the administered dose of lufenuron is excreted unchanged in the feces.[7]
Caption: Metabolic pathway of Lufenuron.
Quantitative Metabolic Data: Lufenuron in Rats
The following tables summarize the absorption, distribution, and excretion of lufenuron in rats following a single oral dose.
Table 1: Absorption and Excretion of Lufenuron in Rats (Single Oral Dose)
| Parameter | 0.5 mg/kg bw Dose | 100 mg/kg bw Dose | Reference |
| Absorption | ~44% | ~9% | [7] |
| Excretion Route | |||
| Feces (% of dose) | >90% | >90% | [7] |
| Urine (% of dose) | <1% | <1% | [7] |
Table 2: Tissue Distribution of Lufenuron in Rats (7 days after a single 0.5 mg/kg bw oral dose)
| Tissue | Concentration (µg/g) | Reference |
| Fat | High | [7] |
| Liver | Moderate | [7] |
| Kidney | Low | [7] |
| Muscle | Low | [7] |
bw: body weight
Experimental Protocols
In Vitro Metabolism Studies Using Liver Microsomes
A standard method to investigate the metabolic stability and identify metabolites of xenobiotics is through in vitro assays using liver microsomes. This protocol provides a general framework that can be adapted for compounds like 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea and lufenuron.
Objective: To determine the rate of metabolism and identify the primary metabolites of a test compound.
Materials:
-
Test compound (e.g., CCU or lufenuron)
-
Liver microsomes (from the species of interest, e.g., rat, human)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Organic solvent for quenching the reaction (e.g., acetonitrile or methanol)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Preparation: Prepare stock solutions of the test compound, NADPH regenerating system, and liver microsomes in appropriate solvents.
-
Incubation: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the test compound. Pre-incubate the mixture at 37°C for a few minutes.
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent.
-
Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound and identify and quantify any metabolites formed.
Data Analysis:
-
The rate of disappearance of the parent compound is used to calculate the metabolic half-life (t½) and intrinsic clearance (CLint).
-
The structures of the metabolites are elucidated based on their mass spectral data.
Caption: In vitro metabolism experimental workflow.
Mechanism of Action: Inhibition of Chitin Synthesis
Both 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea and lufenuron belong to the benzoylphenylurea class of insecticides, which act as insect growth regulators by inhibiting chitin synthesis.[1][3] Chitin is a critical component of the insect's exoskeleton.[11][12] By inhibiting the enzyme chitin synthase, these compounds prevent the proper formation of the new cuticle during molting, leading to larval mortality.[3]
The chitin biosynthesis pathway is a multi-step process that starts with glucose and culminates in the polymerization of N-acetylglucosamine (GlcNAc) units to form chitin.[11][13] Benzoylphenylureas are thought to interfere with the final polymerization step catalyzed by chitin synthase.[3]
Caption: Inhibition of chitin synthesis by benzoylphenylureas.
Conclusion
This comparative guide highlights the current understanding of the metabolic pathways of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea and lufenuron. While both are effective chitin synthesis inhibitors, their metabolic profiles differ significantly. Lufenuron is characterized by its limited metabolism in mammals, with the majority of the compound excreted unchanged. The metabolic pathway of CCU is less defined in biological systems but is presumed to involve hydrolysis of the urea linkage, a pathway observed in environmental degradation studies. Further in vivo metabolic studies on CCU are warranted to fully elucidate its biotransformation and to better assess its toxicological profile. The provided experimental protocol offers a standardized approach for conducting such investigations.
References
- 1. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]
- 2. Benzoylphenyl ureas as veterinary antiparasitics. An overview and outlook with emphasis on efficacy, usage and resistance | Parasite [parasite-journal.org]
- 3. jeb.co.in [jeb.co.in]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The formation of 2-chlorobenzamide upon hydrolysis of the benzoylphenylurea insecticide 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea in different water systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.who.int [apps.who.int]
- 8. hpc-standards.com [hpc-standards.com]
- 9. Lufenuron (Ref: CGA 184699) [sitem.herts.ac.uk]
- 10. hpc-standards.com [hpc-standards.com]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Insect chitin synthases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biosynthesis of Chitin | PPTX [slideshare.net]
A Comparative Guide to Analytical Methods for 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea, a compound of interest in various research and development sectors. The following sections detail the performance characteristics of key analytical techniques, provide comprehensive experimental protocols, and illustrate the general workflow for method validation.
Data Presentation: Performance Comparison of Analytical Methods
The selection of an appropriate analytical method is critical for obtaining accurate and reliable data. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for the analysis of benzoylphenylurea compounds, including 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea.[1] The choice between these methods often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
| Parameter | HPLC-UV | HPLC-MS/MS | GC-MS |
| Linearity (R²) | ≥ 0.99 | ≥ 0.994 | > 0.998 |
| Accuracy (% Recovery) | 85-115% | 83.2-105.2%[2] | 75-104%[2] |
| Precision (% RSD) | < 5% | 4.9-14.6%[2] | 1.4-11.5%[2] |
| Limit of Detection (LOD) | ng/mL range | 0.21-0.45 µg/L[3] | 0.002-2.0 mg/kg[2] |
| Limit of Quantitation (LOQ) | ng/mL - µg/mL range | 0.0025 mg/kg[2] | Dependent on matrix |
Note: The values presented are typical performance characteristics for benzoylphenylurea compounds and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC-UV/MS and GC-MS analysis of benzoylphenylurea compounds.
1. High-Performance Liquid Chromatography (HPLC) with UV/MS Detection
This method is suitable for the analysis of thermally labile and non-volatile compounds like 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea.
-
Sample Preparation:
-
Accurately weigh a representative sample.
-
Extract the analyte using a suitable organic solvent (e.g., acetonitrile, methanol).
-
The extraction can be facilitated by methods such as vortexing or ultrasonic extraction.[4]
-
Centrifuge the extract to separate solid particles.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection.
-
For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering substances.[3]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often with a modifier like formic acid for MS detection to improve ionization) is typically used.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-40 °C.
-
-
Detection:
-
UV Detection: Wavelength is set at the maximum absorbance of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea.
-
MS/MS Detection: Electrospray ionization (ESI) in positive or negative ion mode is commonly used. Specific precursor-to-product ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. While some benzoylphenylureas can be analyzed directly, derivatization may be required for others to improve volatility and thermal stability.
-
Sample Preparation:
-
Extraction is typically performed with a non-polar solvent like hexane or a mixture of acetone and dichloromethane.
-
A clean-up step using techniques like solid-phase extraction (SPE) or dispersive solid-phase extraction (dSPE) is often necessary to remove matrix interferences.
-
The extract is concentrated to a small volume before injection.
-
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection is commonly used for trace analysis.
-
Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at a lower temperature and ramping up to a higher temperature.
-
-
Detection:
-
Mass Spectrometry: Electron ionization (EI) is the most common ionization technique. The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification of target ions or full scan mode for identification.
-
Mandatory Visualization: Analytical Method Validation Workflow
The following diagram illustrates the key stages involved in the validation of an analytical method, ensuring its suitability for its intended purpose. Analytical method validation is a documented process that demonstrates the suitability of an analytical method.[2][5][6] It provides evidence that the method is consistently producing reliable results.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. Comparison of two methods for multi-residue analysis of organophosphorus pesticides in agricultural products with high and low moisture content [scielo.org.mx]
- 6. A critical comparison between an ultra-high-performance liquid chromatography triple quadrupole mass spectrometry (UHPLC-QqQ-MS) method and an enzyme assay for anti-cholinesterase pesticide residue detection in cereal matrices - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Efficacy of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea Against Resistant Insect Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea, a benzoylurea insecticide also known as chlorbenzuron, against resistant insect strains. Due to a lack of publicly available, direct comparative studies on chlorbenzuron's efficacy against resistant insect populations, this guide will focus on the broader class of benzoylurea insecticides. Data from other benzoylureas will be used as a proxy to compare their performance against insecticides with different modes of action.
Introduction to 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (Chlorbenzuron)
1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea is an insect growth regulator belonging to the benzoylurea class of insecticides.[1][2][3] Its primary mode of action is the inhibition of chitin biosynthesis, a crucial process for the formation of the insect exoskeleton.[1][2][3][4][5][6] This disruption of the molting process is particularly effective against the larval stages of various insect pests.[2][3][7] While developed as a targeted insecticide, the emergence of resistance in key pest populations, such as the diamondback moth (Plutella xylostella), necessitates a thorough evaluation of its comparative efficacy.
Mode of Action and Resistance Mechanisms
Benzoylurea insecticides interfere with the final step of chitin biosynthesis, which is the polymerization of N-acetylglucosamine (GlcNAc) into chitin chains, catalyzed by the enzyme chitin synthase.[1][4][5] This leads to a malformed and weakened cuticle, ultimately causing the insect larva to fail during molting and die.
Resistance to benzoylurea insecticides in insects has been attributed to two primary mechanisms:
-
Target-site insensitivity: Point mutations in the chitin synthase gene can alter the binding site of the insecticide, reducing its inhibitory effect.[3][8][6]
-
Metabolic resistance: Enhanced activity of detoxification enzymes, such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs), can lead to the rapid breakdown and excretion of the insecticide before it can reach its target site.[8][9] Studies on Hyphantria cunea have shown that chlorbenzuron treatment can indeed increase the activity of detoxification enzymes.[10]
Signaling Pathway: Chitin Biosynthesis in Insects
The following diagram illustrates the key steps in the insect chitin biosynthesis pathway, highlighting the point of inhibition by benzoylurea insecticides.
Caption: The insect chitin biosynthesis pathway and the inhibitory action of benzoylurea insecticides.
Comparative Efficacy Data
While specific data for 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea is limited, the following table presents efficacy data for other benzoylureas and insecticides from different classes against resistant strains of the diamondback moth (Plutella xylostella), a globally significant pest known for its high levels of insecticide resistance.
| Insecticide Class | Active Ingredient | Test Strain | LC50 | Resistance Ratio (RR) | Reference |
| Benzoylurea | Teflubenzuron | Kalubia (Field) | 1.79 ppm | - | [11] |
| Teflubenzuron | Selected (Resistant) | 4.0 ppm | 2.5 (vs. unselected) | [11] | |
| Chlorfluazuron | Field Strain | - | 5.0 | [7] | |
| Diamide | Chlorantraniliprole | Amritsar | 0.00037% | - | [12] |
| Chlorantraniliprole | Kapurthala | 0.000321% | - | [12] | |
| Chlorantraniliprole | Ludhiana | 0.000275% | - | [12] | |
| Flubendiamide | Amritsar | 0.00062% | - | [12] | |
| Flubendiamide | Kapurthala | 0.00054% | - | [12] | |
| Flubendiamide | Ludhiana | 0.00050% | - | [12] | |
| Spinosyn | Spinosad | Amritsar | 0.00541% | - | [12] |
| Spinosad | Kapurthala | 0.00514% | - | [12] | |
| Spinosad | Ludhiana | 0.00486% | - | [12] | |
| Organophosphate | Quinalphos | Amritsar | 3.66899% | - | [12] |
| Quinalphos | Kapurthala | 3.48554% | - | [12] | |
| Quinalphos | Ludhiana | 3.30209% | - | [12] | |
| Pyrethroid | Fenvalerate | Amritsar | 4.12462% | - | [12] |
| Fenvalerate | Kapurthala | 3.94417% | - | [12] | |
| Fenvalerate | Ludhiana | 3.76072% | - | [12] |
Note: LC50 (Lethal Concentration, 50%) is the concentration of a substance that kills 50% of a test population. Resistance Ratio is calculated by dividing the LC50 of the resistant strain by the LC50 of a susceptible strain. A higher RR indicates a higher level of resistance. The data presented is from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
The following is a generalized protocol for a leaf-dip bioassay, a common method for evaluating the efficacy of insecticides against leaf-eating insects like Plutella xylostella.
Objective: To determine the LC50 of an insecticide against a specific insect strain.
Materials:
-
Rearing cages for insects
-
Fresh, untreated host plant leaves (e.g., cabbage)
-
Test insecticide and appropriate solvents
-
Serial dilutions of the insecticide
-
Petri dishes lined with filter paper
-
Fine brush for handling larvae
-
Growth chamber with controlled temperature, humidity, and photoperiod
Procedure:
-
Insect Rearing: Maintain a healthy colony of the target insect strain under controlled laboratory conditions.
-
Insecticide Preparation: Prepare a stock solution of the insecticide and then create a series of dilutions. A control solution (solvent only) must also be prepared.
-
Leaf Treatment: Dip host plant leaves into each insecticide dilution (and the control solution) for a standardized period (e.g., 10-30 seconds).
-
Drying: Allow the treated leaves to air-dry completely.
-
Exposure: Place one treated leaf into each Petri dish. Introduce a set number of larvae (e.g., 10-20) of a specific instar into each dish.
-
Incubation: Keep the Petri dishes in a growth chamber under controlled conditions.
-
Mortality Assessment: Record larval mortality at set time intervals (e.g., 24, 48, 72 hours). Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Use probit analysis to calculate the LC50 values, confidence limits, and the slope of the concentration-mortality regression line.
Experimental Workflow
The diagram below outlines a typical workflow for conducting an insecticide bioassay.
Caption: A generalized workflow for an insecticide leaf-dip bioassay.
Conclusion
1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (chlorbenzuron) is a benzoylurea insecticide that targets chitin synthesis in insects. While this mode of action is effective, the development of resistance is a significant challenge. The lack of specific comparative efficacy data for chlorbenzuron against resistant insect strains in the available literature makes a direct performance assessment difficult. However, by examining data for other benzoylureas, it is evident that resistance can significantly reduce their effectiveness. When compared to newer classes of insecticides like the diamides and spinosyns, the efficacy of older insecticide classes, including some benzoylureas, against resistant populations of pests like Plutella xylostella can be substantially lower. The development and deployment of chlorbenzuron in integrated pest management programs should, therefore, consider the high potential for cross-resistance with other benzoylureas and be guided by continuous resistance monitoring.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Insect chitin synthases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Chitin | PPTX [slideshare.net]
- 6. [PDF] Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis | Semantic Scholar [semanticscholar.org]
- 7. jaesj.journals.ekb.eg [jaesj.journals.ekb.eg]
- 8. biorxiv.org [biorxiv.org]
- 9. Insights into insecticide-resistance mechanisms in invasive species: Challenges and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aloki.hu [aloki.hu]
- 11. jagriculture.com [jagriculture.com]
- 12. connectjournals.com [connectjournals.com]
Comparative Genomics of Insect Response to 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of insect genomic responses to the benzoylphenyl urea (BPU) insecticide, 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea, also known as chlorbenzuron. By compiling and comparing available experimental data, this document aims to shed light on the molecular mechanisms underlying its insecticidal activity and the development of resistance.
Benzoylphenyl ureas are a class of insect growth regulators that primarily act by inhibiting chitin synthesis, a crucial component of the insect exoskeleton.[1][2] This disruption of the molting process is the primary mode of action for their insecticidal effects.[3][4] However, the specific genomic and proteomic responses can vary between insect species, offering insights into differential susceptibility and potential resistance mechanisms.
Quantitative Performance Data
While direct comparative genomic studies on a wide range of insect species for 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea are limited, a detailed transcriptomic and proteomic analysis on the fall webworm, Hyphantria cunea, provides a foundational dataset. This data can be compared with responses to other benzoylphenyl ureas in different insect orders to infer potential common and species-specific responses.
Table 1: Summary of Differentially Expressed Genes (DEGs) and Proteins (DEPs) in Hyphantria cunea Larvae following Chlorbenzuron Treatment
| Functional Category | Number of Upregulated Genes/Proteins | Number of Downregulated Genes/Proteins | Key Genes/Proteins Affected | Putative Function |
| Cuticle Metabolism | ✓ | Cuticular proteins (e.g., HcLCP-17) | Structural components of the cuticle | |
| ✓ | Chitin-binding proteins | Chitin organization and cuticle integrity | ||
| Detoxification Metabolism | ✓ | Cytochrome P450s (P450s) | Metabolism of xenobiotics | |
| ✓ | Glutathione S-transferases (GSTs) | Detoxification of harmful compounds | ||
| ✓ | Carboxylesterases (CarEs) | Hydrolysis of esters | ||
| Hormone Signaling | ✓ | Broad-Complex (Br-C) | Transcription factor in 20-hydroxyecdysone (20E) signaling | |
| ✓ | beta Fushi Tarazu Factor-1 (βFTZ-F1) | Transcription factor in 20-hydroxyecdysone (20E) signaling |
Data synthesized from a study on Hyphantria cunea.[5][6]
Table 2: Comparative LC50 Values of Various Benzoylphenyl Ureas in Different Insect Species
| Insecticide | Insect Species | Order | LC50 (ppm) | Reference |
| Novaluron | Leptopharsa gibbicarina | Hemiptera | 0.55 | [7] |
| Teflubenzuron | Leptopharsa gibbicarina | Hemiptera | 1.71 | [7] |
| Lufenuron | Leptopharsa gibbicarina | Hemiptera | 2.05 | [7] |
| Triflumuron | Leptopharsa gibbicarina | Hemiptera | 2.38 | [7] |
| Diflubenzuron | Spodoptera exigua | Lepidoptera | - | [8] |
| Penfluron | Spodoptera exigua | Lepidoptera | - | [8] |
Experimental Protocols
Insect Bioassay for LC50 Determination
A standard laboratory bioassay method is employed to determine the lethal concentration (LC50) of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea.
-
Insect Rearing : The selected insect species are reared under controlled laboratory conditions (e.g., 25 ± 1°C, 60-70% relative humidity, and a 14:10 h light:dark photoperiod) on their respective artificial or natural diets.
-
Insecticide Preparation : A stock solution of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea is prepared by dissolving the technical-grade compound in an appropriate solvent, such as acetone. A series of dilutions are then prepared to create a range of concentrations for testing.
-
Diet Incorporation Method : The insecticide solutions are incorporated into the artificial diet at various concentrations. The solvent is allowed to evaporate completely.
-
Exposure : Larvae of a specific instar (e.g., third instar) are placed on the treated diet. A control group is exposed to a diet treated only with the solvent.
-
Mortality Assessment : Mortality is recorded after a specific period, typically 72 to 96 hours. Larvae that are unable to move when prodded are considered dead.
-
Data Analysis : The LC50 value, along with its 95% confidence limits, is calculated using probit analysis.
Transcriptomic Analysis (RNA-Seq)
The following protocol outlines the general steps for analyzing the transcriptomic response of insects to 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea.
-
Insect Treatment : Larvae are exposed to a sub-lethal concentration (e.g., LC30) of the insecticide through the diet incorporation method for a defined period (e.g., 48 hours). A control group is fed a diet with solvent only.
-
RNA Extraction : Total RNA is extracted from whole larvae or specific tissues (e.g., midgut, integument) using a suitable RNA extraction kit. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and agarose gel electrophoresis.
-
Library Preparation and Sequencing : RNA-seq libraries are constructed from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification. The prepared libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis :
-
Quality Control : Raw sequencing reads are filtered to remove low-quality reads and adapter sequences.
-
Mapping : The clean reads are mapped to a reference genome or a de novo assembled transcriptome.
-
Differential Gene Expression Analysis : The expression levels of genes are quantified, and differentially expressed genes (DEGs) between the insecticide-treated and control groups are identified using statistical packages like DESeq2 or edgeR.
-
Functional Annotation and Enrichment Analysis : DEGs are annotated against public databases (e.g., NR, GO, KEGG) to determine their putative functions. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed to identify significantly enriched biological processes and pathways.
-
Visualizing Molecular Pathways and Workflows
To better understand the mechanisms of action and experimental procedures, the following diagrams are provided.
Conclusion
The available genomic and proteomic data for 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea, primarily from studies on Hyphantria cunea, indicate a multi-faceted response to this insecticide. The primary mode of action is the inhibition of chitin synthesis, leading to compromised cuticle integrity.[5] Furthermore, this compound appears to disrupt the 20-hydroxyecdysone signaling pathway, a critical regulator of insect molting and development, by downregulating key transcription factors.[6] A notable defense response in insects involves the upregulation of detoxification enzymes, such as cytochrome P450s and glutathione S-transferases, which is a common mechanism of resistance to various insecticides.[5]
Comparative analysis with other benzoylphenyl ureas and different insect species suggests that while the core mechanism of chitin synthesis inhibition is conserved, the specific genes and pathways involved in detoxification and the hormonal response may vary. This highlights the importance of species-specific genomic studies for effective pest management and the development of novel insecticides that can circumvent existing resistance mechanisms. Future research should focus on expanding the comparative genomic analysis of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea to a broader range of pest insects to better understand the evolution of resistance and to develop more targeted and sustainable pest control strategies.
References
- 1. iris.uniroma1.it [iris.uniroma1.it]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Transcriptomic Analysis of Insecticide-Resistant Aedes aegypti from Puerto Rico Reveals Insecticide-Specific Patterns of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. aloki.hu [aloki.hu]
- 6. Chlorbenzuron downregulated HcLCP-17 expression by depressing two 20E-responsive transcription factors Br-C and βFTZ-F1 in Hyphantria cunea (Lepidoptera: Erebidae) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validating the Binding Site of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea on Chitin Synthase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU), a member of the benzoylphenylurea (BPU) class of insecticides, with other chitin synthase inhibitors. It delves into the experimental validation of its binding site, presenting supporting data and detailed methodologies for key experiments.
Executive Summary
Comparative Analysis of Chitin Synthase Inhibitors
| Inhibitor Class | Compound | Organism | IC50 | Ki | Reference(s) |
| Benzoylphenylurea (BPU) | Diflubenzuron | Drosophila melanogaster | - | 65.0 nM | [1] |
| Chilo suppressalis | ~10 µM | - | [2] | ||
| Lufenuron | Spodoptera frugiperda | LC50: 0.0921 ppm | - | [3] | |
| Hexaflumuron | Ephestia figulilella | EC50: 95.38 ppm | - | [4] | |
| Novaluron | Palpita unionalis | LC50: 0.97 ppm | - | [5] | |
| Chlorfluazuron | Spodoptera frugiperda | LC50: 0.5027 ppm | - | [6] | |
| Peptidyl Nucleoside | Nikkomycin Z | Candida albicans (Chs1) | 15 µM | - | [7] |
| Candida albicans (Chs2) | 0.8 µM | - | [7] | ||
| Candida albicans (Chs3) | 13 µM | - | [7] | ||
| Polyoxin D | Candida albicans | - | 3.2 ± 1.4 µM | [8] | |
| Sclerotiorum sclerotiorum | 0.19 mM | - | [9] | ||
| Oxazoline | Etoxazole | Spodoptera exigua | LC50: 0.00018 mg/L | - | [8] |
| Thiadiazine | Buprofezin | - | - | - | Data not readily available for direct CHS inhibition |
Note: LC50 and EC50 values from organism-level bioassays reflect overall toxicity and may not directly correlate with enzymatic inhibition. Ki and IC50 values from enzymatic assays provide a more direct measure of inhibitor potency. The variation in values highlights the importance of standardized assays for direct comparison.
Experimental Validation of the Benzoylphenylurea Binding Site
The validation of the direct binding of BPUs to chitin synthase has been a multi-faceted process involving genetic mapping, site-directed mutagenesis, and biochemical assays.
Genetic Evidence from Resistance Studies
A significant breakthrough in understanding the BPU mode of action came from studies of insecticide-resistant insect populations. Researchers identified that a single point mutation in the chitin synthase 1 (CHS1) gene confers a high level of resistance to BPUs, as well as to other chitin synthesis inhibitors like etoxazole and buprofezin. This strongly suggests a shared binding site or a common mechanism of action involving direct interaction with the CHS enzyme. The most frequently cited mutation is an isoleucine-to-methionine substitution (e.g., I1042M in Plutella xylostella). The convergence of resistance mutations in the CHS1 gene across different insect species and for different classes of chitin synthesis inhibitors provides compelling evidence against the earlier hypothesis of an indirect action mediated by the sulfonylurea receptor (SUR).[10][11]
Site-Directed Mutagenesis
To experimentally confirm the role of specific amino acid residues in inhibitor binding, site-directed mutagenesis is a powerful technique. By altering the codons in the CHS gene, researchers can produce a modified enzyme with specific amino acid substitutions. The inhibitory effects of BPUs on the wild-type and mutated enzymes are then compared. A significant increase in the IC50 or Ki value for the mutated enzyme in the presence of the inhibitor confirms that the mutated residue is critical for binding.
Radioligand Binding Assays
Radioligand binding assays are a direct method to study the interaction between a ligand (the inhibitor) and its receptor (the enzyme). In this technique, a radiolabeled version of the BPU is incubated with a preparation of chitin synthase (e.g., microsomal fractions from insect integument). The amount of radioligand bound to the enzyme is measured. Competitive binding assays, where a non-radiolabeled BPU or another inhibitor is added to displace the radiolabeled ligand, can be used to determine the binding affinity (Kd) and to identify other compounds that bind to the same site. For instance, competitive displacement of radiolabeled glibenclamide (a sulfonylurea that binds to SUR) by diflubenzuron was initially used to support the SUR hypothesis.[1] However, the later genetic evidence has largely superseded this interpretation in favor of direct CHS binding.
Photoaffinity Labeling
Photoaffinity labeling is a sophisticated technique used to identify the specific binding site of a ligand on a target protein. A chemically modified version of the BPU containing a photo-reactive group is synthesized. This probe is incubated with chitin synthase and then exposed to UV light, which activates the photo-reactive group, causing it to form a covalent bond with the amino acid residues in the binding pocket. The enzyme is then digested into smaller peptides, and the peptide covalently linked to the BPU probe is identified using mass spectrometry. This allows for the precise mapping of the binding site at the amino acid level.
Experimental Protocols
Chitin Synthase Activity Assay (Non-Radioactive)
This protocol is adapted from methods using a wheat germ agglutinin (WGA) coated plate to capture the synthesized chitin.
Materials:
-
96-well microtiter plates
-
Wheat Germ Agglutinin (WGA) solution (50 µg/mL in deionized water)
-
Enzyme source: Microsomal fraction prepared from insect integument
-
Assay buffer: 50 mM Tris-HCl, pH 7.5
-
Substrate solution: 8 mM UDP-N-acetylglucosamine (UDP-GlcNAc) and 80 mM N-acetylglucosamine (GlcNAc) in assay buffer
-
Cofactor solution: 3.2 mM CoCl2 or MgCl2 in assay buffer
-
Inhibitor stock solution (e.g., CCU in DMSO)
-
Stop solution (e.g., 0.5 M EDTA)
-
Washing buffer (e.g., PBS with 0.05% Tween 20)
-
Chitin-binding probe conjugated to a reporter (e.g., WGA-horseradish peroxidase)
-
HRP substrate (e.g., TMB)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with 100 µL of WGA solution and incubate overnight at 4°C.
-
Wash the plate three times with washing buffer to remove unbound WGA.
-
Prepare the reaction mixture in each well:
-
48 µL of enzyme preparation (microsomal fraction)
-
2 µL of inhibitor solution at various concentrations (or DMSO for control)
-
50 µL of premixed substrate and cofactor solution.
-
-
Incubate the plate on a shaker at 30°C for 3 hours.
-
Stop the reaction by adding 50 µL of stop solution.
-
Wash the plate six times with washing buffer to remove unreacted substrates and unbound enzyme.
-
Add 100 µL of WGA-HRP solution to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with washing buffer.
-
Add 100 µL of HRP substrate and incubate until color develops.
-
Stop the color development with a stop solution (e.g., 2 M H2SO4).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.[4][12]
Site-Directed Mutagenesis of Chitin Synthase
This protocol provides a general workflow for creating a point mutation in the CHS1 gene.
Materials:
-
Plasmid DNA containing the target CHS1 gene
-
Mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design a pair of complementary primers (25-45 bases) containing the desired mutation in the middle.
-
Mutagenesis PCR: Perform a PCR reaction using the plasmid DNA as a template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations. The PCR will amplify the entire plasmid, incorporating the mutation.
-
DpnI Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves methylated and hemimethylated DNA, thus digesting the parental (wild-type) plasmid DNA, which was isolated from a dam+ E. coli strain. The newly synthesized, mutated plasmid DNA is unmethylated and will not be digested.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Screening: Plate the transformed cells on LB agar plates containing the appropriate antibiotic. Select individual colonies and isolate the plasmid DNA.
-
Sequence Verification: Sequence the isolated plasmid DNA to confirm the presence of the desired mutation and the absence of any other mutations.
-
Protein Expression and Analysis: Express the mutated chitin synthase protein and perform the chitin synthase activity assay in the presence and absence of the inhibitor to determine the effect of the mutation on inhibitor sensitivity.[13]
Visualizations
Caption: Experimental workflow for validating the binding site of benzoylphenylurea inhibitors on chitin synthase.
Caption: Hypothesized (now contested) indirect inhibition of chitin synthesis by benzoylphenylureas via the sulfonylurea receptor.
Conclusion
The body of evidence strongly supports the direct binding of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea and other benzoylphenylureas to chitin synthase, rather than an indirect effect mediated by the sulfonylurea receptor. This understanding has been significantly advanced by genetic studies of resistant insect populations, which have pinpointed a specific region within the chitin synthase enzyme as the likely binding site. While direct quantitative binding data for CCU itself remains elusive in the reviewed literature, the data for its close analogs demonstrate potent inhibitory activity. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the binding kinetics and specific interactions of CCU and novel chitin synthase inhibitors. This knowledge is critical for the rational design of new, more effective, and selective insecticides and for managing the development of insecticide resistance.
References
- 1. Significance of the sulfonylurea receptor (SUR) as the target of diflubenzuron in chitin synthesis inhibition in Drosophila melanogaster and Blattella germanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoxaben analogs inhibit chitin synthesis in the cultured integument of the rice stem borer Chilo suppressalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. puj.journals.ekb.eg [puj.journals.ekb.eg]
- 4. Evaluation of Two Formulated Chitin Synthesis Inhibitors, Hexaflumuron and Lufenuron Against the Raisin Moth, Ephestia figulilella - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Latent Effects of Chitin Synthesis Inhibitor; Chlorfluazuron on The Fall Armyworm; Spodoptera frugiperda (Lepidoptera: Noctuidae) [eajbsa.journals.ekb.eg]
- 7. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of etoxazole against insects and acari in vegetables in China - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Characterization of Chitin Synthase Gene in Tetranychus cinnabarinus (Boisduval) and Its Response to Sublethal Concentrations of an Insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Molecular Docking and Site-directed Mutagenesis of a Bacillus thuringiensis Chitinase to Improve Chitinolytic, Synergistic Lepidopteran-larvicidal and Nematicidal Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Off-Target Effects of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea and Alternative Insecticides on Beneficial Insects
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the off-target effects of the benzoylphenylurea insecticide, 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU), with other chemical alternatives. This report synthesizes available experimental data on the impact of these insecticides on key beneficial insect populations.
Introduction
The selective toxicity of insecticides is a cornerstone of integrated pest management (IPM) strategies, aiming to control pest populations while minimizing harm to non-target organisms, particularly beneficial insects that provide essential ecosystem services such as pollination and natural pest control. This guide provides a comparative analysis of the off-target effects of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU), a member of the benzoylphenylurea (BPU) class of insecticides, and other commonly used insecticides.
Due to a notable lack of publicly available ecotoxicological data specifically for CCU, this guide utilizes data from closely related and structurally similar BPU insecticides, namely diflubenzuron and novaluron, as proxies to infer the likely effects of CCU. This approach is based on their shared mode of action as chitin synthesis inhibitors. We compare these findings with data from insecticides with different modes of action, including the neonicotinoid imidacloprid, the organophosphate chlorpyrifos, the pyrethroid lambda-cyhalothrin, and the biologically-derived spinosad.
Mechanism of Action: Benzoylphenylureas
Benzoylphenylurea insecticides, including CCU, diflubenzuron, and novaluron, act as insect growth regulators (IGRs). Their primary mode of action is the inhibition of chitin biosynthesis, a crucial component of the insect exoskeleton. This disruption of the molting process is highly specific to arthropods and does not affect vertebrates.
Caption: Mechanism of action for Benzoylphenylurea (BPU) insecticides.
Quantitative Toxicity Data Comparison
The following tables summarize the acute and chronic toxicity data for the selected insecticides on key beneficial insects. The data is presented as Lethal Dose 50 (LD50), Lethal Concentration 50 (LC50), and sublethal effects where available.
Table 1: Effects on Pollinators (e.g., Apis mellifera - Honeybee)
| Insecticide Class | Active Ingredient | Test Type | Species | Endpoint | Value (µ g/bee ) | Toxicity Classification | Source(s) |
| Benzoylphenylurea | Diflubenzuron | Acute Contact (Adult) | Apis mellifera | LD50 (48h) | >100 | Low | |
| Acute Oral (Adult) | Apis mellifera | LD50 (48h) | >30 | Low | |||
| Chronic Oral (Larva) | Apis mellifera | LC50 (72h) | >1.6 mg/L | Moderate | [1] | ||
| Neonicotinoid | Imidacloprid | Acute Contact (Adult) | Apis mellifera | LD50 (48h) | 0.024 | High | [2] |
| Acute Oral (Adult) | Apis mellifera | LD50 (48h) | 0.0039 | High | [2] | ||
| Chronic Oral (Larva) | Apis mellifera | LC50 (72h) | 138.84 mg/L | Low to Moderate | [3] | ||
| Organophosphate | Chlorpyrifos | Acute Contact (Adult) | Apis mellifera | LD50 (48h) | 0.1 | High | [4] |
| Acute Oral (Adult) | Apis mellifera | LC50 (48h) | 2.731 ppm | High | [2] | ||
| Chronic Oral (Larva) | Apis mellifera | LC50 (72h) | 15.39 mg/L | High | [3] | ||
| Pyrethroid | Lambda-cyhalothrin | Acute Contact (Adult) | Apis mellifera | LD50 (48h) | 0.038 | High | [5] |
| Spinosyn | Spinosad | Acute Contact (Adult) | Apis mellifera | LD50 (48h) | 0.0029 | High (wet), Low (dry) | [6] |
| Acute Oral (Adult) | Apis mellifera | LD50 (48h) | 0.0037 | High (wet), Low (dry) | [6] |
Note: The toxicity of Spinosad to bees is significantly lower once the spray has dried.
Table 2: Effects on Predators (e.g., Ladybugs and Predatory Mites)
| Insecticide Class | Active Ingredient | Test Type | Species | Endpoint | Value | Toxicity Classification | Source(s) |
| Benzoylphenylurea | Novaluron | Residual Contact | Propylea sp. (Ladybug) | Mortality (72h) | 73.33% | Slightly Harmful | |
| Residual Contact | Stratiolaelaps scimitus (Predatory Mite) | Mortality (72h) | 0% | Harmless | [7] | ||
| Neonicotinoid | Imidacloprid | Topical Application (Larva) | Coccinella septempunctata | LD50 | 671.56 ng/insect | Low | [8] |
| Residual Contact | Amblyseius swirskii (Predatory Mite) | Mortality | 100% | Harmful | [9] | ||
| Organophosphate | Chlorpyrifos | Residual Contact | Galendromus occidentalis (Predatory Mite) | Mortality | High | Harmful | [10] |
| Pyrethroid | Lambda-cyhalothrin | Residual Contact | Typhlodromus pyri (Predatory Mite) | LR50 | 0.0017 g/ha | Harmful | |
| Spinosyn | Spinosad | Residual Contact | Amblyseius swirskii (Predatory Mite) | Mortality | <25% | Harmless | [9] |
Sublethal Effects
Beyond acute mortality, sublethal exposure to insecticides can have significant long-term impacts on the health and performance of beneficial insect populations.
-
Benzoylphenylureas (Diflubenzuron): While generally having low toxicity to adult bees, diflubenzuron can interfere with brood development, leading to larval mortality due to its chitin synthesis inhibition mode of action.[11] For predatory mites, some BPUs like teflubenzuron have been shown to reduce the survival of immature stages and affect reproduction.[12]
-
Imidacloprid: Sublethal doses have been shown to impair foraging behavior, learning, and memory in bees.[13] In ladybugs, it can reduce fecundity and prolong developmental time.[13][14]
-
Chlorpyrifos: Sublethal exposure in honeybees can lead to reduced longevity and compromised immune function.[15]
-
Spinosad: While residues that have dried are generally considered safe for adult bees, ingestion of contaminated pollen and nectar can have transient negative effects on brood development.[6]
Experimental Protocols
The data presented in this guide are primarily derived from standardized laboratory bioassays designed to assess the toxicity of chemicals to non-target arthropods.
Honeybee Acute Toxicity Testing (OECD 213 & 214)
These protocols are the international standard for assessing the acute oral and contact toxicity of pesticides to adult honeybees.
Caption: Workflow for honeybee acute toxicity testing.
Predatory Mite Residual Contact Test (IOBC/WPRS)
This method evaluates the effects of pesticide residues on predatory mites.
Caption: Workflow for predatory mite residual contact testing.
Conclusion and Recommendations
Based on the available data for related benzoylphenylurea compounds, 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea is likely to exhibit a favorable safety profile for many adult beneficial insects, particularly pollinators, due to its insect-specific mode of action. However, potential adverse effects on the larval stages of beneficial insects, including honeybee brood, cannot be disregarded.
In comparison to the alternative insecticides reviewed:
-
CCU (and other BPUs) appears significantly safer for adult bees than neonicotinoids, organophosphates, and pyrethroids, which are acutely toxic.
-
The risk to predatory insects and mites from BPUs appears to be species-dependent, with some species showing high tolerance while others may be more susceptible.
-
Spinosad presents a lower risk to many beneficials once dried, but its initial toxicity upon application warrants careful management.
For researchers and drug development professionals, this analysis underscores the critical need for comprehensive ecotoxicological testing of new active ingredients. It is recommended that future studies on CCU and novel insecticides include a broad range of beneficial species and assess both lethal and sublethal endpoints to ensure a thorough understanding of their environmental impact and to support the development of truly IPM-compatible pest control solutions. The lack of specific data for CCU highlights a significant information gap that should be addressed to allow for a more precise risk assessment.
References
- 1. The impacts of chlorothalonil and diflubenzuron on Apis mellifera L. larvae reared in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajas.journals.ekb.eg [ajas.journals.ekb.eg]
- 3. Acute toxicity of five pesticides to Apis mellifera larvae reared in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DIFFERENTIAL TOXICITY OF PYRETHROID AND ORGANOPHOSPHATE INSECTICIDES TO THE HONEY BEE, APIS MELLIFERA AND THE YELLOW FEVER MOSQUITO, AEDES AEGYPTI | Journal of the Florida Mosquito Control Association [journals.flvc.org]
- 5. Lambda-cyhalothrin (Ref: OMS 3021) [sitem.herts.ac.uk]
- 6. Spinosad toxicity to pollinators and associated risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Toxicity and Lethal Effect of Greenhouse Insecticides on Coccinella septempunctata (Coleoptera: Coccinellidae) as Biological Control Agent of Myzus persicae (Hemiptera: Aphididae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.pan.pl [journals.pan.pl]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Diflubenzuron on Bombus impatiens (Hymenoptera: Apidae) Microcolony Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Predator-Unfriendly Pesticides Harm the Beneficial Mite Neoseiulus idaeus Denmark & Muma (Acari: Phytoseiidae) [mdpi.com]
- 13. Sublethal effects of imidacloprid on the predatory seven-spot ladybird beetle Coccinella septempunctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Chronic toxicity of clothianidin, imidacloprid, chlorpyrifos, and dimethoate to Apis mellifera L. larvae reared in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cost-Effectiveness of Benzoylphenylurea Insecticides in Pest Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cost-effectiveness of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU), also known as chlorbenzuron, and its alternatives in the benzoylphenylurea class of insecticides for pest management. Due to limited publicly available data on CCU, this guide focuses on a comprehensive comparison of its widely-used analogues: Diflubenzuron, Lufenuron, and Teflubenzuron. The information presented is based on available experimental data to assist researchers and pest management professionals in making informed decisions.
Executive Summary
Mechanism of Action: Chitin Synthesis Inhibition
Benzoylphenylurea insecticides act by disrupting the biosynthesis of chitin, a major component of an insect's cuticle.[3] This inhibition of chitin synthesis prevents the proper formation of the new cuticle during molting, leading to larval mortality.[4] This targeted mechanism of action generally results in lower toxicity to non-target organisms, such as mammals and beneficial insects, that do not synthesize chitin.[1]
Caption: Signaling pathway of chitin biosynthesis in insects and the point of inhibition by benzoylphenylurea insecticides.
Comparative Efficacy
The efficacy of an insecticide is a primary determinant of its cost-effectiveness. A lower lethal concentration (LC50), the concentration required to kill 50% of a test population, indicates higher toxicity to the target pest. The following tables summarize available LC50 data for Diflubenzuron, Lufenuron, and Teflubenzuron against several key agricultural pests.
Table 1: Comparative Efficacy (LC50) of Benzoylphenylurea Insecticides against Spodoptera spp.
| Insecticide | Pest Species | LC50 (ppm) | Exposure Time (hours) | Bioassay Method |
| Diflubenzuron | Spodoptera litura | 0.09228% (922.8 ppm) | - | - |
| Lufenuron | Spodoptera frugiperda | 0.23 µg/mL (0.23 ppm) | - | Diet-overlay |
| Lufenuron | Spodoptera frugiperda | 0.99 mg/L (0.99 ppm) | - | - |
| Teflubenzuron | Spodoptera frugiperda | 0.18 ppm | - | - |
Table 2: Comparative Efficacy (LC50) of Benzoylphenylurea Insecticides against Plutella xylostella (Diamondback Moth)
| Insecticide | LC50 (ppm) | Exposure Time | Bioassay Method |
| Teflubenzuron | 1.79 | - | - |
Note: Direct comparative studies under identical conditions are limited. The efficacy can vary based on factors such as pest life stage, formulation, and environmental conditions.
Cost Analysis
A direct cost comparison of these insecticides is challenging due to variations in formulation, concentration, and regional pricing. The following table provides an estimated retail price range for the active ingredients to offer a general sense of their relative cost.
Table 3: Estimated Retail Price of Benzoylphenylurea Insecticides
| Insecticide | Formulation | Estimated Price (USD) | Unit |
| Diflubenzuron | 25% WP | $25 - $35 | 250 gm |
| Lufenuron | 5.4% EC | $12 - $15 | 250 mL |
| Teflubenzuron | 15% SC | $15 - $20 | 100 mL |
Disclaimer: Prices are estimates based on publicly available retail listings and may not reflect bulk pricing for agricultural use. Prices can vary significantly by region and supplier.
Impact on Crop Yield
The ultimate measure of cost-effectiveness in an agricultural setting is the impact on crop yield. A more effective insecticide that protects the crop from pest damage can result in a higher yield, offsetting a potentially higher initial cost.
One study on corn demonstrated that a single application of lufenuron was sufficient to prevent significant yield reduction from Spodoptera frugiperda infestation.[5] The study found that multiple applications did not necessarily lead to higher yields, highlighting the importance of proper timing and application strategy in maximizing cost-effectiveness.[5] While specific data on the impact of CCU on crop yields is not available, the findings for lufenuron suggest that benzoylphenylurea insecticides can be a valuable tool in protecting crop yields when used as part of an integrated pest management (IPM) program.[6]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of insecticide efficacy.
Insecticide Bioassay for LC50 Determination
Objective: To determine the concentration of an insecticide that is lethal to 50% of a target insect population.
Materials:
-
Technical grade insecticide (e.g., Diflubenzuron, Lufenuron, Teflubenzuron)
-
Acetone or other suitable solvent
-
Distilled water
-
Surfactant
-
Leaf discs of a suitable host plant (e.g., cabbage, cotton)
-
Petri dishes
-
Micropipettes
-
Rearing containers for insects
-
Target insect larvae of a specific instar (e.g., 3rd instar)
Procedure:
-
Preparation of Stock Solution: A stock solution of the insecticide is prepared by dissolving a known weight of the technical grade material in a specific volume of solvent.
-
Serial Dilutions: A series of dilutions are prepared from the stock solution to create a range of concentrations to be tested.
-
Treatment of Leaf Discs: Leaf discs are dipped into each insecticide dilution for a set period (e.g., 10-30 seconds) and then allowed to air dry. Control leaf discs are dipped in a solution containing only the solvent and surfactant.
-
Insect Exposure: Once dry, the treated leaf discs are placed in individual petri dishes. A set number of insect larvae (e.g., 10-20) are introduced into each petri dish.
-
Incubation: The petri dishes are maintained under controlled environmental conditions (temperature, humidity, and light).
-
Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 value.
Caption: A generalized experimental workflow for determining the LC50 of an insecticide using a leaf-dip bioassay.
Conclusion
The cost-effectiveness of an insecticide is a multifaceted issue that extends beyond the initial purchase price. It encompasses the product's efficacy against target pests, its impact on crop yield, and its compatibility with integrated pest management strategies. While specific data on 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU) is limited, the available information on its benzoylphenylurea analogues—Diflubenzuron, Lufenuron, and Teflubenzuron—suggests that this class of insecticides can be a highly effective and valuable tool for pest management. Their targeted mechanism of action offers a degree of selectivity that is beneficial for preserving non-target organisms.
For researchers and drug development professionals, the development of novel benzoylphenylurea derivatives with improved efficacy and a favorable cost profile remains a promising area of investigation. Further research, including direct comparative studies on the cost-effectiveness of CCU and its alternatives under various field conditions, is warranted to provide a more complete picture for agricultural and pest management professionals.
References
Safety Operating Guide
Personal protective equipment for handling 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea, a compound also known as Diflubenzuron. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.
I. Personal Protective Equipment (PPE)
When handling 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea in a solid or solution form, the following personal protective equipment is mandatory to prevent exposure.[1][2]
| PPE Category | Item | Specifications and Usage Notes |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended.[3] Avoid leather or cloth gloves.[3][4] For tasks with a high risk of splash, consider double-gloving.[5] Always wash the exterior of gloves before removal.[4] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must meet ANSI Z87.1 standards.[6] A face shield should be worn in addition to goggles when there is a significant risk of splashing or aerosol generation.[3][5][7] |
| Body Protection | Laboratory coat or chemical-resistant suit | A lab coat is suitable for low-volume handling. For larger quantities or situations with a high potential for contamination, a chemical-resistant suit is required.[2][5][7] An apron may be worn over other protective clothing for added protection during mixing and loading.[1][3] |
| Foot Protection | Closed-toe, chemical-resistant shoes or boots | Leather and canvas shoes are not suitable as they can absorb the chemical.[2][6] Pant legs should be worn outside of boots to prevent chemicals from entering.[2] |
| Respiratory Protection | NIOSH-approved respirator | Required if working in an area with insufficient ventilation or when handling the powder form where dust may be generated.[8] The type of respirator will depend on the potential exposure concentration. |
II. Operational Plan: Step-by-Step Handling and Disposal
This section outlines the procedural workflow for the safe handling of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from heat, direct sunlight, and incompatible materials such as strong acids, bases, and oxidizing agents.[8]
-
Keep the container tightly closed and properly labeled.[5][8]
2. Handling and Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust inhalation.[8][9]
-
Before handling, ensure all required PPE is correctly donned.
-
Avoid direct contact with skin, eyes, and clothing.[8]
3. In Case of a Spill:
-
Evacuate unnecessary personnel from the area.[8]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.[7]
-
Sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[10]
-
Clean the spill area thoroughly with soap and water.
-
Prevent the spilled material from entering drains or waterways.[8][11]
4. First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5][11] Remove contaminated clothing and wash it before reuse.[7][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5][8][11] Seek medical attention.[5][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8][11]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5][8][11]
5. Disposal Plan:
-
Dispose of waste material and empty containers in accordance with all applicable local, regional, national, and international regulations.[12][13]
-
Do not dispose of the chemical down the drain or into the environment.[8][11]
-
Contaminated materials, including PPE, should be placed in a sealed, labeled container for hazardous waste disposal.
III. Experimental Workflow Visualization
The following diagram illustrates the key decision points and procedural flow for safely handling 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea in a laboratory setting.
Caption: Workflow for Safe Handling of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea.
References
- 1. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 2. MSU Extension | Montana State University [apps.msuextension.org]
- 3. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 4. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 5. msd.com [msd.com]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. merck.com [merck.com]
- 8. simonisbv.nl [simonisbv.nl]
- 9. Diflubenzuron (HSG 99, 1995) [inchem.org]
- 10. fishersci.com [fishersci.com]
- 11. msd.com [msd.com]
- 12. hpc-standards.com [hpc-standards.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


